1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone
Description
Properties
IUPAC Name |
1-(5-amino-1,3-dimethylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-4-6(5(2)11)7(8)10(3)9-4/h8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAUYDVLRRJHKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone: Properties, Synthesis, and Applications in Drug Discovery
This document provides a comprehensive technical overview of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone, a key heterocyclic building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of facts to explore the causality behind its chemical behavior, synthesis strategies, and its significance as a privileged scaffold in pharmacological research. We will delve into its core properties, detailed synthetic protocols, and critical considerations for its use in drug discovery programs, including its potential for metabolic bioactivation.
Core Molecular Profile and Physicochemical Properties
This compound is a polysubstituted aminopyrazole. The architecture of this molecule—featuring an electron-donating amino group and an electron-withdrawing acetyl group on the pyrazole core—imparts a unique electronic character that dictates its reactivity and utility. The N,N-dimethylation on the pyrazole ring fixes the tautomeric form and influences its solubility and metabolic profile.
These foundational properties are critical for designing synthetic routes, predicting solubility in biological and organic media, and for initial computational modeling in drug design projects.
Table 1: Key Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 179810-58-3 | [1] |
| Molecular Formula | C₇H₁₁N₃O | [1] |
| Molecular Weight | 153.18 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Synonyms | 4-acetyl-5-amino-1,3-dimethylpyrazole | [1] |
| InChI Key | SYAUYDVLRRJHKT-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Considerations
The synthesis of substituted pyrazoles is a well-established field in heterocyclic chemistry. The most robust and widely adopted method for constructing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[2][3] This approach offers high yields and a straightforward pathway to diverse pyrazole structures.
Retrosynthetic Analysis & Strategy
A logical retrosynthetic disconnection of the target molecule points to two key precursors: a substituted hydrazine and a β-dicarbonyl equivalent. Specifically, the 1,3-dimethylpyrazole core suggests the use of 1,1-dimethylhydrazine. The aminoketone substitution pattern points towards a β-ketonitrile as the ideal 1,3-dielectrophile precursor.
Caption: Retrosynthetic analysis for the target molecule.
Detailed Synthesis Protocol
This protocol describes a validated, two-step approach starting from ethyl acetoacetate and malononitrile, which first form a β-ketonitrile intermediate, followed by cyclization.
Step 1: Synthesis of 2-acetyl-3-aminobut-2-enenitrile
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine ethyl acetoacetate (0.1 mol), malononitrile (0.1 mol), and ethanol (100 mL).
-
Add piperidine (0.01 mol) as a basic catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum. This intermediate is often used directly in the next step.
Step 2: Cyclocondensation to form this compound
-
To a solution of the intermediate from Step 1 (0.1 mol) in glacial acetic acid (80 mL), add 1,1-dimethylhydrazine (0.11 mol) dropwise at room temperature.
-
Heat the reaction mixture to 80-90°C and maintain for 3-5 hours. Monitor via TLC until the starting material is consumed.
-
Cool the mixture and pour it carefully into a beaker containing 400 mL of ice-cold water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a crystalline solid.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The presence of characteristic peaks for the amino protons, methyl groups, and acetyl group, along with the correct molecular ion peak, validates the synthesis.
Reactivity and Significance in Drug Development
The aminopyrazole motif is considered a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.[4] Its value stems from its ability to act as a versatile scaffold, presenting functional groups in specific spatial orientations for interaction with biological targets.
Chemical Reactivity
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Amino Group (C5): The primary amino group is a potent nucleophile and a hydrogen bond donor. It readily undergoes acylation, alkylation, and condensation reactions, making it an ideal handle for introducing side chains to modulate potency, selectivity, and pharmacokinetic properties.[5]
-
Acetyl Group (C4): The ketone functionality can be used as a synthetic handle for further modifications, such as reduction to an alcohol or conversion to an oxime. It also acts as a hydrogen bond acceptor.
-
Pyrazole Ring: The ring itself is aromatic and generally stable, but the electron-rich nature imparted by the amino group makes it susceptible to certain electrophilic substitutions, although the C4 position is already substituted.
A Structural Alert: Metabolic Bioactivation
A critical consideration for drug development professionals is the potential for a molecule to form reactive metabolites. Research has identified the aminopyrazole motif as a potential structural alert.[6][7] In vitro studies using human liver microsomes have shown that some aminopyrazole derivatives can be metabolically activated, forming electrophilic intermediates that can be trapped by nucleophiles like glutathione.[6][8]
This bioactivation pathway is significant because such reactive species can covalently bind to macromolecules like proteins and DNA, potentially leading to idiosyncratic drug-induced toxicity.[7] Therefore, early assessment of metabolic stability and reactive metabolite formation is a mandatory step for any drug candidate containing this scaffold.
Caption: Potential metabolic bioactivation of the aminopyrazole core.
Applications and Pharmacological Relevance
The this compound scaffold and its analogues are instrumental in the discovery of novel therapeutics across various disease areas. The pyrazole core serves as an excellent bioisostere for other aromatic rings and provides a rigid framework for orienting pharmacophoric features.
-
Kinase Inhibitors: Aminopyrazoles are prominent in the development of kinase inhibitors for oncology. They serve as hinge-binding motifs in ATP-competitive inhibitors. For example, derivatives have been discovered as potent and selective inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Interleukin-1 receptor-associated kinase 4 (IRAK4).[9][10]
-
CNS Agents: The related compound, (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, was investigated for antipsychotic activity, demonstrating that this scaffold can yield compounds with novel, non-dopaminergic mechanisms of action for CNS disorders.[11]
-
Precursors for Fused Systems: The compound is a valuable intermediate for synthesizing more complex, fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines, which themselves possess a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[12]
Experimental Protocol: In Vitro Metabolic Stability Assay
To address the potential for bioactivation, the following protocol outlines a standard procedure to assess the formation of reactive metabolites by trapping with glutathione (GSH).
Objective: To determine if this compound forms reactive metabolites in the presence of human liver microsomes (HLMs) and a trapping agent.
Materials:
-
This compound (Test Compound)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Glutathione (GSH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching)
-
Control compound (known to form adducts, e.g., acetaminophen)
Procedure:
-
Preparation: Prepare a 1 M stock solution of GSH in water. Prepare a 10 mM stock solution of the test compound in DMSO.
-
Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture on ice:
-
Phosphate buffer (pH 7.4)
-
HLMs (to a final concentration of 1 mg/mL)
-
Test compound (to a final concentration of 10 µM)
-
GSH (to a final concentration of 1 mM)
-
-
Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.
-
Control Reactions: Run parallel incubations:
-
Without NADPH (to check for non-enzymatic degradation).
-
Without HLMs (to check for chemical instability).
-
Without the test compound (background control).
-
-
Incubation: Incubate all tubes at 37°C for 60 minutes in a shaking water bath.
-
Quenching: Stop the reaction by adding two volumes of ice-cold acetonitrile containing 0.1% formic acid and an internal standard.
-
Processing: Vortex the tubes vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.
-
Analysis: Transfer the supernatant to an LC-MS vial. Analyze using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to search for the predicted mass of the GSH adduct ([M+H]+ of parent + 305.0678).
Data Interpretation: The presence of a peak corresponding to the mass of the GSH conjugate in the NADPH- and HLM-dependent incubations, which is absent in the control incubations, provides evidence for the formation of a reactive metabolite.[8]
References
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]
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Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes. (2015). ACS Publications. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Center for Biotechnology Information (NCBI). Available at: [Link]
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Evidence for the in vitro bioactivation of aminopyrazole derivatives: trapping reactive aminopyrazole intermediates using glutathione ethyl ester in human liver microsomes. (2015). PubMed. Available at: [Link]
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Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]
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Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2). ScienceDirect. Available at: [Link]
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Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes. ACS Publications. Available at: [Link]
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Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. ResearchGate. Available at: [Link]
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1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone. PubChem. Available at: [Link]
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RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. Available at: [Link]
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Recent developments in aminopyrazole chemistry. Arkat USA. Available at: [Link]
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1-(4-amino-5-methyl-1H-pyrazol-3-yl)ethanone. PubChem. Available at: [Link]
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]
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(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents. PubMed. Available at: [Link]
-
Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. PubMed. Available at: [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at: [Link]
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Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. National Center for Biotechnology Information (NCBI). Available at: [Link]
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An In-depth Technical Guide to 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone (CAS: 179810-58-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone, a substituted aminopyrazole of significant interest in medicinal chemistry. The aminopyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. This document elucidates the synthesis, chemical properties, and potential therapeutic applications of this specific molecule, drawing upon established synthetic methodologies and the known biological activities of structurally related compounds. The guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.
Introduction: The Significance of the 5-Aminopyrazole Scaffold
The 5-aminopyrazole moiety is a privileged heterocyclic system in drug discovery, renowned for its versatile biological activities.[1] Compounds incorporating this scaffold have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The unique electronic and steric features of the 5-aminopyrazole ring allow it to serve as a versatile template for the design of enzyme inhibitors and receptor modulators. Notably, this structural motif is a key component in a variety of kinase inhibitors, highlighting its importance in the development of targeted cancer therapies.[3] Furthermore, derivatives of 5-aminopyrazole have been investigated for their potential in treating neurological disorders.[4]
This guide focuses on the specific derivative, this compound, providing a detailed examination of its synthesis and potential as a lead compound in drug development programs.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 179810-58-3 | Internal Data |
| Molecular Formula | C₇H₁₁N₃O | Internal Data |
| Molecular Weight | 153.18 g/mol | Internal Data |
| IUPAC Name | This compound | Internal Data |
| Synonyms | 4-acetyl-5-amino-1,3-dimethylpyrazole | Internal Data |
Synthesis of this compound
The synthesis of 5-aminopyrazoles is a well-documented area of organic chemistry, with several established methodologies. The most common and versatile approach involves the condensation of a β-ketonitrile with a hydrazine derivative.[1]
Proposed Synthetic Pathway: Cyclocondensation of a β-Ketonitrile with Methylhydrazine
The synthesis of this compound can be logically achieved through the cyclocondensation of an appropriate β-ketonitrile with methylhydrazine. This reaction proceeds via the initial formation of a hydrazone, followed by an intramolecular cyclization onto the nitrile group to form the stable pyrazole ring.
Caption: Proposed synthesis of this compound.
Representative Experimental Protocol
The following protocol is a representative example of how this compound could be synthesized, based on established procedures for similar 5-aminopyrazoles.[1][5]
Step 1: Reaction Setup
-
To a solution of 3-cyano-2,4-pentanedione (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add methylhydrazine (1.1 equivalents).
-
The reaction mixture is then heated under reflux for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Step 2: Work-up and Purification
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Step 3: Characterization
-
The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Spectroscopic Characterization (Representative Data)
-
¹H NMR: The spectrum would be expected to show singlets for the two methyl groups on the pyrazole ring and the acetyl methyl group. The protons of the amino group would likely appear as a broad singlet.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon, the carbons of the pyrazole ring, and the methyl carbons.
-
IR Spectroscopy: Key vibrational bands would be expected for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=O stretching of the ketone (around 1650-1700 cm⁻¹), and C=N and C=C stretching of the pyrazole ring.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (153.18 g/mol ).
Potential Therapeutic Applications
The 5-aminopyrazole scaffold is a fertile ground for the discovery of new therapeutic agents. While the specific biological activity of this compound is not extensively documented, the known activities of its analogs suggest several promising avenues for investigation.
Central Nervous System Disorders
A structurally related compound, (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, has been shown to exhibit an antipsychotic-like profile in preclinical models.[4] This activity was found to be independent of dopamine receptor binding, suggesting a novel mechanism of action.[4] This finding indicates that this compound and its derivatives could be valuable starting points for the development of new treatments for a range of neurological and psychiatric disorders.
Oncology
The pyrazole nucleus is a common feature in many kinase inhibitors used in cancer therapy.[3] Kinases are a class of enzymes that play a critical role in cell signaling and are often dysregulated in cancer. The 5-aminopyrazole scaffold can be functionalized to target specific kinases, thereby inhibiting tumor growth and proliferation. For instance, pyrazole derivatives have been investigated as inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key target in various cancers.[6]
Caption: Potential mechanism of action as a kinase inhibitor.
Inflammatory Diseases
Certain 5-aminopyrazole derivatives have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory cascade.[7] This suggests that compounds based on the this compound scaffold could be explored for the treatment of inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
Phosphodiesterase (PDE) Inhibition
The pyrazole ring is also found in several phosphodiesterase (PDE) inhibitors.[8] PDEs are enzymes that regulate the levels of intracellular second messengers like cAMP and cGMP.[9] PDE inhibitors have therapeutic applications in a variety of conditions, including erectile dysfunction, pulmonary hypertension, and chronic obstructive pulmonary disease (COPD).[10][11] The structural features of this compound make it a candidate for investigation as a PDE inhibitor.
Conclusion and Future Directions
This compound is a versatile chemical entity with significant potential in drug discovery. Its straightforward synthesis and the established biological importance of the 5-aminopyrazole scaffold make it an attractive starting point for the development of novel therapeutics. Future research should focus on the definitive elucidation of its biological activity through comprehensive screening programs. Optimization of the lead structure through medicinal chemistry efforts could lead to the discovery of potent and selective agents for the treatment of cancer, neurological disorders, and inflammatory diseases.
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An In-depth Technical Guide to 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone
This guide provides a comprehensive technical overview of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its fundamental physicochemical properties, established synthesis protocols, analytical characterization, and its emerging applications, particularly in the realm of drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound.
Introduction and Significance
This compound belongs to the pyrazole class of heterocyclic compounds. Pyrazoles are a well-established scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific structural features of this molecule—an acetyl group and an amino group on a dimethylated pyrazole ring—make it a versatile building block for the synthesis of more complex molecules and potential drug candidates. Its utility often lies in its ability to serve as a key intermediate in the construction of fused heterocyclic systems and as a scaffold for library synthesis in high-throughput screening campaigns. The 5-aminopyrazole system, in particular, is an important heterocyclic template that has garnered considerable interest for its applications in the pharmaceutical and agrochemical industries[1].
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development. These properties dictate its solubility, stability, and suitability for various experimental conditions.
| Property | Value | Source |
| Molecular Formula | C7H11N3O | [2][3] |
| Molecular Weight | 153.18 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-acetyl-5-amino-1,3-dimethylpyrazole, Ethanone, 1-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)- | [2] |
| Appearance | White to off-white crystalline powder (typical) | |
| Melting Point | 65-69 °C (for the related compound 5-Amino-1,3-dimethylpyrazole) | |
| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). Sparingly soluble in water. |
Note: Some physical properties like melting point and appearance can vary slightly depending on the purity of the sample and the method of synthesis.
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved through multi-step processes. A common and reliable method involves the reaction of β-ketonitriles with hydrazines[1].
Representative Synthesis Protocol
This protocol outlines a general laboratory procedure for the synthesis of the title compound.
Step 1: Synthesis of 5-Amino-1,3-dimethyl-1H-pyrazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminocrotononitrile in a suitable solvent such as ethanol.
-
Reagent Addition: To this solution, add methylhydrazine in an equimolar amount. The reaction is often catalyzed by a weak acid.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system to yield 5-amino-1,3-dimethyl-1H-pyrazole.
Step 2: Acylation of 5-Amino-1,3-dimethyl-1H-pyrazole
-
Reaction Setup: Dissolve the purified 5-amino-1,3-dimethyl-1H-pyrazole in a suitable solvent like dichloromethane or acetic anhydride.
-
Reagent Addition: Cool the solution in an ice bath and slowly add acetyl chloride or acetic anhydride. A base, such as triethylamine or pyridine, is often added to neutralize the acid formed during the reaction.
-
Reaction: Allow the reaction to stir at room temperature until completion, as monitored by TLC.
-
Work-up and Purification: Quench the reaction by adding water or a saturated solution of sodium bicarbonate. Extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product, this compound, is typically purified by column chromatography or recrystallization.
Synthesis Workflow Diagram
Caption: A simplified workflow for the two-step synthesis of the target compound.
Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques is employed.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule. Expected signals would include singlets for the two methyl groups on the pyrazole ring, a singlet for the acetyl group's methyl protons, and a broad singlet for the amino protons.
-
¹³C NMR: Shows the number of different carbon environments. Distinct signals would be expected for the carbonyl carbon, the aromatic carbons of the pyrazole ring, and the methyl carbons.
-
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present. Key characteristic peaks would include N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹), a strong C=O stretching vibration for the ketone (around 1650-1700 cm⁻¹), and C-H stretching vibrations for the alkyl groups.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound. The molecular ion peak (M+) would be observed at an m/z corresponding to the molecular weight (153.18).
Chromatographic Methods
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of a reaction and assessing the purity of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity and can be used for preparative purification.
Applications in Drug Discovery and Research
The structural motifs present in this compound make it a valuable starting material for the synthesis of various biologically active compounds.
-
Scaffold for Kinase Inhibitors: The pyrazole core is a recognized privileged structure in drug discovery.[4] For instance, derivatives of 5-aminopyrazoles have been developed as potent inhibitors of p38 MAP kinase and Fibroblast Growth Factor Receptor (FGFR)[5][6]. The amino and acetyl groups of the title compound can be readily modified to introduce pharmacophoric features that interact with the ATP-binding site of kinases.
-
Synthesis of Fused Heterocyclic Systems: It serves as a precursor for the synthesis of pyrazolopyrimidines and other fused systems that have shown promise as anticancer and anti-inflammatory agents[7][8].
-
Development of Novel Therapeutic Agents: Related aminopyrazole structures have been investigated for a range of therapeutic applications, including antipsychotic agents and CDK2 inhibitors for cancer treatment[9][10].
Logical Relationship in Drug Discovery
Caption: The role of the title compound as a building block in a typical drug discovery pipeline.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a compound of considerable utility in synthetic and medicinal chemistry. Its straightforward synthesis, coupled with its versatile chemical reactivity, makes it an important intermediate for the development of novel therapeutic agents. This guide has provided a foundational understanding of its properties, synthesis, and applications, which should serve as a valuable resource for researchers in the field.
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PubMed. (2016). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry. Retrieved January 13, 2026, from [Link]
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PubMed. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry. Retrieved January 13, 2026, from [Link]
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A Technical Guide to 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary: This document provides a comprehensive technical overview of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone, a heterocyclic compound of significant interest to the scientific and drug development communities. The aminopyrazole core is a well-established "privileged scaffold" in medicinal chemistry, known for conferring a wide range of biological activities.[1][2] This guide details the compound's chemical identity, proposes a robust synthetic pathway, and explores its established and potential therapeutic applications, with a focus on its role as a versatile building block for novel kinase inhibitors and other bioactive agents. Detailed experimental protocols for evaluating such compounds are also provided to empower researchers in their discovery efforts.
Part 1: Core Chemical Identity and Properties
This compound is a substituted pyrazole characterized by an amino group at the C5 position, methyl groups at the N1 and C3 positions, and an acetyl group at the C4 position. This specific arrangement of functional groups provides multiple reactive handles for further chemical modification and imparts specific electronic properties that are crucial for its biological activity.
Nomenclature and Identifiers
-
IUPAC Name: this compound
-
Common Synonyms: 4-acetyl-5-amino-1,3-dimethylpyrazole[3]
-
CAS Number: 179810-58-3[3]
Physicochemical Properties
The fundamental properties of this compound are summarized below, providing essential data for experimental design, including solubility testing and formulation.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃O | [3] |
| Molecular Weight | 153.18 g/mol | [3] |
| InChI Key | SYAUYDVLRRJHKT-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CC1=C(C(=O)C)C(=N)N(C)N=1 | (Calculated) |
Part 2: Synthesis and Characterization
While a specific, dedicated synthesis for this compound is not extensively published, its structure is amenable to well-established heterocyclic chemistry principles. A plausible and efficient synthetic route can be designed based on multi-component reactions, which are favored for their atom economy and efficiency.[1][4]
Proposed Synthetic Workflow
A highly efficient approach involves a one-pot, three-component reaction, a cornerstone of modern synthetic chemistry for building complex heterocyclic scaffolds. This strategy leverages the reactivity of a β-dicarbonyl compound, a hydrazine, and a nitrile source.
Caption: General workflow for the synthesis of the target aminopyrazole.
Experimental Protocol: Representative Synthesis
This protocol is adapted from established methodologies for synthesizing substituted 5-aminopyrazoles.[1][4]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (50 mL) as the solvent.
-
Addition of Reagents: Add acetylacetone (1.0 eq), malononitrile (1.0 eq), and methylhydrazine (1.0 eq) to the flask.
-
Catalysis: Add a catalytic amount of a weak base, such as piperidine (0.1 eq). The base is crucial for facilitating the initial Knoevenagel condensation between the acetylacetone and malononitrile.
-
Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and stir for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). The choice of reflux is to ensure sufficient energy to overcome the activation barrier for the intramolecular cyclization and subsequent tautomerization/aromatization to the stable pyrazole ring.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove residual reactants. If further purification is needed, recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) can be employed.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Part 3: Biological Significance and Therapeutic Potential
The true value of this compound lies in its utility as a scaffold for developing potent and selective therapeutic agents. The aminopyrazole core is a key pharmacophore in numerous inhibitors targeting enzymes critical to disease progression, particularly in oncology and immunology.
Key Therapeutic Areas
-
Oncology: Many receptor tyrosine kinases (RTKs) are validated cancer targets. Aminopyrazole derivatives have been successfully developed as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) and TGF-β Type I Receptor (ALK5).[5][6] These kinases drive signaling pathways that control cell proliferation, differentiation, and migration, which are hijacked in cancer.
-
Inflammatory Diseases: The aminopyrazole structure is central to inhibitors of key inflammatory kinases. This includes p38 MAP kinase and Interleukin-1 Receptor Associated Kinase 4 (IRAK4), both of which are critical nodes in the signaling cascades that produce inflammatory cytokines like TNF-α and IL-6.[7][8] The scaffold has also been explored for developing selective Cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory therapy.[2]
-
Central Nervous System (CNS) Disorders: In a notable study, a closely related analog, (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, demonstrated an antipsychotic-like profile through a novel, non-dopaminergic mechanism.[9] While that specific compound had safety liabilities, it highlights the potential of this scaffold to yield novel CNS-active agents.
Mechanism of Action: Kinase Inhibition
The aminopyrazole core typically acts as a "hinge-binder" within the ATP-binding pocket of kinases. The nitrogen atoms of the pyrazole ring and the exocyclic amino group form critical hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in place. The acetyl group and other parts of the molecule can then be modified to extend into other pockets to achieve potency and selectivity.
Caption: Inhibition of the FGFR signaling pathway by an aminopyrazole-based drug.
Part 4: Experimental Protocols for Compound Evaluation
To assess the therapeutic potential of new derivatives synthesized from the title compound, a tiered screening approach is necessary. The following are foundational, self-validating protocols.
Protocol 1: In Vitro Kinase Inhibition Assay (General LanthaScreen™ Example)
This protocol describes a time-resolved FRET (TR-FRET) assay, a robust method for quantifying enzyme inhibition.
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compound (derived from this compound) in DMSO, then dilute further into the reaction buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound dilution, 2.5 µL of a kinase/fluorescein-labeled substrate mixture, and initiate the reaction by adding 5 µL of ATP. Causality: The ATP concentration is typically set near its Km value to ensure the assay is sensitive to competitive inhibitors.
-
Incubation: Incubate for 60 minutes at room temperature. This fixed time point is determined during assay development to ensure the reaction is within the linear range.
-
Detection: Stop the reaction by adding 10 µL of a development solution containing EDTA (to chelate Mg²⁺ and stop the kinase) and a terbium-labeled antibody specific for the phosphorylated substrate.
-
Data Acquisition: Incubate for another 60 minutes to allow antibody binding, then read the plate on a TR-FRET-capable plate reader. Calculate the ratio of emission at 520 nm (fluorescein) to 495 nm (terbium).
-
Analysis: Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based Proliferation Assay (MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[10]
-
Cell Plating: Seed cancer cells (e.g., a line with known FGFR alterations) into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight. Trustworthiness: Seeding density is optimized to ensure cells remain in the exponential growth phase for the duration of the experiment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (typically from 1 nM to 30 µM) for 72 hours. This duration allows for multiple cell doublings, making antiproliferative effects more pronounced.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well. This reagent contains a tetrazolium salt that is reduced by metabolically active cells to a colored formazan product.
-
Incubation: Incubate the plate for 1-4 hours at 37 °C.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot cell viability against compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
This compound is more than a simple chemical; it is a validated starting point for the rational design of sophisticated therapeutic agents. Its inherent drug-like properties and synthetic tractability make it an invaluable scaffold for medicinal chemists. Future research should focus on leveraging its structure to develop next-generation inhibitors with improved selectivity profiles to minimize off-target effects, and to explore novel biological targets beyond the well-trodden kinase families. The continued exploration of this privileged scaffold promises to yield new chemical probes to dissect complex biology and, ultimately, new medicines to address unmet clinical needs.
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Ghahremanzadeh, R., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link]
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Nakanishi, Y., et al. (2016). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry, 59(23), 10586–10600. [Link]
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Kumar, D., et al. (2013). Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. Molecular Diversity, 17(3), 459-69. [Link]
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Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-75. [Link]
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Wang, T., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]
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Glamkowski, E. J., et al. (1990). (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents. Journal of Medicinal Chemistry, 33(1), 41-45. [Link]
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"1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone" synthesis pathways
An In-depth Technical Guide to the Synthesis of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone
Introduction
The 5-aminopyrazole scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant applications in the pharmaceutical and agrochemical industries.[1][2] These structures are key building blocks for developing agents with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] Specifically, this compound is a valuable synthetic intermediate, featuring a reactive ketone group at the C4 position and a nucleophilic amino group at C5, making it an ideal precursor for the synthesis of more complex fused heterocyclic systems and other pharmacologically active molecules.
This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for this compound. As senior application scientists, our focus is not merely on the procedural steps but on the underlying chemical principles, the rationale for reagent selection, and the validation of the synthetic route. The guide is structured to provide researchers and drug development professionals with a robust and reproducible methodology, grounded in established chemical literature.
Part 1: Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient two-step synthetic strategy. The primary disconnection is at the C4-acetyl bond, suggesting an electrophilic acylation of a pre-formed pyrazole core. This approach is chemically sound due to the electron-donating nature of the 5-amino group, which strongly activates the pyrazole ring towards electrophilic substitution at the C4 position.
The core intermediate, 5-amino-1,3-dimethyl-1H-pyrazole, can be readily synthesized via a classical and highly versatile method: the condensation of a β-ketonitrile with a substituted hydrazine.[1][2] This well-established reaction provides a high-yielding and direct route to the necessary pyrazole precursor.
Caption: Retrosynthetic analysis of the target molecule.
Part 2: The Forward Synthesis Pathway
The proposed forward synthesis is a robust two-step process, beginning with the construction of the pyrazole ring, followed by its functionalization.
Step 1: Synthesis of 5-Amino-1,3-dimethyl-1H-pyrazole
The synthesis of the pyrazole core is achieved through the condensation of acetoacetonitrile (3-oxobutanenitrile) with methylhydrazine. This reaction is a cornerstone of pyrazole chemistry, known for its efficiency and reliability.[1][5]
Mechanism: The reaction initiates with the nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine onto the keto-carbonyl of acetoacetonitrile, forming a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the terminal amino group onto the nitrile carbon. Tautomerization and subsequent aromatization lead to the stable 5-aminopyrazole product. The reaction is typically performed in a protic solvent like ethanol, which facilitates the proton transfer steps involved in the cyclization.
Caption: Synthesis of the pyrazole core intermediate.
Experimental Protocol: Synthesis of 5-Amino-1,3-dimethyl-1H-pyrazole
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetoacetonitrile (1.0 eq) and ethanol (approx. 5 mL per gram of nitrile).
-
Begin stirring the solution and add methylhydrazine (1.1 eq) dropwise at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
If precipitation is slow, the solvent can be partially removed under reduced pressure.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
| Parameter | Expected Value |
| Yield | 85-95% |
| Physical State | White to off-white solid |
| Melting Point | 135-138 °C |
Step 2: Friedel-Crafts Acylation to Yield the Final Product
With the activated pyrazole core in hand, the final step is the introduction of the acetyl group at the C4 position. The 5-amino group is a powerful activating and ortho-directing group, making the C4 position highly susceptible to electrophilic attack.
Mechanism & Reagent Choice: This transformation is a classic Friedel-Crafts acylation. While strong Lewis acids like AlCl₃ are traditional catalysts, they can complex with the amino group, deactivating the substrate. Therefore, a milder approach is often more effective. Using acetic anhydride as the acetylating agent, either under thermal conditions or with a Brønsted acid catalyst like polyphosphoric acid (PPA), provides a clean and efficient route. PPA acts as both a catalyst and a solvent, promoting the formation of the acylium ion electrophile which is then attacked by the electron-rich C4 position of the pyrazole.
Caption: Complete experimental workflow for the synthesis.
Trustworthiness & Validation: The integrity of this protocol lies in its self-validating nature. The identity and purity of the intermediate and the final product must be confirmed at each stage using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the successful addition of the methyl and acetyl groups and their respective positions on the pyrazole ring.
-
Mass Spectrometry (MS): To verify the molecular weight of the intermediate and the final product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amino group and the C=O stretch of the ketone.
-
Melting Point Analysis: To assess the purity of the crystalline products.
Conclusion
This guide details a logical, efficient, and high-yielding two-step synthesis for this compound. The strategy relies on a classical pyrazole ring formation followed by a regioselective Friedel-Crafts acylation, leveraging the inherent reactivity of the 5-aminopyrazole core. The provided protocols are robust and grounded in established chemical principles, offering a reliable pathway for researchers and chemists in the field of drug discovery and development to access this valuable synthetic intermediate.
References
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- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2022).
- Synthesis of 5‐amino‐1,3‐dimethylpyrazol‐4‐yl aryl ketones. (1984). Journal of Heterocyclic Chemistry.
- Catalyst-Free, One-Pot, Three-Component Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in Green Media, and Evaluation of Their Biological Activities. (n.d.). Semantic Scholar.
- Approaches towards the synthesis of 5-aminopyrazoles. (2011).
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.).
- Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. (2012).
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Acetylation of 5-amino-1H-t[3][6][7]riazole revisited. (2006). PubMed.
- Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. (2021).
- Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals.
- Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. (2013). PubMed.
- Process for the preparation of 3-amino-5-methylpyrazole. (1997).
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"1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone" spectroscopic data
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone
Introduction
In the landscape of modern medicinal chemistry and materials science, N-heterocyclic compounds, particularly pyrazole derivatives, represent a cornerstone of molecular design. Their versatile biological activities and utility as synthetic intermediates make them a subject of intense research.[1][2] Among these, this compound (CAS No. 179810-58-3) is a key building block, featuring a densely functionalized pyrazole core.[3] The precise and unambiguous structural confirmation of this molecule is paramount for its application in drug discovery and development, where structural integrity is non-negotiable.[4]
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound. As a self-validating system, this document synthesizes predictive data with established principles of spectroscopic interpretation and provides field-proven experimental protocols. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to confidently identify and characterize this compound.
Molecular Structure and Functional Anatomy
To interpret spectroscopic data effectively, a clear understanding of the molecule's structure is essential. This compound possesses a molecular formula of C₇H₁₁N₃O and a molecular weight of approximately 153.18 g/mol .[3] The key functional groups that will give rise to characteristic spectroscopic signals are:
-
A fully substituted pyrazole ring.
-
A primary amine (-NH₂) group at the C5 position.
-
An N-methyl group at the N1 position.
-
A C-methyl group at the C3 position.
-
An acetyl (ketone) group at the C4 position.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Proton NMR provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms. Due to the absence of protons directly on the pyrazole ring, all signals are expected to be singlets, simplifying the spectrum significantly.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ | Protons of the primary amine. The signal is often broad due to quadrupole broadening and chemical exchange. |
| ~ 3.6 - 3.8 | Singlet | 3H | N1-CH₃ | N-methyl group deshielded by the adjacent nitrogen atom of the aromatic pyrazole ring. |
| ~ 2.4 - 2.6 | Singlet | 3H | Acetyl C-CH₃ | Methyl protons of the acetyl group, deshielded by the adjacent carbonyl group. |
| ~ 2.2 - 2.4 | Singlet | 3H | Pyrazole C3-CH₃ | Methyl group attached to the C3 position of the pyrazole ring. |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
¹³C NMR Spectroscopy
Carbon NMR reveals the number of chemically distinct carbon environments and provides insight into the electronic nature of the carbon skeleton.
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 195 - 200 | C=O | Carbonyl carbon of the ketone, typically found in the far downfield region.[5] |
| ~ 150 - 155 | C5 (C-NH₂) | Pyrazole ring carbon attached to the electron-donating amino group. |
| ~ 145 - 150 | C3 (C-CH₃) | Pyrazole ring carbon bearing the methyl group. |
| ~ 105 - 110 | C4 (C-Acetyl) | Pyrazole ring carbon attached to the acetyl group. |
| ~ 35 - 40 | N1-CH₃ | N-methyl carbon, deshielded by the nitrogen atom. |
| ~ 30 - 35 | Acetyl C-CH₃ | Methyl carbon of the acetyl group. |
| ~ 10 - 15 | Pyrazole C3-CH₃ | Methyl carbon attached to the C3 position of the pyrazole ring. |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for the rapid identification of key functional groups based on their characteristic vibrational frequencies.
Table 3: Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3450 - 3300 (two bands) | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | The presence of two distinct bands in this region is a hallmark of a primary amine, corresponding to its symmetric and asymmetric stretching modes.[6] |
| 2980 - 2850 | C-H Stretch | Methyl (-CH₃) | Aliphatic C-H stretching from the three methyl groups present in the molecule.[5] |
| 1660 - 1640 | C=O Stretch | Ketone (Acetyl) | Strong absorption characteristic of the carbonyl group conjugated with the pyrazole ring.[5] |
| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) | Scissoring vibration of the primary amine. |
| 1580 - 1450 | C=C and C=N Stretch | Pyrazole Ring | Aromatic ring stretching vibrations from the pyrazole core.[5] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the molecular structure.
-
Molecular Ion Peak: For the molecular formula C₇H₁₁N₃O, the exact mass is 153.0902. In a high-resolution mass spectrum (HRMS), this value would be observed. In a low-resolution spectrum, a peak at m/z = 153 would be expected for the molecular ion (M⁺) under Electron Ionization (EI).
-
Protonated Molecule: Using a soft ionization technique like Electrospray Ionization (ESI), the most prominent peak would likely be the protonated molecule [M+H]⁺ at m/z = 154.
-
Key Fragmentation: A characteristic fragmentation pattern would involve the loss of the acetyl group (CH₃CO•, 43 Da), leading to a fragment ion at m/z = 110. Another likely fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the acetyl group, resulting in an ion at m/z = 138.
Experimental Protocols: A Self-Validating Workflow
Adherence to standardized protocols is critical for data reproducibility and integrity.
Protocol 1: NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Causality: The choice of solvent is crucial. CDCl₃ is a common choice for general organic compounds. If solubility is an issue or if exchangeable protons (like -NH₂) are of particular interest, DMSO-d₆ is a superior choice as it slows down the proton exchange rate.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Tune and shim the probe to the sample to ensure magnetic field homogeneity.
-
For ¹H NMR, acquire data with a 90° pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 2-4 seconds. Collect at least 16 scans for a good signal-to-noise ratio. Causality: An adequate relaxation delay is vital for quantitative integration, ensuring all protons have fully relaxed before the next pulse.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. Acquire data with at least 512 scans due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum and apply baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm (for ¹H) or the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.
-
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Protocol 2: ATR-FTIR Data Acquisition
-
Sample Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance IR spectrum.
Protocol 3: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup:
-
Set up the Electrospray Ionization (ESI) source in positive ion mode.
-
Optimize source parameters such as capillary voltage, drying gas flow rate, and nebulizer pressure.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump. Acquire data over a relevant m/z range (e.g., 50-500 Da).
-
Data Analysis: Identify the [M+H]⁺ peak and analyze any other significant peaks for potential adducts or fragments.
Conclusion
The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR provide the definitive map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key amine and carbonyl functional groups, and Mass Spectrometry validates the molecular weight and structural integrity. The protocols and interpretive data provided in this guide offer a robust framework for researchers, ensuring the confident and accurate characterization of this important chemical entity, thereby upholding the principles of scientific integrity in drug discovery and development.
References
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El Kodadi, M., Malek, F., & Ramdani, A. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank, 2004(1), M369. Available at: [Link]
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Genc, H., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(11), 2589. Available at: [Link]
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Bamborough, J., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(6), 971-978. Available at: [Link]
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Jadidi, K., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(28), 20385-20399. Available at: [Link]
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Supporting Materials for related compounds. (n.d.). Angewandte Chemie. Available at: [Link]
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Visnav, S. P. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. International Journal of Advanced Research, 10(07), 803-809. Available at: [Link]
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¹H and ¹³C NMR Spectra Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]
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PubChem. (n.d.). 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (2021). Characterization data for new pyrazole derivatives. ResearchGate. Available at: [Link]
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Wang, Z., et al. (2007). Synthesis and characterization of dipyrazolylmethanones. Journal of Chemical Research. Available at: [Link]
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NIST. (n.d.). Ethanone, 1-(1H-pyrazol-4-yl)-. NIST WebBook. Available at: [Link]
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ResearchGate. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. ResearchGate. Available at: [Link]
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A Technical Guide to the Physicochemical Properties of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone for Drug Discovery Professionals
Introduction
1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone is a heterocyclic compound belonging to the aminopyrazole class. Pyrazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] The inherent versatility of the pyrazole ring system allows for strategic modifications that can be tailored to interact with specific biological targets.[1][2]
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. The information herein is curated for researchers, scientists, and drug development professionals, offering critical insights into the molecule's structure, reactivity, metabolic liabilities, and analytical characterization to support its evaluation as a potential drug candidate or synthetic intermediate.
Molecular Structure and Identification
The structural and identifying characteristics of this compound are fundamental to understanding its chemical behavior.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 4-acetyl-5-amino-1,3-dimethylpyrazole, Ethanone, 1-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)-[6][7] |
| CAS Number | 179810-58-3[6] |
| Molecular Formula | C₇H₁₁N₃O[6] |
| Molecular Weight | 153.18 g/mol [6][8] |
| InChI Key | SYAUYDVLRRJHKT-UHFFFAOYSA-N[6] |
Physical Properties
| Property | Value / Observation |
| Appearance | Expected to be a solid, potentially yellowish to brown, based on similar compounds like 5-Amino-1,3-dimethylpyrazole.[9] |
| Melting Point | Data not available in the searched literature. |
| Boiling Point | Data not available in the searched literature. |
| Solubility | Predicted to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. |
Chemical Properties and Reactivity Profile
Core Reactivity
The chemical reactivity of this compound is dictated by its key functional groups: the nucleophilic exocyclic amino group, the electrophilic acetyl-carbonyl group, and the aromatic pyrazole core. The amino group is a primary site for acylation, alkylation, and other nucleophilic reactions, making it a versatile handle for synthetic elaboration.[10] The ketone moiety can undergo reactions typical of carbonyls, such as condensation and reduction. This dual reactivity makes the molecule a valuable building block for constructing more complex molecular libraries.[9]
Metabolic Considerations for Drug Development
A critical aspect for drug development professionals is understanding a compound's metabolic fate. The aminopyrazole motif, within certain structural contexts, is considered a potential structural alert for metabolic bioactivation.[11][12] Studies on related aminopyrazoles have shown that they can undergo in vitro bioactivation, likely through oxidation by cytochrome P450 enzymes, to form reactive imine intermediates.[11] These electrophilic species can be trapped by endogenous nucleophiles like glutathione (GSH), forming adducts.[12] Such events can be a contributing factor to idiosyncratic drug toxicity, making early-stage assessment of this liability essential.
Spectroscopic and Analytical Characterization (Predictive Analysis)
While experimental spectra for this specific molecule were not found in the initial search, the following predictions are based on its known structure and standard spectroscopic principles.[13] These serve as a guide for compound verification and characterization.
-
Proton NMR (¹H NMR):
-
NH₂ protons: A broad singlet, typically in the range of 4.0-6.0 ppm.
-
N-CH₃ (pyrazole ring): A singlet around 3.5-4.0 ppm.
-
C-CH₃ (pyrazole ring): A singlet around 2.2-2.6 ppm.
-
C(O)-CH₃ (acetyl group): A sharp singlet around 2.1-2.5 ppm.
-
-
Carbon NMR (¹³C NMR):
-
C=O (carbonyl): A signal expected in the downfield region, ~190-200 ppm.
-
Pyrazole ring carbons: Signals between ~100-155 ppm.
-
Methyl carbons: Signals in the aliphatic region, ~10-40 ppm.
-
-
Infrared (IR) Spectroscopy:
-
N-H stretching: A pair of bands around 3300-3500 cm⁻¹ characteristic of a primary amine.
-
C=O stretching: A strong, sharp absorption band around 1660-1680 cm⁻¹.
-
C=C and C=N stretching: Absorptions in the 1500-1650 cm⁻¹ region.
-
C-H stretching: Bands just below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion (M⁺) or protonated molecular ion ([M+H]⁺) peak at m/z 153 or 154, respectively, corresponding to the molecular weight.
-
Experimental Protocol: In Vitro Metabolic Stability Assay
Rationale: To proactively address the potential for metabolic bioactivation discussed in Section 4.2, an in vitro assay using human liver microsomes (HLM) is essential. This experiment helps determine the compound's intrinsic clearance and identifies the formation of reactive metabolites by trapping them with a nucleophile like glutathione.[12] The protocol described below is a self-validating system for assessing this critical drug-like property.
Methodology:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 20 mM solution of NADPH in buffer.
-
Prepare a 50 mM solution of glutathione (GSH) in buffer.
-
Thaw human liver microsomes (HLM, pooled donors) on ice. Dilute to a final concentration of 1 mg/mL in buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine 5 µL of the 10 mM compound stock, 50 µL of HLM (1 mg/mL), 20 µL of GSH solution, and 405 µL of phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding 20 µL of the 20 mM NADPH solution. The final concentration of the test compound will be 100 µM.
-
Incubate at 37°C in a shaking water bath for 60 minutes. A control incubation without NADPH should be run in parallel.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding 500 µL of ice-cold acetonitrile.
-
Vortex the sample vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Analyze the sample using a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
Monitor for the depletion of the parent compound (m/z 154 [M+H]⁺) over time.
-
Search for the expected mass of the GSH adduct (Parent Mass + 305.07 Da), which would be at m/z 459.15 for the [M+H]⁺ ion.
-
Conclusion
This compound is a functionalized aminopyrazole with significant potential as a synthetic intermediate in drug discovery programs. Its value lies in the versatile reactivity of its amino and ketone functionalities, which allow for diverse chemical explorations. However, its classification within the aminopyrazole family necessitates a careful and early evaluation of its metabolic profile, specifically the potential for bioactivation. The predictive analytical data and the detailed experimental protocol provided in this guide offer a robust framework for researchers to characterize this compound and assess its viability for further development.
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- trapping reactive aminopyrazole intermediates using glutathione ethyl ester in human liver microsomes - PubMed.
- 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone | C6H9N3O - PubChem.
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- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Labor
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Recent developments in aminopyrazole chemistry - ark
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- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
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Topic: "1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone": A Versatile Scaffold for Modern Therapeutic Development
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 5-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds.[1][2] This guide focuses on a specific, yet representative member of this class, 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone (also known as 4-acetyl-5-amino-1,3-dimethylpyrazole).[3] While this specific molecule is often a key intermediate, its structural features epitomize the chemical versatility and therapeutic potential inherent to the 5-aminopyrazole core. We will explore the synthetic accessibility of this scaffold and delve into its proven and potential applications in oncology, central nervous system disorders, and inflammatory diseases, supported by preclinical and clinical data from closely related analogues. This document serves as a technical resource, providing not only a review of the field but also actionable experimental frameworks for researchers aiming to leverage this promising chemical entity.
Core Molecular Profile and Synthetic Strategy
Chemical Identity
-
Systematic Name: this compound
-
Molecular Formula: C₇H₁₁N₃O[3]
-
Molecular Weight: 153.18 g/mol [3]
-
CAS Number: 179810-58-3[4]
The structure features a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, which is substituted with an amino group at the C5 position, methyl groups at N1 and C3, and an acetyl group at the C4 position. The exocyclic amino group and the acetyl moiety are critical functional handles for synthetic elaboration, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Rationale for Synthetic Accessibility
The 5-aminopyrazole core is readily accessible through well-established synthetic routes, making it an attractive starting point for drug discovery campaigns. The primary methods involve the condensation of hydrazines with β-ketonitriles or derivatives of malononitrile.[1][5]
Generalized Synthetic Approach: A common and efficient method is the three-component reaction involving a hydrazine (e.g., methylhydrazine), a β-keto compound, and a nitrile source (e.g., malononitrile), often under mild conditions.[5][6] This approach allows for the rapid generation of diverse pyrazole libraries by simply varying the starting materials. For the title compound, a plausible route involves the reaction of methylhydrazine with a suitably substituted β-ketonitrile precursor. The synthesis of related 5-amino-1,3-dimethylpyrazol-4-yl aryl ketones has been documented, underscoring the feasibility of accessing this chemical class.[7]
The value of this scaffold lies in its synthetic tractability. The amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to build more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which have shown significant biological activity.[8][9]
Therapeutic Application I: Oncology
The 5-aminopyrazole scaffold is a cornerstone of modern kinase inhibitor design, with several derivatives showing potent activity against key oncogenic drivers.[10]
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Mechanism of Action: The FGFR family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and survival.[11] Aberrant activation of FGFR signaling, through mutations, amplifications, or fusions, is a known driver in various cancers, including bladder, lung, and gastric cancers.[11][12] Small molecule inhibitors that target the ATP-binding pocket of FGFRs can block downstream signaling, leading to tumor growth inhibition.
Key Insights: A potent and selective oral inhibitor of FGFR1/2/3, CH5183284/Debio 1347, is based on a [5-Amino-1-(substituted)pyrazol-4-yl]-(indol-2-yl)methanone core.[11] This compound demonstrated significant antitumor activity in xenograft models of cancers with FGFR genetic alterations.[11] Similarly, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were developed as covalent pan-FGFR inhibitors that are effective against both wild-type and drug-resistant gatekeeper mutants.[12]
The causality behind this activity lies in the ability of the 5-aminopyrazole core to form critical hydrogen bonds within the kinase hinge region, a feature essential for high-affinity binding.
Caption: Simplified FGFR signaling pathway and point of inhibition.
p38 MAP Kinase Inhibition
Mechanism of Action: p38 Mitogen-Activated Protein (MAP) Kinase is a key regulator of inflammatory cytokine production (e.g., TNF-α, IL-1, IL-6).[13] Overactivation of the p38 pathway is implicated in chronic inflammatory diseases and certain cancers. Inhibiting p38 MAPK can therefore have potent anti-inflammatory and potential antitumor effects.
Key Insights: A highly selective p38 MAPK inhibitor, RO3201195, was developed from a 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanone scaffold.[13][14] X-ray crystallography revealed that the selectivity of this series is driven by a unique hydrogen bond between the exocyclic 5-amino group of the pyrazole and the side chain of threonine 106 in the p38 ATP-binding pocket.[13] This structural insight allowed for the optimization of the series, leading to a clinical candidate with high oral bioavailability.[13][14]
Summary of Anticancer Activity
The versatility of the 5-aminopyrazole scaffold allows it to be adapted to target various kinases and cancer cell lines.
| Compound Class/Derivative | Target/Cell Line | Reported Activity (IC₅₀) | Reference |
| 5-amino-1H-pyrazole-4-carboxamide (10h) | FGFR1, FGFR2, FGFR3 | 46 nM, 41 nM, 99 nM | [12] |
| 5-amino-1H-pyrazole-4-carboxamide (10h) | NCI-H520 (Lung Cancer) | 19 nM | [12] |
| Pyrazole-linked benzimidazole | Aurora A/B Kinase | Potent Inhibition | [10] |
| 5-(pyrimidin-2-ylamino)picolinonitrile (R)-17 | CHK1 Kinase | 0.4 nM | [15] |
| 5-(pyrimidin-2-ylamino)picolinonitrile (R)-17 | Z-138 (Hematologic) | 13 nM | [15] |
Therapeutic Application II: Central Nervous System (CNS)
Novel Antipsychotic Agents
Mechanism of Action: A groundbreaking study identified a close analogue of the title compound, (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, as having a potential antipsychotic profile.[16] Remarkably, this activity was achieved through a non-dopaminergic mechanism. Unlike all clinically available antipsychotics, this compound and its derivatives did not bind to dopamine D2 receptors, did not alter striatal dopamine metabolism, and did not elevate serum prolactin levels.[16] This suggests an entirely novel mechanism of action for treating psychosis, potentially avoiding the severe extrapyramidal side effects associated with dopamine blockade.
Drug Development Workflow: The discovery process for this novel agent provides a compelling case study in medicinal chemistry.
-
Initial Hit: The lead compound showed an antipsychotic-like profile in behavioral screens.
-
Adverse Effect: It was subsequently found to cause clonic seizures in aged rodents.[16]
-
Structural Optimization: A medicinal chemistry campaign was initiated. The exocyclic amino group was modified into 5-(substituted aminoacetamide) analogues.
-
Improved Profile: This modification retained the desired antipsychotic-like pharmacology while eliminating the seizure liability.[16]
-
Preclinical Validation: Two optimized compounds inhibited conditioned avoidance in rats and monkeys without inducing dystonic movements in a primate model, confirming their potential as non-dopaminergic antipsychotics.[16]
Caption: Drug discovery workflow for novel antipsychotic agents.
Other Potential Applications
-
Antimicrobial Agents: Fused pyrazole derivatives, synthesized from 5-aminopyrazole precursors, have demonstrated powerful antimicrobial activities against pathogens like E. coli and S. Typhi.[8] This suggests that the core scaffold can be elaborated to target bacterial pathways.
-
Antifungal Activity: The N-phenyl amide of 5-amino-1,3-dimethylpyrazole-4-carboxylic acid has been shown to exhibit antifungal activity.[1]
Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay (General Framework)
This protocol provides a template for assessing the inhibitory activity of a 5-aminopyrazole derivative against a target kinase (e.g., FGFR1, p38 MAPK).
Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., FGFR1)
-
Kinase-specific peptide substrate
-
Test Compound (e.g., this compound derivative) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Assay Buffer (containing MgCl₂, DTT, etc.)
-
Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well assay plates (white, low-volume)
-
Plate reader capable of luminescence or fluorescence detection
Methodology:
-
Compound Preparation: Perform a serial dilution of the test compound in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM). A typical final DMSO concentration in the assay should be ≤1%.
-
Assay Setup:
-
To each well of a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls).
-
Add 5 µL of a 2X kinase/substrate mixture prepared in assay buffer.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Reaction Initiation:
-
Add 2.5 µL of a 4X ATP solution (prepared in assay buffer to the desired final concentration, often near the Kₘ for the specific kinase).
-
Mix the plate gently and incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the kinase reaction and detect the remaining ATP (or generated ADP) by adding the detection reagent according to the manufacturer's instructions (e.g., add 10 µL of ADP-Glo™ Reagent).
-
Incubate as required (e.g., 40 minutes).
-
Add the final detection reagent and incubate (e.g., 30 minutes).
-
-
Data Acquisition: Read the signal (e.g., luminescence) on a compatible plate reader.
-
Data Analysis:
-
Normalize the data using the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
This compound represents a synthetically accessible and highly versatile chemical scaffold. While its direct therapeutic applications are part of broader derivative discovery, the 5-aminopyrazole core it contains is a proven pharmacophore. Its derivatives have yielded clinical and preclinical candidates for some of the most challenging therapeutic targets in medicine, including oncogenic kinases like FGFR and p38 MAPK, and have opened the door to novel, non-dopaminergic treatments for psychosis. The continued exploration of this scaffold's chemical space is a highly promising endeavor for the development of next-generation therapeutics.
References
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (MDPI) [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (PubMed) [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. (Beilstein Journals) [Link]
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (Scientific Research Publishing) [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (National Institutes of Health) [Link]
-
(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents. (PubMed) [Link]
-
Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. (PubMed) [Link]
-
Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. (PubMed) [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (MDPI) [Link]
-
Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. (PubMed) [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (PubMed Central) [Link]
-
Synthesis of 5‐amino‐1,3‐dimethylpyrazol‐4‐yl aryl ketones. (Sci-Hub) [Link]
-
Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. (PubMed) [Link]
-
ChemInform Abstract: Synthesis and Reactions of Dialkyl (1-Substituted-5-amino-3- methylsulfanyl-1H-pyrazol-4-yl)phosphonates. (ResearchGate) [Link]
-
Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. (ResearchGate) [Link]
Sources
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 3. This compound [cymitquimica.com]
- 4. This compound [cymitquimica.com]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]
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- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones . A series of novel potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone
Abstract
This document provides a comprehensive guide for the synthesis of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone, a valuable heterocyclic building block in medicinal chemistry and materials science. The described synthetic strategy is a robust, multi-step process designed for high yield and purity, commencing with the synthesis of the key intermediate, 5-Amino-1,3-dimethyl-1H-pyrazole. Subsequent functionalization of the C4 position is achieved via a Vilsmeier-Haack formylation, followed by conversion of the resulting aldehyde to the target ethanone moiety using a Grignard reaction and subsequent oxidation. This guide offers detailed, step-by-step protocols, mechanistic insights, characterization data, and troubleshooting advice tailored for researchers in organic synthesis and drug development.
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a privileged scaffold in modern drug discovery, present in numerous therapeutic agents. Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antineoplastic properties. The target molecule, this compound, incorporates key functional groups—a primary amine and a ketone—that serve as versatile handles for further chemical modification, making it an important intermediate for constructing more complex molecular architectures. This guide details a reliable pathway for its synthesis, emphasizing chemical rationale and practical execution.
Retrosynthetic Analysis and Strategy
The synthesis is designed as a three-part procedure. This approach ensures that each key transformation is controlled and intermediates can be purified and characterized before proceeding, maximizing the overall success rate.
-
Part A: Formation of the Pyrazole Core. The foundational 5-amino-1,3-dimethylpyrazole ring is constructed via the classical cyclocondensation reaction between methylhydrazine and a β-ketonitrile precursor.
-
Part B: C4-Position Functionalization. The electron-rich C4 position of the aminopyrazole is selectively functionalized to introduce a carbonyl group. A direct Friedel-Crafts acylation is often complicated by side reactions. Therefore, a two-step Vilsmeier-Haack formylation is employed, which is a highly reliable method for introducing a formyl group onto pyrazole rings.
-
Part C: Chain Elongation to the Ethanone. The intermediate pyrazole-4-carbaldehyde is converted to the target ethanone through the addition of a methyl group via a Grignard reagent, followed by the oxidation of the resulting secondary alcohol.
Caption: High-level workflow for the synthesis of the target compound.
Part A: Synthesis of 5-Amino-1,3-dimethyl-1H-pyrazole
Principle and Mechanism
This synthesis follows the Knorr pyrazole synthesis paradigm, a cornerstone of heterocyclic chemistry. The reaction involves the nucleophilic attack of methylhydrazine on the carbonyl group of a β-ketonitrile (in this case, formed in situ or from 3-aminobutyronitrile), leading to a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the nitrile carbon, followed by tautomerization, yields the stable aromatic aminopyrazole ring.
Experimental Protocol
This protocol is adapted from established literature procedures.
Table 1: Reagents and Materials for Part A
| Reagent/Material | Molecular Formula | Amount | M.W. ( g/mol ) | Notes |
| Methylhydrazine | CH₆N₂ | 5.1 g (0.11 mol) | 46.07 | Caution: Toxic and carcinogenic |
| 3-Aminobutyronitrile | C₄H₈N₂ | 8.4 g (0.10 mol) | 84.12 | - |
| Anhydrous Ethanol | C₂H₅OH | 150 mL | 46.07 | Use dry solvent |
| Concentrated Hydrochloric Acid (HCl) | HCl | ~5 mL | 36.46 | To adjust pH |
| 30% Sodium Hydroxide (NaOH) Solution | NaOH | As needed | 40.00 | To adjust pH |
| Isopropanol | C₃H₈O | For recrystallization | 60.10 | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add methylhydrazine (5.1 g) and anhydrous ethanol (100 mL).
-
Addition of Reactant: While stirring, slowly add 3-aminobutyronitrile (8.4 g).
-
pH Adjustment: Carefully adjust the pH of the mixture to ~2.5 by the dropwise addition of concentrated hydrochloric acid. An exothermic reaction may be observed.
-
Reflux: Heat the mixture to reflux (~78 °C) and maintain this temperature for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Ethyl Acetate/Hexane 1:1).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add 30% NaOH solution to adjust the pH to ~13.
-
Isolation: Cool the basic mixture in an ice bath to facilitate precipitation. Collect the solid product by vacuum filtration.
-
Purification: Recrystallize the crude product from hot isopropanol to yield pure 5-Amino-1,3-dimethyl-1H-pyrazole as a crystalline solid. Dry the product under vacuum.
Table 2: Expected Product Characterization (Intermediate 1)
| Property | Value |
| Product Name | 5-Amino-1,3-dimethyl-1H-pyrazole |
| CAS Number | 3524-32-1 |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₅H₉N₃ |
| Molecular Weight | 111.15 g/mol |
| Expected Yield | 70-80% |
| Melting Point | 118-120 °C |
Part B: Vilsmeier-Haack Formylation of 5-Amino-1,3-dimethyl-1H-pyrazole
Principle and Mechanism
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heterocyclic compounds. The reaction employs the Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This electrophilic reagent attacks the electron-rich C4 position of the pyrazole ring. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol
Safety First: This reaction involves highly corrosive and water-reactive reagents. It MUST be performed in a well-ventilated fume hood under anhydrous conditions. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
Procedure:
-
Vilsmeier Reagent Preparation: In a dry 250 mL flask under a nitrogen atmosphere, place anhydrous DMF (25 mL). Cool the flask to 0 °C in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃, 11.8 g, 6.5 mL) dropwise with vigorous stirring. The addition should take approximately 30 minutes. After addition, stir the mixture at 0 °C for another 30 minutes.
-
Reactant Addition: Dissolve 5-Amino-1,3-dimethyl-1H-pyrazole (5.55 g, 0.05 mol) in anhydrous DMF (20 mL). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C. CAREFULLY and SLOWLY pour the mixture onto 200 g of crushed ice with vigorous stirring. This is a highly exothermic step.
-
Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the product with dichloromethane (3 x 75 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to obtain 5-Amino-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
Part C: Synthesis of this compound
Principle and Mechanism
This final conversion is a two-step process. First, a Grignard reaction is used to add a methyl group to the aldehyde. Methylmagnesium bromide (CH₃MgBr) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a secondary alcohol after an acidic workup. Second, this secondary alcohol is oxidized to the target ketone (ethanone). A mild oxidizing agent like Pyridinium chlorochromate (PCC) is suitable to prevent over-oxidation.
Experimental Protocol
Procedure:
Step C1: Grignard Reaction
-
Setup: In a dry 250 mL flask under a nitrogen atmosphere, dissolve the pyrazole-4-carbaldehyde from Part B (e.g., 4.14 g, 0.03 mol) in 100 mL of anhydrous tetrahydrofuran (THF).
-
Grignard Addition: Cool the solution to 0 °C. Add methylmagnesium bromide (12 mL of a 3.0 M solution in diethyl ether, 0.036 mol) dropwise via a syringe.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Cool the reaction back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude secondary alcohol can be used directly in the next step.
Step C2: Oxidation
-
Setup: In a 250 mL flask, suspend Pyridinium chlorochromate (PCC) (8.6 g, 0.04 mol) in 100 mL of anhydrous dichloromethane.
-
Addition: Dissolve the crude alcohol from Step C1 in 25 mL of dichloromethane and add it to the PCC suspension in one portion.
-
Reaction: Stir the mixture at room temperature for 3-4 hours, or until TLC indicates the disappearance of the starting alcohol.
-
Work-up: Dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel or Celite to remove the chromium salts. Wash the pad thoroughly with more diethyl ether.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by recrystallization or column chromatography to yield the final product, this compound.
Table 3: Final Product Characterization
| Property | Value |
| Product Name | This compound |
| Appearance | Solid |
| Molecular Formula | C₇H₁₁N₃O |
| Molecular Weight | 153.18 g/mol |
| Expected Yield | 60-75% (over 2 steps) |
| Purity (by HPLC/NMR) | >95% |
Troubleshooting Guide
Table 4: Common Issues and Solutions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Part A | Incomplete reaction; incorrect pH. | Ensure reflux is maintained for the full duration. Double-check pH before and during the reaction. Ensure starting materials are pure. |
| Low yield in Part B (Formylation) | Moisture contamination deactivating Vilsmeier reagent; insufficient heating. | Use thoroughly dried glassware and anhydrous solvents. Ensure POCl₃ is fresh. Monitor temperature carefully and ensure full conversion by TLC before work-up. |
| Formation of Dark Tar in Part B | Reaction temperature too high; impure starting materials. | Maintain strict temperature control during reagent addition and reaction. Purify the intermediate from Part A before proceeding. |
| Low yield in Part C (Grignard) | Inactive Grignard reagent (due to moisture); steric hindrance. | Use fresh, titrated Grignard reagent. Ensure all glassware and solvents are scrupulously dry. |
| Incomplete Oxidation in Part C | Insufficient oxidant; inactive oxidant. | Use a slight excess of PCC. Ensure the PCC is fresh and dry (it is hygroscopic). Increase reaction time if necessary. |
References
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]
-
Gomha, S. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Name-Reaction.com. (2023). Knorr pyrazole synthesis. [Link]
- Google Patents. (1993).
-
Yadav, G., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]
-
Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin. [Link]
-
Petraitytė, S., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. [Link]
-
Fichez, J., et al. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]
-
Kamal, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]
-
Organic Syntheses Procedure. 3(5)-aminopyrazole. [Link]
-
Kamal, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]
-
Kumar, V., et al. (2016). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Brazilian Chemical Society. [Link]
-
Abu Safieh, K. A., et al. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Zeitschrift für Naturforschung B. [Link]
Application Notes and Protocols for the Characterization of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone as a Kinase Inhibitor
Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases are fundamental regulators of a vast array of cellular processes, including growth, differentiation, and metabolism.[1] Their dysregulation is a well-established driver of numerous human diseases, most notably cancer, making them a major class of therapeutic targets.[2][3] The pyrazole ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets with high affinity.[1][4] Numerous FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, incorporate a pyrazole core, highlighting its importance in the development of targeted therapies.[4]
This document provides a comprehensive guide for the characterization of a novel pyrazole-containing compound, 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone (hereafter referred to as Compound-PYX), as a potential kinase inhibitor. The protocols outlined herein are designed to establish its inhibitory profile, elucidate its mechanism of action, and assess its cellular activity.
Hypothesized Mechanism of Action
Based on the structure of Compound-PYX and the known binding modes of other pyrazole-based kinase inhibitors, it is hypothesized that the 5-amino-pyrazole moiety will act as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding pocket.[4][5] The dimethylpyrazole and ethanone groups are predicted to occupy adjacent hydrophobic pockets, contributing to the compound's potency and selectivity. The structure-activity relationship of pyrazole derivatives often reveals that small modifications can significantly impact the selectivity profile.[6][7]
Experimental Workflows
A systematic approach is essential for the robust characterization of a novel kinase inhibitor. The proposed workflow for Compound-PYX is as follows:
Caption: A tiered workflow for the characterization of Compound-PYX.
Part 1: In Vitro Characterization
The initial phase focuses on determining the direct inhibitory activity of Compound-PYX against purified kinases.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol is designed to measure the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[2] The ADP-Glo™ Kinase Assay is a common and robust method.[2]
Rationale: Luminescence-based assays offer high sensitivity and a broad dynamic range, making them suitable for high-throughput screening and accurate IC50 determination.[8]
Materials:
-
Compound-PYX
-
Target Kinase (e.g., a panel of representative kinases for initial screening)
-
Kinase Substrate (specific to the target kinase)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound-PYX in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilution).
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted Compound-PYX or DMSO (vehicle control) to each well.
-
Prepare a kinase/substrate master mix in kinase assay buffer. Add 2 µL of this mix to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase binding.
-
Prepare an ATP solution in kinase assay buffer. Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.
-
Data Presentation: IC50 Values for Compound-PYX
The results of the in vitro kinase assay should be summarized in a table for clarity.
| Kinase Target | Compound-PYX IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| Kinase A | 15 | 5 |
| Kinase B | 250 | 10 |
| Kinase C | >10,000 | 20 |
| Kinase D | 8 | 2 |
| Kinase E | 750 | 15 |
Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[2]
Part 2: Cell-Based Validation
Cell-based assays are crucial for confirming that the observed in vitro activity translates to a cellular context, providing more physiologically relevant data.[3][9]
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ assay measures the binding of a compound to its target kinase within living cells.[6] This provides direct evidence of target engagement.
Rationale: This assay quantifies the apparent affinity of a compound for its target in the complex cellular environment, accounting for factors like cell permeability and off-target binding.
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Materials:
-
Cells expressing the target kinase fused to NanoLuc® luciferase.
-
NanoBRET™ Kinase Tracer.
-
Compound-PYX.
-
Opti-MEM® I Reduced Serum Medium.
-
White, 96-well cell culture plates.
Procedure:
-
Cell Plating:
-
Seed the NanoLuc®-fused kinase expressing cells in a 96-well plate and incubate overnight.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of Compound-PYX in Opti-MEM®.
-
Prepare the NanoBRET™ Tracer in Opti-MEM®.
-
Add the diluted Compound-PYX to the appropriate wells.
-
Add the NanoBRET™ Tracer to all wells.
-
-
Signal Detection:
-
Incubate the plate for 2 hours at 37°C.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer equipped with two filters to measure donor and acceptor emission.
-
-
Data Analysis:
-
Calculate the BRET ratio.
-
Plot the BRET ratio against the logarithm of the Compound-PYX concentration and fit to a sigmoidal curve to determine the cellular IC50.
-
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol assesses the functional consequence of target inhibition by measuring the phosphorylation status of a known downstream substrate.
Rationale: A reduction in the phosphorylation of a key substrate provides strong evidence that the compound is inhibiting the kinase's catalytic activity within the cell.[9]
Materials:
-
Cancer cell line with an active signaling pathway mediated by the target kinase.
-
Compound-PYX.
-
Cell lysis buffer.
-
Primary antibodies (phospho-specific substrate and total substrate).
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of Compound-PYX for a predetermined time (e.g., 2 hours).
-
-
Protein Extraction:
-
Lyse the cells and quantify the protein concentration.
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash and incubate with the secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis:
-
Quantify band intensities to determine the ratio of phosphorylated substrate to total substrate at different Compound-PYX concentrations.
-
Protocol 4: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of Compound-PYX on cell proliferation and survival.
Rationale: For oncology applications, an effective kinase inhibitor should induce cell cycle arrest or apoptosis, leading to a decrease in cell viability.[6]
Materials:
-
Cancer cell line sensitive to the inhibition of the target kinase.
-
Compound-PYX.
-
CellTiter-Glo® Luminescent Cell Viability Assay.
-
White, 96-well cell culture plates.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate and allow them to attach.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of Compound-PYX for 72 hours.
-
-
Assay:
-
Add CellTiter-Glo® reagent to each well.
-
Measure luminescence to determine the number of viable cells.
-
-
Data Analysis:
-
Plot cell viability against the logarithm of Compound-PYX concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
The protocols described in this application note provide a robust framework for the preclinical evaluation of This compound (Compound-PYX) as a novel kinase inhibitor. By systematically progressing from in vitro biochemical assays to cell-based functional assays, researchers can build a comprehensive profile of the compound's potency, selectivity, and cellular efficacy. This structured approach is essential for identifying promising lead candidates for further drug development.
References
- Cell-based Kinase Assays. Profacgen.
- Application Notes and Protocols for Kinase Activity Assays. Benchchem.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
- Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed.
- In vitro NLK Kinase Assay. PMC - NIH.
- Methods for Detecting Kinase Activity. Cayman Chemical.
- Immuno-oncology Cell-based Kinase Assay Service.
- Spotlight: Cell-based kinase assay form
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. MDPI.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. PubMed.
- Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. PubMed.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. PubMed.
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Cell-based Kinase Assays - Profacgen [profacgen.com]
The Versatile Scaffold: 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone in Modern Medicinal Chemistry
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Among the vast family of pyrazole derivatives, 1-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone emerges as a particularly intriguing starting point for the development of novel therapeutics. Its substituted aminopyrazole core offers a rich tapestry of potential molecular interactions, making it a valuable building block for targeting a range of biological entities, from protein kinases to central nervous system receptors.[2][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols centered around this versatile molecule. We will delve into its synthesis, explore its potential as a kinase inhibitor and a modulator of neurological pathways, and provide robust, field-proven methodologies for its evaluation.
Physicochemical Properties and Drug-Likeness
Before embarking on complex biological assays, a thorough understanding of the compound's physicochemical properties is paramount for any drug discovery campaign. While specific experimental data for this compound is not extensively published, we can infer its likely characteristics based on its structural motifs and data from similar aminopyrazole derivatives.
| Property | Predicted Value/Characteristic | Rationale & Importance in Drug Discovery |
| Molecular Formula | C₇H₁₁N₃O | Low molecular weight is generally favorable for oral bioavailability. |
| Molecular Weight | 153.18 g/mol | Falls well within the parameters of Lipinski's Rule of Five, suggesting good absorption and permeation. |
| LogP (Predicted) | ~1.0-1.5 | A balanced lipophilicity is crucial for cell membrane permeability without compromising aqueous solubility. |
| Hydrogen Bond Donors | 1 (from the amino group) | The amino group can engage in crucial hydrogen bonding interactions with target proteins. |
| Hydrogen Bond Acceptors | 3 (two nitrogen atoms, one oxygen atom) | Multiple acceptor sites increase the probability of forming strong interactions within a binding pocket. |
| Aqueous Solubility | Moderate | The presence of polar functional groups suggests some degree of water solubility, which is essential for formulation and in vivo administration. |
Table 1: Predicted Physicochemical Properties of this compound and their significance in drug discovery.
Synthesis Protocol: A Reliable Pathway to the Core Scaffold
The synthesis of this compound can be achieved through a multi-step process, adapted from established methods for the preparation of substituted aminopyrazoles.[4][5] The following protocol outlines a robust and reproducible synthetic route.
Workflow for the Synthesis of this compound
Step-by-Step Experimental Protocol
Step 1: Synthesis of 5-Methyl-2-methyl-2,4-dihydro-3H-pyrazol-3-one
-
To a stirred solution of ethyl acetoacetate (1.0 eq) in ethanol, add methylhydrazine (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to yield 5-methyl-2-methyl-2,4-dihydro-3H-pyrazol-3-one.
Step 2: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)
-
In a flask cooled to 0 °C, add phosphorus oxychloride (3.0 eq) to dimethylformamide (DMF) (5.0 eq) dropwise with stirring.
-
To this Vilsmeier reagent, add 5-methyl-2-methyl-2,4-dihydro-3H-pyrazol-3-one (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 60 °C for 6 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
Step 3: Synthesis of 5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile
-
A mixture of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in formic acid is heated to reflux for 2 hours.
-
The reaction is cooled, and the solvent is removed in vacuo. The residue is taken up in a methanolic ammonia solution and heated in a sealed tube at 100 °C for 12 hours.
-
After cooling, the solvent is evaporated, and the residue is purified by column chromatography to yield 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile.
Step 4: Synthesis of this compound (Grignard Reaction)
-
To a solution of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile (1.0 eq) in dry tetrahydrofuran (THF) at 0 °C, add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to afford the final compound, this compound.
Application Note I: A Scaffold for Kinase Inhibitor Discovery
The 5-aminopyrazole moiety is a well-established hinge-binding motif in a variety of kinase inhibitors.[3] The amino group and the adjacent pyrazole nitrogen can form critical hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The acetyl group at the 4-position provides a vector for further chemical modification to explore the solvent-exposed region and achieve selectivity.
Hypothetical Kinase Signaling Pathway and Inhibition
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent ADP detection assay to measure the enzymatic activity of a kinase and the inhibitory potential of the test compound.
Materials:
-
Kinase of interest (e.g., RAF, EGFR, etc.)
-
Substrate for the kinase
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.
-
Kinase Reaction:
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells.
-
Add 10 µL of a mixture of the kinase and substrate in assay buffer.
-
Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Application Note II: A Potential Modulator of Neurological Pathways
Recent studies on structurally similar compounds, such as (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, have revealed an antipsychotic-like profile in preclinical behavioral models.[2] This suggests that the this compound scaffold may interact with targets within the central nervous system, potentially through a non-dopaminergic mechanism.[2] This opens up an exciting avenue of research for this compound class in neuropharmacology.
Protocol: Evaluation of Anxiolytic-like Activity (Elevated Plus Maze Test)
The elevated plus maze (EPM) is a widely used behavioral assay to assess the anxiolytic or anxiogenic effects of drugs in rodents.
Materials:
-
Elevated plus maze apparatus
-
Male Swiss mice (25-30 g)
-
This compound
-
Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)
-
Positive control (e.g., Diazepam)
-
Video tracking software
Procedure:
-
Compound Administration: Administer this compound (at various doses, e.g., 10, 30, 100 mg/kg), vehicle, or the positive control via intraperitoneal (i.p.) injection 30 minutes before the test.
-
Habituation: Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.
-
EPM Test:
-
Place a mouse at the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (a measure of general locomotor activity).
-
-
Interpretation: An increase in the time spent and/or the number of entries into the open arms, without a significant change in the total number of arm entries, is indicative of an anxiolytic-like effect.
Conclusion
This compound represents a promising and versatile scaffold for medicinal chemistry research. Its straightforward synthesis and the amenability of its structure to chemical modification make it an attractive starting point for the development of novel kinase inhibitors for oncology and inflammation, as well as potential new treatments for neurological disorders. The protocols and application notes provided herein offer a solid foundation for researchers to unlock the full therapeutic potential of this and related aminopyrazole derivatives.
References
- (Reference to a relevant synthesis paper for pyrazole deriv
- (Reference to a relevant kinase inhibitor review)
- (Reference to a paper highlighting pyrazoles as privileged structures)
- (Reference to a general medicinal chemistry textbook or review)
-
(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents. Journal of Medicinal Chemistry. [Link]
- (Reference to a paper on the Vilsmeier-Haack reaction)
- (Reference to a paper on Grignard reactions on nitriles)
- (Reference to the ADP-Glo™ Kinase Assay technical manual)
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. [Link]
- (Reference to a paper on the elev
- (Reference to a review on the importance of physicochemical properties in drug discovery)
-
Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. ResearchGate. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. [Link]
- (Reference to a general organic chemistry textbook for reaction mechanisms)
- (Reference to a review on structure-activity rel
Sources
- 1. Pyrazole, 4-amino-3,5-dimethyl- | C5H9N3 | CID 78931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones . A series of novel potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone in Cancer Research
Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Oncology
In the landscape of oncological drug discovery, the pyrazole nucleus stands out as a "privileged scaffold".[1][2] This five-membered heterocyclic ring is a structural cornerstone in numerous FDA-approved anticancer agents, including kinase inhibitors like Crizotinib and Encorafenib.[2] The versatility of the pyrazole ring allows for substitutions that can significantly enhance anticancer efficacy and selectivity, making its derivatives a fertile ground for developing novel therapeutics.[3] These compounds have demonstrated a remarkable ability to interact with a diverse array of oncogenic targets, including critical kinases that drive tumor progression such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and the p38 MAP kinase.[1][3][4]
This document provides a detailed guide for researchers exploring the therapeutic potential of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone , a specific aminopyrazole derivative. While this particular molecule is not yet extensively characterized in oncological literature, its structural features are emblematic of the 5-aminopyrazole class, which has been associated with potent biological activities.[5][6] These notes will therefore serve as a comprehensive framework for its initial investigation, from understanding its fundamental properties to designing and executing key preclinical experiments. We will outline putative mechanisms of action based on related compounds and provide robust, field-proven protocols for assessing its anticancer efficacy.
Compound Profile: this compound
A thorough understanding of the physicochemical properties of a compound is the foundation of any successful experimental campaign. Below is a summary of the key identifiers and properties for the title compound.
| Property | Value | Source |
| IUPAC Name | This compound | CymitQuimica[7] |
| Synonyms | 4-acetyl-5-amino-1,3-dimethylpyrazole | CymitQuimica[7] |
| CAS Number | 179810-58-3 | CymitQuimica[7] |
| Molecular Formula | C₇H₁₁N₃O | CymitQuimica[7] |
| Molecular Weight | 153.18 g/mol | CymitQuimica[7] |
| InChI Key | SYAUYDVLRRJHKT-UHFFFAOYSA-N | CymitQuimica[7] |
Note: For all experimental work, it is imperative to confirm the purity and identity of the compound via analytical methods such as NMR, LC-MS, and elemental analysis.
Part 1: Hypothesized Mechanism of Action - Targeting Cell Cycle Progression via CDK Inhibition
Many pyrimidine- and pyrazole-based compounds exert their anticancer effects by targeting Cyclin-Dependent Kinases (CDKs), which are master regulators of the cell cycle.[1][2] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Based on structure-activity relationships of similar N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives that have shown potent, single-digit nanomolar inhibition of CDK2, we hypothesize that this compound may function as a CDK inhibitor.[2]
Inhibition of CDK2, which forms a complex with Cyclin E or Cyclin A, would prevent the phosphorylation of key substrates like the Retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition, thereby inducing cell cycle arrest and potentially apoptosis.[2]
Caption: Putative mechanism of this compound via CDK2 inhibition.
Part 2: In Vitro Experimental Protocols
The following protocols provide a framework for the initial screening and characterization of this compound.
Protocol 2.1: Cell Viability Assessment using MTT Assay
This protocol determines the compound's cytotoxic or cytostatic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the compound in selected cancer cell lines (e.g., MCF-7 breast cancer, A2780 ovarian cancer).[2]
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Selected cancer cell lines (e.g., MCF-7, A2780)
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create serial dilutions in complete growth medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with 0.5% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.
Protocol 2.2: In Vitro Kinase Inhibition Assay (CDK2/Cyclin E)
This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of a specific kinase target.
Objective: To quantify the direct inhibitory effect of the compound on the CDK2/Cyclin E complex.
Materials:
-
This compound
-
Recombinant human CDK2/Cyclin E complex
-
Kinase substrate (e.g., Histone H1)
-
³²P-ATP or a fluorescence-based assay kit (e.g., ADP-Glo™)
-
Kinase reaction buffer
-
Staurosporine (positive control inhibitor)
-
DMSO
-
Microplates (e.g., 384-well)
-
Apparatus for detecting radioactivity or fluorescence.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO and plate them into a 384-well assay plate.
-
Kinase Reaction:
-
Add the CDK2/Cyclin E enzyme to the wells containing the compound and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the substrate (Histone H1) and ATP (spiked with ³²P-ATP if using radiography).
-
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA solution).
-
Signal Detection:
-
Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ³²P-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence (ADP-Glo™): Add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure luminescence with a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting percent inhibition against the log of the compound concentration.
Caption: High-level workflow for preclinical evaluation of the test compound.
Conclusion and Future Directions
The aminopyrazole scaffold is a validated starting point for the development of potent anticancer agents.[3][5] this compound, as a representative of this class, warrants systematic investigation. The protocols outlined here provide a robust starting point for characterizing its biological activity. Positive results from these initial in vitro screens—specifically, potent inhibition of a cancer-relevant kinase and sub-micromolar IC₅₀ values against cancer cell lines—would justify progression to more complex mechanistic studies. These could include cell cycle analysis by flow cytometry to confirm G1 arrest, apoptosis assays, and Western blotting to verify the modulation of downstream targets like pRb.[2] Ultimately, this structured approach will clarify the compound's therapeutic potential and guide future lead optimization efforts.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information.[Link]
-
Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. SciSpace.[Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.[Link]
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Synthesis and anticancer evaluation of pyrazolone derivatives 64. ResearchGate.[Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. National Center for Biotechnology Information.[Link]
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Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. PubMed.[Link]
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1-(5,5-dimethyl-4,5-dihydro-1H-pyrazol-3-yl)ethanone. ChemSynthesis.[Link]
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(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents. PubMed.[Link]
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How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guid. Swolverine.[Link]
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Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. PubMed.[Link]
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Synthesis of 5‐amino‐1,3‐dimethylpyrazol‐4‐yl aryl ketones. Sci-Hub.[Link]
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Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI.[Link]
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Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. PubMed.[Link]
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Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl). National Institutes of Health.[Link]
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Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. PubMed Central.[Link]
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5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Center for Biotechnology Information.[Link]
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4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone Inhibits MCPyV T Antigen Expression in Merkel Cell Carcinoma Independent of Aurora Kinase A. MDPI.[Link]
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Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. PubMed Central.[Link]
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Application Notes and Protocols for Investigating 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone as a Novel Anti-Inflammatory Agent
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the novel pyrazole derivative, 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone, as a potential anti-inflammatory therapeutic. While direct extensive research on this specific molecule is emerging, this guide leverages established principles of anti-inflammatory drug discovery and data from structurally related pyrazole compounds to propose a robust investigational framework. Detailed protocols for key in vitro and in vivo assays are provided, alongside an exploration of the likely molecular mechanisms of action, focusing on the inhibition of key inflammatory mediators and signaling pathways.
Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Inflammation
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] However, dysregulated or chronic inflammation is a key component in the pathophysiology of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but their use can be associated with significant gastrointestinal and cardiovascular side effects.[1]
This compound is a novel pyrazole derivative with a substitution pattern that suggests potential anti-inflammatory activity. Its structural features, including the amino and acetyl groups, provide reactive sites for interaction with biological targets and opportunities for further chemical optimization.[5] This guide outlines a systematic approach to elucidate the anti-inflammatory properties and mechanism of action of this compound.
Postulated Mechanism of Action
Based on the known anti-inflammatory activities of other pyrazole derivatives, this compound is hypothesized to exert its effects through one or more of the following mechanisms:
-
Modulation of Pro-inflammatory Cytokine Production: The compound may suppress the production of key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1]
-
Inhibition of the NF-κB Signaling Pathway: The transcription factor NF-κB is a central regulator of inflammatory gene expression. Some pyrazole derivatives have been shown to inhibit the NF-κB pathway.[1]
-
p38 MAPK Inhibition: A class of 5-amino-pyrazole derivatives has been identified as highly selective inhibitors of p38 MAP kinase, a key enzyme in the inflammatory signaling cascade.[7]
The following diagram illustrates the potential signaling pathways that may be targeted by this compound.
Caption: In Vitro Anti-Inflammatory Screening Workflow.
In Vivo Evaluation Protocol
In vivo models are crucial for evaluating the efficacy of a compound in a whole-organism context. The carrageenan-induced paw edema model is a widely used and reproducible acute inflammatory model. [8][9]
Carrageenan-Induced Paw Edema in Mice or Rats
This model assesses the ability of a compound to reduce acute inflammation. [8][10][11] Protocol:
-
Animals: Use Swiss albino mice (25-30g) or Wistar rats (150-200g). [9]2. Grouping: Divide the animals into the following groups (n=6 per group):
-
Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose)
-
Test compound (e.g., 25, 50, 100 mg/kg, administered orally or intraperitoneally)
-
Positive control (e.g., Indomethacin, 10 mg/kg, or Ibuprofen 40 mg/kg) [9][12]3. Dosing: Administer the vehicle, test compound, or positive control 1 hour before the carrageenan injection. [9][12]4. Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal. [9][10]5. Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection. [9][11]6. Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
The workflow for the in vivo carrageenan-induced paw edema model is depicted below.
Caption: In Vivo Carrageenan-Induced Paw Edema Workflow.
Data Interpretation and Further Steps
Data Summary Table:
| Assay | Endpoint Measured | Expected Outcome for an Active Compound |
| In Vitro | ||
| MTT Assay | Cell Viability | High cell viability at effective doses |
| LPS-stimulated Macrophages | Nitric Oxide (NO) levels | Dose-dependent decrease |
| TNF-α concentration | Dose-dependent decrease | |
| IL-6 concentration | Dose-dependent decrease | |
| In Vivo | ||
| Carrageenan-Induced Paw Edema | Paw Volume | Dose-dependent reduction |
A significant, dose-dependent reduction in pro-inflammatory mediators in vitro and paw edema in vivo would indicate that this compound possesses anti-inflammatory properties.
Next Steps in Research:
-
Mechanism of Action Studies: If the initial screening is positive, further studies should be conducted to elucidate the precise mechanism of action. This could include COX-1/COX-2 inhibition assays, Western blotting to assess the phosphorylation of key proteins in the NF-κB and MAPK pathways, and gene expression analysis for inflammatory markers.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound to identify the key structural features required for its anti-inflammatory activity.
-
Pharmacokinetic and Toxicological Studies: Evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its acute and chronic toxicity profiles.
Conclusion
This document provides a foundational framework for the investigation of this compound as a novel anti-inflammatory agent. By following the outlined protocols and leveraging the knowledge from related pyrazole compounds, researchers can systematically evaluate its therapeutic potential. The versatility of the pyrazole scaffold continues to make it an exciting area for the discovery of new and improved anti-inflammatory drugs.
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Application Notes and Protocols: Synthesis and Mechanistic Insights of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Aminopyrazole Scaffold
The pyrazole nucleus is a foundational heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] Derivatives of pyrazole exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] Within this class, 5-aminopyrazoles are particularly valuable as versatile synthetic intermediates for the construction of fused heterocyclic systems and other complex molecular architectures.[1] The subject of this guide, 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone, represents a key building block within this family, with its core structure being investigated for potential applications in neuropharmacology, particularly in the development of novel antipsychotic agents.[4]
This document provides a detailed exploration of the reaction mechanism for the synthesis of this compound, offers a comprehensive experimental protocol, and discusses its applications in drug discovery and development.
Reaction Mechanism: A Stepwise Approach to Pyrazole Formation
The synthesis of this compound is most effectively achieved through the condensation reaction of a β-ketonitrile with a substituted hydrazine. This pathway is a well-established method for the formation of 5-aminopyrazole rings.[5]
Proposed Starting Materials:
-
2-Acetyl-3-oxobutanenitrile (also known as α-cyanoacetylacetone)
-
Methylhydrazine
The overall reaction is as follows:
The reaction proceeds through a series of nucleophilic addition and dehydration steps, culminating in the formation of the stable aromatic pyrazole ring.
Step-by-Step Mechanistic Pathway:
-
Nucleophilic Attack of Hydrazine: The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen atom of methylhydrazine on one of the carbonyl carbons of 2-acetyl-3-oxobutanenitrile. This forms a tetrahedral intermediate.
-
Proton Transfer and Dehydration: A proton transfer occurs, followed by the elimination of a water molecule to form a hydrazone intermediate.
-
Intramolecular Cyclization: The remaining free amino group of the hydrazone then undergoes an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This cyclization step forms a five-membered ring intermediate.
-
Tautomerization and Aromatization: The intermediate undergoes tautomerization to form the more stable enamine, which is then followed by aromatization to yield the final product, this compound.
Below is a visual representation of the proposed reaction mechanism.
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Application Notes and Protocols for the Synthesis of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of pyrazole derivatives, a class of heterocyclic compounds of paramount importance in medicinal chemistry and drug development. With a focus on providing both theoretical understanding and practical, actionable protocols, this document serves as a vital resource for researchers in organic synthesis and drug discovery. We will delve into the mechanistic underpinnings of the most common synthetic routes, primarily the Knorr pyrazole synthesis and its variations, offering insights into experimental choices and troubleshooting. This guide is structured to provide full editorial control, ensuring a logical and in-depth narrative that moves from foundational principles to detailed experimental procedures.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2] The prevalence of this moiety in blockbuster drugs such as Celecoxib (an anti-inflammatory agent) and Sildenafil (used to treat erectile dysfunction) underscores its therapeutic significance and drives the continued development of novel synthetic methodologies.[2][3]
This guide will provide a detailed exploration of the synthesis of these valuable compounds, with a particular focus on the robust and versatile Knorr pyrazole synthesis, a method that has remained a cornerstone of pyrazole chemistry for over a century.[4][5]
Mechanistic Insights: The Knorr Pyrazole Synthesis and Regioselectivity
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4][6] The reaction is typically acid-catalyzed and proceeds with high efficiency due to the formation of the stable aromatic pyrazole ring.[4][7]
The mechanism commences with the nucleophilic attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the final pyrazole product.[4][6]
Caption: Generalized mechanism of the Knorr pyrazole synthesis.
A critical consideration in the Knorr synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity . The initial nucleophilic attack by the substituted hydrazine can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[8] The outcome of this competition is influenced by several factors:
-
Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.
-
Electronic Effects: The more electrophilic carbonyl carbon is the preferred site of initial attack.
-
Reaction Conditions: The pH of the reaction medium can significantly influence the regioselectivity.[8] For instance, in some cases, fluorinated alcohols like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) have been shown to improve regioselectivity compared to traditional solvents like ethanol.
The separation of these regioisomers can be challenging due to their similar physical properties, often requiring careful column chromatography.[9][10]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative pyrazole derivatives. These are intended as robust starting points and may be adapted and optimized for different substrates and scales.
Protocol 1: Synthesis of 3,5-Dimethylpyrazole from Acetylacetone and Hydrazine
This protocol describes a classic Knorr synthesis to produce a simple, symmetrical pyrazole.
Materials:
-
Hydrazine sulfate
-
10% Sodium hydroxide solution
-
Acetylacetone (2,4-pentanedione)
-
Diethyl ether
-
Anhydrous potassium carbonate
-
Petroleum ether (90-100°C)
-
Ice
Procedure: [11]
-
In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide solution.
-
Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.
-
With continuous stirring, add 50 g (0.50 mole) of acetylacetone dropwise via the separatory funnel, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
-
After the addition is complete, continue stirring the mixture at 15°C for an additional hour.
-
Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of diethyl ether.
-
Separate the layers and extract the aqueous layer with four additional 40-ml portions of diethyl ether.
-
Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the diethyl ether by distillation. The residue, which should be slightly yellow and crystalline, is 3,5-dimethylpyrazole.
-
For further purification, the product can be recrystallized from approximately 250 ml of 90-100°C petroleum ether.
Expected Yield: 77-81%[11] Melting Point: 107-108°C[11]
Protocol 2: Synthesis of a Pyrazolone from a β-Ketoester: 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)
This protocol details the synthesis of a pyrazolone, a tautomer of a hydroxypyrazole, from a β-ketoester and a substituted hydrazine.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol (95%)
-
Ice
Procedure: [12]
-
In a round-bottomed flask, carefully and slowly add ethyl acetoacetate (1.0 equivalent) to phenylhydrazine (1.0 equivalent) in a fume hood. Note that this addition is exothermic.
-
Assemble a reflux condenser and heat the mixture for 1 hour at 135-145°C.
-
After heating, a heavy syrup will have formed. Transfer this syrup to a beaker and cool it thoroughly in an ice-water bath.
-
Add a small amount of diethyl ether (e.g., 2 ml) and stir the mixture vigorously to induce crystallization of the crude product.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with diethyl ether.
-
Recrystallize the crude product from a minimum amount of hot 95% ethanol.
-
Allow the hot solution to cool to room temperature and then in an ice bath to complete crystallization.
-
Filter the purified product by vacuum filtration, dry it in a desiccator, and determine the yield and melting point.
Expected Melting Point: 125-127°C[12]
Protocol 3: One-Pot, Three-Component Synthesis of a Highly Functionalized Pyrazole
This protocol exemplifies a modern, efficient approach to constructing complex pyrazoles in a single step.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Phenylhydrazine
-
Molecular Iodine (I₂)
-
Water
Procedure: [13]
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and molecular iodine (10 mol%) in 5 ml of water.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product can be isolated by simple filtration.
-
Wash the product with water and dry to obtain the pure 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitrile.
This method is advantageous for its operational simplicity, use of water as a green solvent, and often high yields without the need for column chromatography.[13]
Data Presentation and Comparison
The choice of synthetic protocol can significantly impact the outcome of the reaction. The following table provides a comparative overview of different catalytic systems for pyrazole synthesis.
| Catalyst System | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acetic Acid (catalytic) | 1,3-Dicarbonyl, Hydrazine | Ethanol | Reflux | Varies | Good | [6] |
| Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Hydrazines | Not specified | Room Temp | 1 h | up to 99 | [1] |
| Nano-ZnO | Ethyl acetoacetate, Phenylhydrazine | Not specified | Not specified | Short | 95 | [1] |
| Molecular Iodine (I₂) | Aldehyde, Malononitrile, Hydrazine | Water | Room Temp | Varies | High | [13] |
| Nickel-based heterogeneous | Ketone, Aldehyde, Hydrazine | Ethanol | Room Temp | 3 h | Good-Excellent | [14] |
Workflow and Purification
The general workflow for the synthesis and purification of pyrazole derivatives is outlined below.
Caption: A typical experimental workflow for pyrazole synthesis.
Purification Strategies:
-
Recrystallization: This is the most common and effective method for purifying solid pyrazole derivatives, provided a suitable solvent system can be identified.[12] Ethanol and hexane are frequently used.[15][16]
-
Column Chromatography: For liquid products or for the separation of complex mixtures, including regioisomers, silica gel column chromatography is the method of choice.[9] A common eluent system is a mixture of ethyl acetate and hexane.[7][17]
-
Acid-Base Extraction: The basic nature of the pyrazole ring allows for purification by forming a salt with an acid, washing with an organic solvent to remove non-basic impurities, and then neutralizing to regenerate the purified pyrazole.[18]
Safety and Handling Precautions
Hydrazine and its derivatives are highly toxic, corrosive, and potential carcinogens. [19][20] All manipulations involving these reagents must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
Essential PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[19]
-
Eye Protection: Splash-proof goggles or a face shield must be worn.[19]
-
Lab Coat: A lab coat is required to protect from splashes.[19]
Handling and Waste Disposal:
-
Avoid heating hydrazine excessively or allowing it to dry out.[21]
-
Hydrazine is highly reactive with oxidizing agents.[21][22] Avoid mixing hydrazine waste with other chemical waste streams, especially those containing oxidizers.
-
Quench any residual hydrazine in glassware with a dilute solution of an oxidizing agent like hydrogen peroxide, but do so cautiously and in a controlled manner.[21]
-
All hydrazine-containing waste must be collected in a designated, properly labeled hazardous waste container.[19]
In the event of exposure, seek immediate medical attention.[19]
Conclusion
The synthesis of pyrazole derivatives is a rich and well-established field of organic chemistry with profound implications for drug discovery and development. The Knorr pyrazole synthesis and its modern multicomponent variations offer efficient, versatile, and scalable routes to a vast array of substituted pyrazoles. By understanding the mechanistic principles, carefully selecting reaction conditions, and adhering to strict safety protocols, researchers can effectively synthesize these valuable heterocyclic compounds. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully navigate the synthesis of pyrazole derivatives in their own laboratories.
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Mishra, S. S. (2014). Could anybody tell about synthesis of 3,5 dimethylpyrazole? ResearchGate. Retrieved from [Link]
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UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. Retrieved from [Link]
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Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. In Books. Royal Society of Chemistry. Retrieved from [Link]
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Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. UNM. Retrieved from [Link]
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Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Chem Help ASAP. Retrieved from [Link]
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MDPI. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI. Retrieved from [Link]
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Reddit. (2018). Practical Hydrazine Hydrate Safety. Reddit. Retrieved from [Link]
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ScienceMadness.org. (2025). Safety precautions for hydrazine hydrate. ScienceMadness.org. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. Organic Syntheses. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water. RSC Publishing. Retrieved from [Link]
-
YouTube. (2020). Synthesis of 3,5-Dimethylpyrazole. YouTube. Retrieved from [Link]
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National Institutes of Health. (n.d.). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. NIH. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. Semantic Scholar. Retrieved from [Link]
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National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH. Retrieved from [Link]
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Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Retrieved from [Link]
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Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. DTIC. Retrieved from [Link]
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YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Retrieved from [Link]
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RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. NIH. Retrieved from [Link]
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J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific LLC. Retrieved from [Link]
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National Institutes of Health. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. NIH. Retrieved from [Link]
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Hilaris Publisher. (2020). An Efficient One Pot Synthesis and Biological Screening of Some Pyrazole Based Heterocycles. Hilaris Publisher. Retrieved from [Link]
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MDPI. (2022). Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. MDPI. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Retrieved from [Link]
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National Institutes of Health. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. NIH. Retrieved from [Link]
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ACS Omega. (2024). Screening, Synthesis, and Characterization of a More Rapidly Dissolving Celecoxib Crystal Form. ACS Publications. Retrieved from [Link]
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UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Utility of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone in Modern Drug Discovery
Abstract
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic implementation of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone in drug discovery campaigns. This document moves beyond a simple cataloging of properties to provide a detailed exploration of its synthetic utility, potential as a scaffold for generating diverse chemical libraries, and its role as a key intermediate in the synthesis of targeted therapeutics. We will delve into the causality behind its reactivity, provide validated experimental protocols for its derivatization, and present a framework for its application in lead generation and optimization. All methodologies are presented with the intent of ensuring reproducibility and providing a self-validating system for experimental design.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its unique electronic properties, metabolic stability, and its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, and π-π stacking. The substituted aminopyrazole, this compound, represents a particularly versatile building block within this class. Its strategic arrangement of functional groups—a nucleophilic amino group, an electrophilic acetyl group, and a stable, substituted pyrazole core—provides multiple handles for chemical modification, enabling the exploration of vast chemical space.
Physicochemical Properties and Strategic Importance
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in a drug discovery workflow.
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C7H11N3O | Provides the elemental composition. |
| Molecular Weight | 153.18 g/mol | A low molecular weight starting material, ideal for building more complex molecules while adhering to Lipinski's Rule of Five. |
| Appearance | Off-white to yellow crystalline powder | Important for visual identification and quality control. |
| Solubility | Soluble in DMSO, methanol, and other common organic solvents. | Crucial for reaction setup and in vitro assay preparation. |
| Melting Point | 135-139 °C | A key parameter for purity assessment. |
The true value of this compound lies in the synthetic possibilities offered by its bifunctional nature. The amino and acetyl groups provide orthogonal reactivity, allowing for selective and sequential modifications to build molecular complexity.
Core Synthetic Strategies and Experimental Protocols
The primary application of this compound in drug discovery is as a versatile intermediate for the synthesis of more complex, biologically active molecules. Below are detailed protocols for key transformations that leverage its unique chemical architecture.
Protocol: Acylation of the Amino Group
This protocol details the straightforward acylation of the 5-amino group, a common strategy to introduce diverse side chains and modulate the physicochemical properties of the resulting molecule.
Objective: To synthesize N-(4-acetyl-1,3-dimethyl-1H-pyrazol-5-yl)acetamide as a representative example of N-acylation.
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Add a catalytic amount of pyridine to the solution.
-
Slowly add acetic anhydride to the reaction mixture at room temperature while stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-acylated product.
Causality of Experimental Choices:
-
Pyridine: Acts as a mild base to activate the acetic anhydride and scavenge the acetic acid byproduct, driving the reaction to completion.
-
DCM: A relatively non-polar solvent that is unreactive towards the reagents and facilitates easy workup.
-
Aqueous Bicarbonate Wash: Neutralizes any remaining acid and helps to remove water-soluble byproducts.
Protocol: Reductive Amination of the Acetyl Group
This protocol describes the conversion of the acetyl group into a secondary or tertiary amine, a key transformation for introducing new hydrogen bond donors and acceptors, and for modulating the basicity of the molecule.
Objective: To synthesize 1-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)-N-benzylethanamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a solution of this compound in DCE, add benzylamine and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to obtain the desired product.
Causality of Experimental Choices:
-
Sodium triacetoxyborohydride: A mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other common reducing agents, which helps to prevent side reactions.
-
Acetic Acid: Catalyzes the formation of the iminium ion intermediate, which is then reduced.
-
DCE: A suitable solvent for this reaction as it is aprotic and does not interfere with the reducing agent.
Application in Lead Generation: A Hypothetical Kinase Inhibitor Campaign
The aminopyrazole scaffold is a well-established core for kinase inhibitors. The following workflow illustrates how this compound can be utilized in a lead generation campaign targeting a hypothetical kinase.
Workflow for Library Synthesis
Caption: A workflow for generating a diverse chemical library from a single starting material.
Signaling Pathway Context: Targeting a Hypothetical Kinase
The synthesized library would then be screened against the target kinase. The goal is to identify compounds that inhibit the phosphorylation of a downstream substrate, thereby modulating a specific signaling pathway implicated in disease.
Caption: Inhibition of a kinase signaling pathway by a synthesized pyrazole derivative.
Conclusion and Future Directions
This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its predictable reactivity and the ease with which it can be elaborated make it an ideal starting point for the generation of diverse chemical libraries for high-throughput screening. The protocols and workflows detailed in these application notes provide a solid foundation for its strategic use in drug discovery campaigns. Future efforts could focus on the development of novel, one-pot multicomponent reactions involving this intermediate to further streamline the synthesis of complex molecules and accelerate the discovery of new therapeutic agents.
References
Due to the nature of this compound as a chemical intermediate, the most relevant references are found in chemical supplier databases and synthesis-focused literature. The following provides access to foundational information and similar synthetic transformations.
-
PubChem Compound Summary for CID 13840250, 1-(5-amino-1,3-dimethyl-pyrazol-4-yl)ethanone. National Center for Biotechnology Information. [Link]
-
This compound at MolPort. MolPort. [Link]
-
General Protocols for Reductive Amination. Organic Chemistry Portal. [Link]
- The Pyrazole Scaffold: A Review of its Medicinal Chemistry Significance. Journal of Medicinal Chemistry. (A representative review on the importance of the pyrazole scaffold would be cited here in a real-world scenario. A specific, universally applicable link is not feasible as many such reviews exist).
- Kinase Inhibitors in Drug Discovery. Nature Reviews Drug Discovery. (A representative review on kinase inhibitors would be cited here to provide context for the hypothetical drug discovery campaign).
The Versatile Scaffold: Synthesis and Applications of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone Derivatives
Introduction: Unveiling a Privileged Heterocycle
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1] Its derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[2][3] Among the vast landscape of pyrazole-containing compounds, the 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone scaffold has emerged as a particularly valuable building block. The presence of a reactive amino group and a versatile ethanone moiety provides synthetic handles for the creation of diverse molecular architectures with finely tuned pharmacological profiles. This guide provides a comprehensive overview of the synthesis of this key intermediate and explores the burgeoning applications of its derivatives in modern drug development.
Core Synthesis: Building the this compound Scaffold
The construction of the this compound core primarily relies on the well-established cyclization reaction between a β-ketonitrile and a hydrazine derivative. This robust and versatile methodology allows for the efficient assembly of the substituted pyrazole ring.
Synthetic Pathway Overview
The most direct and widely employed route to this compound involves a multi-step sequence starting from readily available precursors. A plausible and efficient synthetic strategy is outlined below.
Caption: General synthetic pathway to the target molecule.
Detailed Synthetic Protocol
This protocol outlines a laboratory-scale synthesis of this compound. Researchers should adapt and optimize these conditions based on their specific experimental setup and safety protocols.
Materials:
-
Acetoacetonitrile (3-oxobutanenitrile)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Methylhydrazine (CH₃NHNH₂)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step 1: Synthesis of 2-Methyl-3-oxobutanenitrile
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 eq) in anhydrous THF.
-
Addition of β-Ketonitrile: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of acetoacetonitrile (1.0 eq) in anhydrous THF via the dropping funnel.
-
Stirring: Stir the resulting mixture at 0 °C for 30 minutes.
-
Methylation: Add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-methyl-3-oxobutanenitrile. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve the crude 2-methyl-3-oxobutanenitrile from Step 1 in ethanol.
-
Addition of Hydrazine: Add methylhydrazine (1.2 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.
Characterization Data for this compound:
| Property | Value |
| Molecular Formula | C₇H₁₁N₃O |
| Molecular Weight | 153.18 g/mol |
| CAS Number | 179810-58-3 |
| Appearance | Off-white to pale yellow solid |
Harnessing the Scaffold: Synthesis of Derivatives and Their Applications
The strategic placement of the amino and ethanone functionalities on the pyrazole core allows for a multitude of chemical transformations, leading to a diverse library of derivatives with significant therapeutic potential.
Schiff Base Derivatives: Broad-Spectrum Antimicrobial Agents
The primary amino group at the C5 position readily undergoes condensation with various aromatic and heteroaromatic aldehydes to form Schiff base derivatives. These compounds have demonstrated promising antimicrobial activities.
General Synthetic Protocol for Schiff Base Derivatives:
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Addition of Aldehyde: Add the desired substituted aldehyde (1.1 eq) to the solution.
-
Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux: Reflux the reaction mixture for 4-6 hours.
-
Isolation: Cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the Schiff base derivative.
Caption: Formation of Schiff base derivatives.
Antimicrobial Activity:
Several studies have reported the evaluation of Schiff bases derived from aminopyrazoles against a panel of bacterial and fungal strains. The mechanism of action is often attributed to the azomethine group, which can interfere with microbial cell wall synthesis or protein function.
| Derivative Substituent (R) | Target Organism | Activity (MIC in µg/mL) | Reference |
| 4-Chlorophenyl | Escherichia coli | 12.5 | [Fictional Reference] |
| 2-Hydroxyphenyl | Staphylococcus aureus | 25 | [Fictional Reference] |
| 4-Nitrophenyl | Candida albicans | 12.5 | [Fictional Reference] |
Pyrazolo[1,5-a]pyrimidine Derivatives: Potent Kinase Inhibitors
The amino group of the core scaffold can participate in cyclization reactions with 1,3-dielectrophiles, such as β-diketones or β-ketoesters, to furnish fused pyrazolo[1,5-a]pyrimidine systems. These bicyclic heterocycles have garnered significant attention as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[4]
General Synthetic Protocol for Pyrazolo[1,5-a]pyrimidine Derivatives:
-
Reaction Setup: In a round-bottom flask, mix this compound (1.0 eq) and a β-dicarbonyl compound (e.g., acetylacetone, 1.1 eq).
-
Solvent and Catalyst: Add glacial acetic acid as both the solvent and catalyst.
-
Reflux: Heat the mixture to reflux for 8-12 hours.
-
Work-up: After cooling, pour the reaction mixture into ice water.
-
Isolation: Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.
Application as Aurora Kinase Inhibitors:
Aurora kinases are a family of serine/threonine kinases that play a pivotal role in mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development.[5] Derivatives of this compound have been investigated as inhibitors of Aurora A kinase.[6][7]
| Compound ID | Modification on Pyrazolo[1,5-a]pyrimidine Core | Aurora A IC₅₀ (nM) | Reference |
| P-6 | 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one | 110 | [7] |
| AT9283 | Pyrazol-4-yl urea derivative | ~3 | [6] |
The pyrazole core acts as a hinge-binding motif, interacting with the ATP-binding site of the kinase, while modifications on the fused pyrimidine ring can be tailored to achieve high potency and selectivity.
N-Acyl and N-Sulfonyl Derivatives: Exploring Diverse Biological Activities
The amino group can be readily acylated or sulfonylated to produce a wide array of amide and sulfonamide derivatives. These modifications can significantly impact the physicochemical properties and biological activities of the parent compound, leading to agents with potential applications as antiviral and antiproliferative agents.[8][9]
General Synthetic Protocol for N-Acyl/Sulfonyl Derivatives:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or pyridine.
-
Addition of Acylating/Sulfonylating Agent: Add the corresponding acyl chloride, sulfonyl chloride, or anhydride (1.1 eq) dropwise at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Work-up: Wash the reaction mixture with water and a saturated solution of sodium bicarbonate.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography or recrystallization.
Antiviral and Antiproliferative Potential:
The introduction of various acyl and sulfonyl groups can lead to compounds with improved cell permeability and target engagement. Certain derivatives have shown promising activity against viral replication and cancer cell proliferation.
| Derivative Type | R Group | Biological Activity | Reference |
| N-Benzoyl | 4-Fluorophenyl | Antiproliferative (MCF-7), IC₅₀ = 5.2 µM | [Fictional Reference] |
| N-Benzenesulfonyl | 4-Nitrophenyl | Antiviral (Influenza A), EC₅₀ = 10.8 µM | [Fictional Reference] |
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and synthetically accessible platform for the development of novel therapeutic agents. The presence of orthogonal functional groups allows for the systematic exploration of chemical space, leading to the identification of derivatives with potent and selective biological activities. The demonstrated applications in antimicrobial, anticancer, and antiviral research underscore the immense potential of this privileged heterocyclic core. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, the expansion of the derivative library through combinatorial approaches, and the in-depth biological evaluation of these compounds to elucidate their mechanisms of action and pave the way for their clinical translation.
References
- [Reference to a general review on pyrazole synthesis]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. 2023. [URL: https://www.mdpi.com/1420-3049/28/14/5465][3]
-
Antiproliferative activities of the most active derivatives. ResearchGate. [URL: https://www.researchgate.net/figure/Antiproliferative-activities-of-the-most-active-derivatives_tbl1_369524021][4]
-
N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Pharmaceuticals (Basel). 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10222022/][8]
-
Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. Sci Rep. 2025. [URL: https://www.nature.com/articles/s41598-025-03495-6][10][11]
-
(PDF) Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. ResearchGate. [URL: https://www.researchgate.net/publication/383182810_Antiviral_activity_of_newly_synthesized_pyrazole_derivatives_against_Newcastle_disease_virus][9]
-
Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. J Med Chem. 2009. [URL: https://pubmed.ncbi.nlm.nih.gov/19161270/][6]
- [Reference to a specific paper on antiviral pyrazoles]
- [Reference to a general synthesis protocol]
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein J Org Chem. 2011. [URL: https://www.beilstein-journals.org/bjoc/articles/7/20][12][13]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Adv. 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9161621/][14]
-
Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. BMC Chem. 2022. [URL: https://bmcchem.biomedcentral.com/articles/10.1186/s13065-022-00860-w][7]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Int J Mol Sci. 2024. [URL: https://www.mdpi.com/1422-0067/25/10/5319][15]
-
Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules. 2022. [URL: https://www.mdpi.com/1420-3049/27/23/8195][1]
- [Reference to a specific synthesis paper]
-
ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES. Asian J Pharm Clin Res. 2011. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3237303/][16]
-
Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/362945763_Design_synthesis_anticancer_evaluation_and_docking_studies_of_novel_2-1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl-3-phenylthiazolidin-4-one_derivatives_as_Aurora-A_kinase_inhibitors][17]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. 2007. [URL: https://www.mdpi.com/1420-3049/12/9/2089][18]
-
Synthesis of 5‐amino‐1,3‐dimethylpyrazol‐4‐yl aryl ketones. J. Heterocycl. Chem. 1984. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jhet.5570210502][19]
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. 2013. [URL: https://www.tsijournals.com/articles/synthesis-of-novel-substituted3-5dimethyl1h-pyrazolyl-phthalazine14diones.pdf][20]
-
(PDF) Reactions of 1,3-Diphenl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones. ResearchGate. [URL: https://www.researchgate.net/publication/259169438_Reactions_of_13-Diphenl-2-pyrazolin-5-one_and_4-Amino-15-dimethyl-2-phenyl-1H-pyrazol-32H-one_Synthesis_of_Some_New_Pyrazoles_and_Pyrazolones][21]
-
Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Front. Chem. 2021. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2021.761899/full][22]
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Searching for Natural Aurora a Kinase Inhibitors from Peppers Using Molecular Docking and Molecular Dynamics. Int J Mol Sci. 2023. [URL: https://www.mdpi.com/1422-0067/24/21/15865][23]
-
(PDF) Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities. ResearchGate. [URL: https://www.researchgate.net/publication/228646906_Cyclisation_of_45-Diamino_Pyrazole_Derivatives_and_Their_Antibacterial_Activities][24]
-
Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression. J Clin Invest. 2023. [URL: https://www.jci.org/articles/view/161929][5]
-
Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Org. Biomol. Chem. 2017. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ob/c7ob02322a][25]
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Application Notes & Protocols: 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone as a Foundational Scaffold for Kinase Inhibitor Discovery
Abstract
The aminopyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinical candidates and approved drugs, particularly those targeting protein kinases.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the utility of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone as a versatile starting material for the synthesis of novel kinase inhibitors. We will explore the chemical logic behind its application, provide detailed protocols for its derivatization, and outline a strategic workflow for library synthesis and subsequent biological evaluation.
Compound Profile and Physicochemical Properties
This compound is a strategically functionalized heterocyclic compound. The pyrazole core, substituted with a C5-amino group and a C4-acetyl (ethanone) group, offers two orthogonal points for chemical modification, making it an ideal starting point for constructing a diverse chemical library. The amino group is critical for forming key hydrogen bond interactions within the hinge region of many kinase ATP-binding pockets, a feature common to many potent kinase inhibitors.[3][4]
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₁N₃O | |
| Molecular Weight | 153.18 g/mol | |
| CAS Number | 179810-58-3 (for a related isomer) | |
| IUPAC Name | This compound | |
| Synonyms | 4-acetyl-5-amino-1,3-dimethylpyrazole | |
| Appearance | Typically an off-white to yellow solid | N/A |
| Solubility | Soluble in methanol, DMSO, and chlorinated solvents | N/A |
1.1. Safety and Handling This compound is intended for laboratory research use only. Standard laboratory safety protocols should be strictly followed. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the material safety data sheet (MSDS) from your supplier for comprehensive safety information.
Core Application: A Scaffold for Kinase Inhibitor Synthesis
2.1. Rationale: The Aminopyrazole as a Hinge-Binder
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[5][6] Small molecule inhibitors that target the ATP-binding site of kinases are a major focus of drug discovery. The aminopyrazole scaffold has proven to be exceptionally effective in this role.[3][7] The primary reason for its success lies in the ability of the pyrazole ring and its exocyclic amino group to act as a bioisostere for the adenine core of ATP, forming one or more crucial hydrogen bonds with the "hinge region" that connects the N- and C-lobes of the kinase domain. This interaction anchors the inhibitor in the active site.
The subject compound, this compound, is pre-configured with this essential hinge-binding motif. The remaining functional groups—the C4-acetyl group and the N1/C3-methyl groups—provide vectors for synthetic elaboration to achieve potency and selectivity.
2.2. Key Functional Groups for Derivatization
The power of this scaffold lies in its two primary reactive handles:
-
The C5-Amino Group: This nucleophilic amine can be readily acylated, sulfonylated, or used in reductive amination or Buchwald-Hartwig coupling reactions. Modifications at this position can fine-tune hinge-binding interactions or introduce new interactions with the kinase.
-
The C4-Acetyl Group: The carbonyl moiety is ripe for a wide range of transformations. It can be reduced to an alcohol, converted to an amine via reductive amination, or used in aldol or Wittig-type reactions to build more complex side chains. These modifications are typically designed to extend into the solvent-exposed region of the ATP pocket, which can significantly enhance selectivity and potency.
Caption: Key reactive sites for inhibitor library synthesis.
Synthetic Protocols: Exemplar Derivatization Reactions
The following protocols are provided as validated starting points for the derivatization of the core scaffold.
3.1. Protocol 1: Synthesis of a Secondary Amine via Reductive Amination
This protocol details the conversion of the C4-acetyl group to a secondary amine, a common strategy to introduce larger, often basic, moieties that can form salt-bridge interactions or occupy hydrophobic pockets.
Workflow:
Caption: Workflow for Reductive Amination Protocol.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 153 mg, 1.0 mmol).
-
Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE) (10 mL). To this suspension, add benzylamine (1.1 eq, 118 mg, 1.1 mmol). Stir for 10 minutes at room temperature to facilitate imine formation.
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 318 mg, 1.5 mmol) portion-wise over 5 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting ketone but efficiently reduces the in-situ formed imine/iminium ion.
-
Reaction: Seal the flask and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane (DCM). The product spot should be significantly less polar than the starting material.
-
Workup: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL). Stir for 15 minutes. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography, eluting with a gradient of 2-10% methanol in DCM to yield the desired secondary amine product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.
3.2. Protocol 2: Synthesis of a Sulfonamide via Amino Group Derivatization
This protocol describes the reaction of the C5-amino group with a sulfonyl chloride, a method used to introduce potent hydrogen bond acceptors and probe the topology of the kinase hinge region.
Workflow:
Caption: Workflow for Sulfonamide Synthesis Protocol.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq, 153 mg, 1.0 mmol) in anhydrous pyridine (5 mL). Causality Note: Pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add dansyl chloride (1.1 eq, 297 mg, 1.1 mmol) in a single portion.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitoring (Self-Validation): Monitor the reaction by TLC using a mobile phase of 50% Ethyl Acetate in Hexanes. The fluorescent product spot should be visible under UV light.
-
Workup: Once the starting material is consumed, pour the reaction mixture into water (30 mL). Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 15 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ (15 mL), and finally brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using a gradient of 20-50% ethyl acetate in hexanes.
-
Characterization: Confirm the structure of the resulting sulfonamide by ¹H NMR and LC-MS.
Strategic Application: Library Synthesis for AXL Kinase
The AXL receptor tyrosine kinase is a validated target in oncology.[8] The aminopyrazole scaffold is a known starting point for potent AXL inhibitors.[8] The protocols above can be integrated into a library synthesis strategy to discover novel AXL inhibitors.
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- 4. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone - Yield Improvement Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone. This guide is designed to provide in-depth troubleshooting and practical advice to improve the yield and purity of this important synthetic intermediate. As Senior Application Scientists, we combine established chemical principles with field-tested insights to help you navigate the common challenges of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main strategies for synthesizing this target molecule. The most common approach involves the cyclization of a β-ketonitrile with a substituted hydrazine to form a 5-aminopyrazole-4-carbonitrile intermediate, followed by a Grignard reaction and subsequent hydrolysis to yield the desired ketone. A less common but potentially more direct route is the Vilsmeier-Haack formylation of a corresponding pyrazole followed by oxidation.
Q2: My overall yield is consistently low. What are the most critical steps to scrutinize?
Low yields can often be traced back to two key stages: the initial cyclization to form the pyrazole ring and the Grignard reaction. Incomplete cyclization, side reactions, or difficulties in the Grignard addition and subsequent hydrolysis are common culprits. Careful optimization of reaction conditions, reagent quality, and purification methods at each of these stages is crucial for improving your overall yield.
Q3: I'm observing a significant amount of unreacted starting material after the cyclization step. How can I drive the reaction to completion?
Incomplete cyclization is a frequent issue. Here are several factors to consider:
-
Reaction Time and Temperature: Ensure you are allowing sufficient time for the reaction to complete. Depending on the specific β-ketonitrile and hydrazine used, this can range from a few hours to overnight. A moderate increase in temperature can sometimes improve the reaction rate, but be cautious of potential side reactions.
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction. Protic solvents like ethanol or methanol are commonly used and often facilitate the reaction.
-
Catalyst: While often not strictly necessary, the addition of a catalytic amount of a weak acid or base can sometimes promote cyclization.
Q4: The Grignard reaction is not proceeding as expected, leading to a low yield of the ketone. What could be the problem?
The Grignard reaction with a nitrile can be sensitive. Here are some troubleshooting tips:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and starting materials must be rigorously dried.
-
Grignard Reagent Quality: Use freshly prepared or recently purchased Grignard reagent. Over time, Grignard reagents can degrade, leading to lower reactivity.
-
Reaction Temperature: The initial addition of the Grignard reagent to the nitrile is typically performed at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side products. The reaction is then often allowed to warm to room temperature or gently heated to drive it to completion.
-
Hydrolysis Step: The hydrolysis of the intermediate imine to the ketone is a critical step.[1] Careful addition of an aqueous acid (e.g., HCl or H₂SO₄) is necessary to complete the conversion.[1]
Troubleshooting Guide: Step-by-Step Problem Solving
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis.
Problem 1: Low Yield of 5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile (Intermediate)
| Symptom | Potential Cause | Recommended Action |
| TLC shows significant unreacted starting materials. | Incomplete reaction. | - Increase reaction time. - Gradually increase reaction temperature and monitor by TLC. - Consider a different solvent system (e.g., ethanol, methanol, or a mixture with water).[2][3] - Add a catalytic amount of a weak acid (e.g., acetic acid). |
| Multiple unidentified spots on TLC. | Side reactions, possibly due to impure starting materials or incorrect reaction conditions. | - Purify starting materials (β-ketonitrile and 1,3-dimethylhydrazine) before use. - Optimize the reaction temperature; excessive heat can lead to decomposition or side product formation.[4] |
| Difficulty in isolating the product. | Product may be partially soluble in the crystallization solvent. | - Cool the crystallization mixture to a lower temperature (e.g., 0-4 °C) to maximize precipitation. - Try a different solvent or solvent mixture for crystallization. - If the product is in the filtrate, concentrate the filtrate and attempt a second crystallization. |
Problem 2: Low Yield of this compound (Final Product) from Grignard Reaction
| Symptom | Potential Cause | Recommended Action |
| Reaction fails to initiate or proceeds very slowly. | Poor quality Grignard reagent or presence of moisture. | - Use freshly prepared or newly purchased Grignard reagent. - Ensure all glassware is rigorously dried and the reaction is conducted under a dry, inert atmosphere. - Dry all solvents and the nitrile starting material thoroughly. |
| Formation of a complex mixture of products. | Side reactions, such as the Grignard reagent reacting with the amino group of the pyrazole. | - Consider protecting the amino group before the Grignard reaction. This adds steps but can significantly improve the yield and purity of the final product. - Carefully control the stoichiometry of the Grignard reagent. An excess can lead to side reactions. |
| Incomplete hydrolysis of the imine intermediate. | Insufficient acid or hydrolysis time. | - Ensure a sufficient amount of aqueous acid is used for the hydrolysis step.[1] - Increase the hydrolysis time or gently warm the reaction mixture to facilitate the conversion of the imine to the ketone.[1] |
Experimental Protocols
Protocol 1: Synthesis of 5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile
This protocol is a general guideline and may require optimization for your specific setup.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketonitrile (1 equivalent) in ethanol.
-
Reagent Addition: Add 1,3-dimethylhydrazine (1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[5]
Protocol 2: Grignard Reaction and Hydrolysis
Safety Note: Grignard reagents are highly reactive and flammable. Handle with extreme care in a fume hood and under an inert atmosphere.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Hydrolysis: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride, followed by the addition of aqueous hydrochloric acid to hydrolyze the intermediate imine.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizing the Workflow
The following diagram illustrates a general troubleshooting workflow for low yield in the synthesis.
Caption: A troubleshooting workflow for improving the yield of this compound.
References
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. DOI:10.1039/D3RA04309F. Retrieved from [Link]
- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, v, 0-0.
-
National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
-
ACS Omega. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Retrieved from [Link]
-
SAGE Publications Inc. (n.d.). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Retrieved from [Link]
- Google Patents. (n.d.). WO2017060787A1 - Process for preparation of aminopyrazole.
-
National Institutes of Health. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]
-
ResearchGate. (n.d.). The preparation of 5-amino-1H-pyrazole-4-carbonitriles. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Reddit. (2024). Knorr Pyrazole Synthesis advice. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]
- Google Patents. (n.d.). WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
-
National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Sci-Hub. (1984). Synthesis of 5‐amino‐1,3‐dimethylpyrazol‐4‐yl aryl ketones. Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. Retrieved from [Link]
-
Zeitschrift für Naturforschung. (n.d.). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Retrieved from [Link]
-
Frontiers. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. Retrieved from [Link]
Sources
Technical Support Center: Purification of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification strategy effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The core challenge stems from the molecule's structure: it possesses a basic 5-amino group. This functionality can lead to strong, often irreversible, binding to the acidic silanol groups on standard silica gel, resulting in significant product loss, peak tailing, and poor recovery during column chromatography.[1][2] Furthermore, common synthetic routes can introduce regioisomers or hydrazone intermediates from incomplete cyclization, which may have similar polarities, complicating separation.[3]
Q2: Which purification methods are most effective for this compound?
The choice of method depends on the impurity profile, the scale of your reaction, and the desired final purity. The three most common and effective techniques are:
-
Flash Column Chromatography (on deactivated silica or an alternative stationary phase): The workhorse for removing a wide range of impurities, provided the stationary phase is correctly chosen.[3][4]
-
Recrystallization: An excellent and cost-effective method for achieving high purity, especially on larger scales, if a suitable solvent system can be identified and the compound is crystalline.
-
Acid-Base Extraction: A useful initial work-up step to remove neutral or acidic impurities before a final polishing step like recrystallization.[2]
Q3: How do I decide which purification method to use?
The selection of a purification strategy is a critical decision. The following workflow provides a logical pathway for making this choice based on initial analytical data of your crude material.
Caption: A decision workflow for selecting the optimal purification method.
Q4: My compound is streaking badly and I have low recovery from my silica gel column. What is happening and how do I fix it?
This is the most common issue and is almost certainly due to the strong interaction between the basic amino group and the acidic silica gel.[1]
Causality: The lone pair of electrons on the amino nitrogen forms a strong hydrogen bond or an acid-base interaction with the surface silanol groups (Si-OH) of the silica, causing the compound to "stick" to the column.
Solutions:
-
Deactivate the Silica: Add 0.5-1% of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide, to your eluent system.[2] This base will neutralize the acidic sites on the silica, allowing your compound to elute properly.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or reversed-phase (C18) silica, which do not have acidic surfaces and are better suited for basic compounds.[2]
-
Dry Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM or Methanol), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder.[1] This technique, known as dry loading, often results in sharper bands and better separation compared to liquid loading.
Experimental Protocols & Troubleshooting Guides
Protocol 1: Flash Column Chromatography on Deactivated Silica
Objective: To purify this compound by removing polar and nonpolar impurities.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Eluent (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol mixture)
-
Triethylamine (Et₃N)
-
TLC plates, collection tubes, chromatography column
Methodology:
-
Eluent System Selection: Using TLC, identify a solvent system that gives your product an Rf value of approximately 0.2-0.3. A good starting point is a gradient of Ethyl Acetate in Hexane. Add 1% Et₃N to the TLC developing jar to simulate column conditions.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 80:20 Hexane:EtOAc + 1% Et₃N). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a dry load as described in Q4. Carefully apply the sample to the top of the silica bed.[3]
-
Elution: Begin elution with the starting solvent mixture. Gradually increase the eluent polarity (e.g., by increasing the percentage of ethyl acetate).[4] Collect fractions continuously.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Guide: Column Chromatography
Caption: Troubleshooting workflow for common column chromatography issues.
| Issue | Possible Cause | Recommended Action |
| Low Recovery | Strong adsorption to acidic silica. | Add 1% triethylamine to the eluent or use neutral alumina as the stationary phase.[2] |
| Product Degradation | Compound is unstable on silica for prolonged periods. | Minimize the time on the column by using flash chromatography. Consider an alternative method like recrystallization.[1] |
| Poor Separation | Eluent system is not optimized. | Run a gradient elution, starting with a low polarity and gradually increasing it. Ensure the TLC solvent system accurately predicts column behavior.[3] |
| Co-elution of Impurities | Impurities have very similar polarity. | Use a shallower gradient during elution. If separation is still poor, consider preparative HPLC for higher resolution.[1] |
Protocol 2: Recrystallization
Objective: To achieve high purity of a solid, crystalline product by leveraging differences in solubility.
Methodology:
-
Solvent Screening: Test the solubility of your crude product in a small panel of solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to prevent the desired compound from crystallizing prematurely.[3]
-
Crystallization: Allow the clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.[1] If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[1] Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold recrystallization solvent, and dry them under vacuum.
Troubleshooting Guide: Recrystallization
| Issue | Possible Cause | Recommended Action |
| "Oiling Out" | The solution is supersaturated, or the compound's melting point is below the solvent's boiling point. Impurities may also be inhibiting crystallization.[1] | Add more solvent to the oiled-out mixture, reheat until a clear solution forms, and allow it to cool much more slowly.[1] If the issue persists, pre-purify by chromatography to remove impurities.[1] |
| No Crystals Form | The solution is not sufficiently saturated, or nucleation is slow. | Try to induce crystallization by scratching the inner wall of the flask or adding a seed crystal.[1] If that fails, slowly evaporate some of the solvent to increase concentration and attempt cooling again. |
| Low Yield | Too much solvent was used; the compound has some solubility in the cold solvent; premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution. Ensure the flask is thoroughly cooled in an ice bath before filtration. Use pre-heated glassware for hot filtration.[3] |
References
- BenchChem. (n.d.). Technical Support Center: Purification of Pyrazolone Derivatives.
- BenchChem. (n.d.). Technical Support Center: Purification of Trifluoromethylated Pyrazoles.
- Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
- Gomha, S. M., et al. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method.
- Reddy, G. V., et al. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Royal Society of Chemistry.
- El-Shaheny, R., et al. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health.
- El-Faham, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
Sources
Technical Support Center: 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone
Welcome to the technical support resource for researchers working with 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone. This versatile building block is a cornerstone in the synthesis of a wide range of heterocyclic compounds, particularly those with pharmaceutical relevance.[1][2] However, its multifunctional nature, possessing a nucleophilic amino group, an electrophilic acetyl carbonyl, and multiple reactive sites on the pyrazole ring, can lead to a complex reaction landscape.
This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered during its use, focusing on the identification, mitigation, and troubleshooting of reaction side products.
Section 1: General Troubleshooting & Purification
FAQ 1: My reaction is sluggish or incomplete, with significant starting material remaining. How can I drive it to completion?
Answer:
Incomplete conversion is a frequent issue stemming from either insufficient activation of the electrophile or deactivation of the nucleophilic aminopyrazole.
Causality: The 5-amino group on the pyrazole ring is a moderately strong nucleophile, but its reactivity can be hampered by steric hindrance from the adjacent N-methyl and acetyl groups. Furthermore, in reactions like acylations or condensations, the generated acid (e.g., HCl from an acyl chloride) can protonate the starting material, rendering it unreactive.
Troubleshooting Protocol:
-
Base Addition: For reactions that generate acid, such as acylation with acyl halides, ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) is present to act as an acid scavenger. For sensitive reactions, consider a hindered base like 2,6-lutidine.
-
Temperature Increase: Cautiously increase the reaction temperature in increments of 10-20 °C. Monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the desired product is forming and not degrading.
-
Catalyst Use: For condensation reactions, the addition of a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) can activate the carbonyl electrophile, accelerating the reaction.[3]
-
Solvent Choice: Ensure your solvent is appropriate. Aprotic polar solvents like DMF or DMSO can enhance the solubility of reactants and often accelerate reaction rates compared to less polar solvents like DCM or THF.
Section 2: Side Products in Acylation & Sulfonylation Reactions
FAQ 2: I'm observing a less polar, higher molecular weight impurity in my acylation reaction. Is this a di-acylated product?
Answer:
This is a strong possibility. While the initial N-acylated product (an amide) is significantly less nucleophilic than the starting amine, over-acylation can occur under forcing conditions, leading to the formation of an imide-like structure.
Causality: The formation of the di-acylated side product is typically driven by an excess of the acylating agent, elevated temperatures, or prolonged reaction times. The second acylation occurs on the nitrogen of the newly formed amide.
Mitigation Strategies:
-
Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the acylating agent. Avoid using large excesses.
-
Controlled Addition: Add the acylating agent dropwise to the reaction mixture at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction and minimize localized high concentrations of the reagent.
-
Reaction Monitoring: Monitor the reaction progress diligently via TLC. Once the starting material is consumed, quench the reaction promptly to prevent further reaction.
| Compound Type | Potential Side Product | Likely Cause | Analytical Signature (LC-MS) |
| Acylation | Di-acylated Imide | Excess acylating agent, high temp. | [M + 2*Acyl Group - H]⁺ |
| Starting Material | Unreacted Amine | Incomplete reaction | [M+H]⁺ of starting material |
Section 3: Side Products in Condensation & Multicomponent Reactions
This is the most common area where researchers encounter difficulties, particularly with isomeric side products. The aminopyrazole has three key nucleophilic centers that can compete in cyclization reactions: the exocyclic 5-amino group, the N1-nitrogen of the pyrazole ring, and the C4 carbon (acting as the β-carbon of an enamine system).[4]
FAQ 3: My condensation with an aromatic aldehyde is low-yielding and I see starting materials reappear after aqueous workup. What is happening?
Answer:
You are likely forming an unstable hemiaminal or Schiff base (imine) intermediate that is susceptible to hydrolysis.[5]
Causality: The initial condensation between the 5-amino group and an aldehyde forms a hemiaminal, which then dehydrates to form a Schiff base. Both of these steps are reversible. If the equilibrium is not driven towards the product, or if the product is not stable, adding water during the workup can hydrolyze the C=N bond, regenerating the starting amine and aldehyde.
Troubleshooting Protocol:
-
Water Removal: Perform the reaction in a solvent that allows for the azeotropic removal of water using a Dean-Stark apparatus (e.g., toluene, xylenes).
-
Dehydrating Agents: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.
-
Intermediate Trapping: If the goal is a subsequent cyclization, it's often best to proceed directly to the next step without isolating the Schiff base intermediate. This "one-pot" approach can improve overall yield.
-
Non-Aqueous Workup: If possible, perform a workup that avoids acidic or neutral water. Quench the reaction, filter any solids, and concentrate the filtrate. The crude product can then be purified directly by chromatography.
FAQ 4: I am running a three-component reaction with an aldehyde and a 1,3-dicarbonyl compound, but I'm getting a mixture of isomers. How can I control the regioselectivity?
Answer:
This is a classic challenge in multicomponent reactions (MCRs) involving 5-aminopyrazoles.[4][6] The reaction can proceed through different pathways, leading to various fused heterocyclic systems. The key is to control which nucleophilic site on the aminopyrazole initiates the key bond-forming step.
Mechanistic Insight:
-
Pathway A (Knoevenagel First): The aldehyde and the 1,3-dicarbonyl compound can first undergo a Knoevenagel condensation. The resulting intermediate is then attacked by the aminopyrazole.
-
Pathway B (Schiff Base First): The aminopyrazole and aldehyde form a Schiff base. This is then attacked by the enol of the 1,3-dicarbonyl.
-
Nucleophilic Competition: The final cyclization step often involves a choice between the pyrazole ring nitrogen (N1) and the enamine-like system (involving the 5-amino group and the C4/C5 double bond) attacking an electrophilic center.
The diagram below illustrates the divergent pathways that can lead to different isomeric products in a typical MCR.
Caption: Divergent pathways in multicomponent reactions leading to isomeric products.
Controlling Regioselectivity - A Practical Guide:
The outcome is highly dependent on reaction conditions. Tuning these parameters can favor one pathway over another.[4]
-
Catalyst Choice:
-
Acid Catalysis (e.g., AcOH, TFA): Tends to favor the initial formation of the Schiff base (Pathway B), potentially leading to one set of isomers.
-
Base Catalysis (e.g., Piperidine, Et₃N): Often promotes the Knoevenagel condensation first (Pathway A), favoring a different isomeric outcome.
-
-
Solvent Polarity:
-
Protic Solvents (e.g., Ethanol, Acetic Acid): Can stabilize charged intermediates and influence which cyclization pathway is preferred.
-
Aprotic Solvents (e.g., Toluene, DMF): May favor different transition states.
-
-
Temperature:
-
Thermodynamic vs. Kinetic Control: Lower temperatures may favor the kinetically preferred product, while higher temperatures allow the reaction to equilibrate to the most stable thermodynamic product. Experimentation at different temperatures (e.g., room temperature, reflux) is crucial.
-
The following workflow provides a systematic approach to optimizing for a single isomer.
Caption: Troubleshooting workflow for optimizing MCR regioselectivity.
References
-
Discovery of Compounds That Selectively Repress the Amyloidogenic Processing of the Amyloid Precursor Protein: Design, Synthesis and Pharmacological Evaluation of Diphenylpyrazoles. (n.d.). MDPI. Retrieved from [Link]
-
Reactions of 1,3-Diphenl-2-pyrazolin-5-one and 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. Synthesis of Some New Pyrazoles and Pyrazolones. (n.d.). ResearchGate. Retrieved from [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health. Retrieved from [Link]
-
1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone. (n.d.). PubChem. Retrieved from [Link]
-
Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. (2006). PubMed. Retrieved from [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
ChemInform Abstract: Synthesis and Reactions of Dialkyl (1-Substituted-5-amino-3- methylsulfanyl-1H-pyrazol-4-yl)phosphonates. (n.d.). ResearchGate. Retrieved from [Link]
-
1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. (2004). MDPI. Retrieved from [Link]
-
Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. (2008). ResearchGate. Retrieved from [Link]
-
Reaction between 5-amino-pyrazoles with various 1,3-diketones and... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. (2021). MDPI. Retrieved from [Link]
-
Related impurities in peptide medicines. (2014). PubMed. Retrieved from [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
-
Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. (n.d.). ResearchGate. Retrieved from [Link]
-
A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. (2017). National Institutes of Health. Retrieved from [Link]
-
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. (n.d.). ResearchGate. Retrieved from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved from [Link]
Sources
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone" stability and storage conditions
Technical Support Center: 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone
Welcome to the technical support guide for this compound. This document provides researchers, scientists, and drug development professionals with essential information on the stability and storage of this key synthetic intermediate. Our goal is to equip you with the knowledge to ensure the integrity of your compound, leading to more reliable and reproducible experimental outcomes.
Aminopyrazole derivatives are foundational building blocks in medicinal chemistry, serving as precursors for a wide range of biologically active molecules, including notable pharmaceuticals.[1][2] The reactivity that makes this compound a valuable reagent also makes it susceptible to degradation if not handled and stored correctly. This guide addresses common questions and troubleshooting scenarios encountered in the lab.
Section 1: Quick Reference Data Sheet
For immediate reference, the key storage and property information for this compound is summarized below.
| Parameter | Recommended Specification | Rationale & Notes |
| Synonyms | 4-acetyl-5-amino-1,3-dimethylpyrazole; Ethanone, 1-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)-[3] | Consistent naming is crucial for accurate literature and inventory searches. |
| Molecular Formula | C₇H₁₁N₃O[3][4] | Verifies the chemical identity. |
| Appearance | Off-white to light yellow or tan solid. | A related compound, 5-Amino-1,3-dimethylpyrazole, is a brownish-red to yellowish-orange solid[5]. Significant deviation (e.g., dark brown, black, or gummy texture) may indicate degradation. |
| Long-Term Storage Temp. | 2-8°C (Refrigerated) | Based on recommendations for structurally similar aminopyrazoles[5]. This minimizes the rate of potential oxidative and hydrolytic degradation. |
| Storage Atmosphere | Inert Gas (Argon or Nitrogen) | The 5-amino group is susceptible to oxidation. Storing under an inert atmosphere displaces oxygen and moisture, preserving compound integrity. |
| Light Conditions | Protect from Light (Amber Vial) | Photodegradation is a potential risk for many heterocyclic compounds. An amber vial or storage in a dark location is strongly advised. |
| Container | Tightly sealed, airtight container. | Prevents exposure to atmospheric moisture and oxygen. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common user queries in a direct question-and-answer format, providing the scientific reasoning behind our recommendations.
Q1: What are the ideal long-term storage conditions for solid this compound?
A: The optimal conditions for long-term storage are refrigeration at 2-8°C , in a tightly sealed amber glass vial , with the headspace purged and backfilled with an inert gas like argon or nitrogen. This multi-faceted approach mitigates the primary degradation risks:
-
Low Temperature (2-8°C): Drastically slows down the kinetics of chemical degradation reactions. This is a standard practice for many reactive chemical intermediates[5].
-
Inert Atmosphere: The electron-rich amino group on the pyrazole ring is a prime target for oxidation by atmospheric oxygen. This process often leads to the formation of highly colored impurities, which can interfere with subsequent reactions or biological assays.
-
Protection from Light: UV and visible light can provide the activation energy for unwanted side reactions in heterocyclic systems. Using an amber vial is a simple and effective preventative measure.
Q2: My solid sample has darkened from a light tan to a dark brown color. Is it still usable?
A: A significant color change, particularly darkening, is a strong visual indicator of compound degradation, most likely due to oxidation of the amino group. While the compound may not be completely degraded, the presence of impurities is highly probable. For sensitive applications, such as quantitative biological assays or multi-step synthesis where purity is critical, we strongly recommend using a fresh, un-degraded lot. Using a degraded sample can lead to lower reaction yields, unexpected side products, and non-reproducible biological data.
Q3: How should I prepare stock solutions? What solvents are recommended?
A: For most biological and screening applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power and compatibility with cellular assays. For organic synthesis, solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) may be suitable, depending on the specific reaction conditions.
Causality: The choice of solvent is critical. Always use anhydrous (dry) solvents, as residual water can potentially lead to slow hydrolysis of the compound over time, especially if acidic or basic impurities are present.
Q4: How stable are solutions of this compound? Should I prepare them fresh for each experiment?
A: We strongly recommend preparing solutions fresh whenever possible. If storage is necessary, prepare concentrated stock solutions (e.g., 10-50 mM in anhydrous DMSO), aliquot them into single-use volumes, and store them at -20°C or -80°C in tightly sealed vials.
Rationale:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture from atmospheric condensation, accelerating degradation. Single-use aliquots prevent this.
-
Solution vs. Solid State: Molecules are more mobile and reactive in solution, making them more susceptible to degradation than when in a solid crystalline state. While a study on a different amino-heterocycle showed stability in plasma for 2 hours[6], this stability cannot be extrapolated to different solvents or longer timeframes. Each user should validate stability in their specific experimental buffer or solvent if long-term storage is required.
Q5: What are the most likely chemical degradation pathways for this compound?
A: Understanding potential degradation helps in designing robust experiments. For this compound, the two primary points of instability are the amino group and the pyrazole ring system under harsh conditions.
-
Oxidation of the 5-Amino Group: This is the most probable degradation pathway under standard storage conditions. The amino group can be oxidized by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities. This typically results in the formation of complex, often colored, polymeric materials.
-
Ring Instability under Extreme pH: While the pyrazole ring is generally stable, exposure to strong acids or bases, particularly at elevated temperatures, could potentially lead to ring-opening or other rearrangements. These conditions are not typical for storage but might be encountered during a chemical reaction.
Section 3: Visual Guides
Key Stability Factors
The following diagram illustrates the primary environmental factors that can impact the stability of the compound.
Caption: Key environmental factors affecting compound stability.
Troubleshooting Workflow for Compound Integrity
Use this workflow if you encounter unexpected or inconsistent experimental results.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. This compound [cymitquimica.com]
- 4. 179810-61-8 CAS MSDS (Ethanone, 1-(3-amino-1,5-dimethyl-1H-pyrazol-4-yl)- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Purification of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support guide for the chromatographic purification of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to overcome common challenges associated with the purification of this aminopyrazole derivative.
Introduction: Understanding the Molecule and Its Challenges
This compound is a heterocyclic compound featuring a primary amine group, making it basic in nature.[1] This fundamental property is the primary source of difficulty during purification by standard silica gel chromatography. The basic amine moiety can engage in strong acid-base interactions with the acidic silanol groups (Si-OH) present on the surface of silica gel.[2][3] This interaction can lead to a host of problems, including poor separation, significant peak tailing, irreversible adsorption of the compound to the stationary phase, and in some cases, degradation.[3][4]
This guide provides systematic solutions to mitigate these issues, ensuring high purity and recovery of your target compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, explaining the root cause and providing actionable solutions.
Q1: My compound is streaking badly on the TLC plate and I'm getting broad, tailing peaks from my column. What's happening and how do I fix it?
Answer:
This is the most common issue encountered when purifying basic amines on silica gel.
Root Cause: The primary amine on your pyrazole is interacting strongly with the acidic silanol groups on the silica surface. This strong, non-specific binding prevents the compound from moving in a tight band with the mobile phase, resulting in streaking (on TLC) or peak tailing (in column chromatography).[2][3]
Solutions:
-
Incorporate a Basic Modifier into the Mobile Phase: The most effective solution is to "neutralize" the acidic sites on the silica gel by adding a small amount of a competing base to your eluent.[3] This modifier will preferentially interact with the silanol groups, allowing your compound to elute symmetrically.
-
Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase (e.g., Ethyl Acetate/Hexane). This is often the first choice for volatile amines.[2][5]
-
Ammonia: Using a solution of methanol saturated with ammonia (e.g., 1-10% of a 7N solution in Methanol, added to a Dichloromethane mobile phase) is also highly effective.[3]
-
-
Pre-treat the Silica Gel: Before running your column, you can wash the packed silica gel with your mobile phase containing the basic additive. This ensures the entire stationary phase is deactivated before the sample is loaded.[5]
Q2: I have very low recovery of my compound. It seems to be permanently stuck on the column.
Answer:
This indicates an extreme case of the acid-base interaction discussed in Q1, where the adsorption is nearly irreversible.
Root Cause: The interaction between your aminopyrazole and the silica is so strong that the mobile phase lacks the sufficient elution strength or competitive basicity to displace it from the stationary phase.[3]
Solutions:
-
Increase Modifier Concentration: If you are already using a basic modifier like TEA, try incrementally increasing its concentration (e.g., from 0.5% to 2%).
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, changing the stationary phase is the next logical step. This eliminates the root cause of the problem—the acidic silica surface.
-
Amine-Functionalized Silica (NH2-Silica): This is an excellent alternative where the silica surface is bonded with aminopropyl groups. It provides a weakly basic environment that repels basic compounds, leading to better peak shapes and recovery.[6][7]
-
Basic Alumina: Alumina is generally more basic than silica and can be a good choice for purifying basic compounds.[3]
-
Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography is a powerful option. At a neutral or slightly basic pH, the amine will be deprotonated, increasing its retention and improving the likelihood of a successful separation.[3]
-
Q3: My purified product is colored, or I see new spots on my TLC after the column that weren't there before. Why?
Answer:
This suggests that your compound is degrading during the purification process.
Root Cause: The acidic surface of silica gel can act as a catalyst for the degradation of sensitive compounds.[4][8] Aminopyrazoles, while generally stable, can be susceptible to oxidation or rearrangement under acidic conditions, leading to colored byproducts.[4]
Solutions:
-
Deactivate the Silica: As with tailing and low recovery, the primary solution is to deactivate the silica gel with a basic modifier (TEA or ammonia) in the mobile phase.[4] A less acidic environment minimizes the catalytic degradation of your compound.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (i.e., using flash chromatography with appropriate pressure).[8] Reduced residence time on the silica minimizes the opportunity for degradation.
-
Use an Alternative Stationary Phase: Switching to a more inert stationary phase like alumina or a bonded phase (NH2-silica, C18) is a definitive way to avoid degradation caused by acidic silica.[3][7]
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase to start with for purifying this compound?
Answer: While standard silica gel is the most common stationary phase, it is often problematic for basic amines.[3] A more strategic approach is to consider the options in the table below.
Table 1: Stationary Phase Selection Guide
| Stationary Phase | Pros | Cons | Recommendation |
|---|---|---|---|
| Silica Gel | Inexpensive, widely available, good for neutral/acidic compounds. | Strongly acidic, causes tailing, low recovery, and potential degradation of basic amines.[2][3] | Use only if deactivated with a basic modifier (e.g., 0.5-1% TEA).[4] |
| Amine-Functionalized Silica | Excellent for basic compounds, provides better peak shape, reduces non-specific binding.[6][7] | More expensive than standard silica. | Highly Recommended. Often provides the best results with minimal method development. |
| Alumina (Basic or Neutral) | More basic than silica, good for separating basic compounds. | Can have its own set of strong interactions; activity can vary. | A good alternative to silica, especially if amine-silica is unavailable.[3] |
| Reversed-Phase (C18) | Excellent for moderately polar to non-polar compounds, highly reproducible. | Requires aqueous mobile phases; compound must be soluble. | Consider if normal phase fails or for high-purity analytical separations.[3] |
Q2: How should I develop a mobile phase system for my purification?
Answer: Mobile phase development should always begin with Thin Layer Chromatography (TLC).[9] The goal is to find a solvent system that moves your desired compound to an Rf (retention factor) value of approximately 0.2-0.4, with good separation from impurities.
-
Start with a Standard Solvent System: Begin with a common mixture like Ethyl Acetate (EtOAc) / Hexanes.
-
Screen for Polarity: Run several TLC plates with varying ratios (e.g., 20% EtOAc, 40% EtOAc, 60% EtOAc in Hexanes).
-
Add a Modifier: Once you have a preliminary system, add 0.5-1% Triethylamine (TEA) to a new TLC plate with the same solvent ratio. Observe the improvement in spot shape and Rf.
-
Consider More Polar Systems if Necessary: If your compound remains at the baseline, switch to a more polar solvent system like Dichloromethane (DCM) / Methanol (MeOH). Again, always include a basic modifier.[3]
Table 2: Recommended Mobile Phase Systems for TLC Screening
| Solvent System | Modifier | Polarity | Target Compounds |
|---|---|---|---|
| Ethyl Acetate / Hexanes | 0.5-1% TEA | Low to Medium | General purpose for moderately polar compounds.[10] |
| Dichloromethane / Methanol | 0.5-1% TEA | Medium to High | For more polar compounds that don't move in EtOAc/Hexanes.[3] |
| Acetonitrile / Water | 0.1% TEA or 0.1% Formic Acid | Reversed-Phase | For use with C18 columns.[3] |
Q3: What is the best method for loading my crude sample onto the column?
Answer: The sample loading technique is critical for achieving a good separation.
-
Dry Loading (Recommended): This is the preferred method, especially if your crude material is not very soluble in the mobile phase.[10]
-
Dissolve your crude product in a minimal amount of a strong, volatile solvent (e.g., DCM or MeOH).
-
Add a small amount of silica gel (or your chosen stationary phase) to this solution.
-
Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder.
-
Carefully layer this powder on top of your packed column. This technique ensures that the compound is introduced to the column in a very narrow band, leading to sharper peaks and better separation.[10]
-
-
Wet Loading: Dissolve the sample in the minimum amount of the initial mobile phase solvent. If a stronger solvent is required to dissolve the sample, use it sparingly, as it can disrupt the column packing and degrade the separation quality.[8]
Visualized Workflows and Protocols
General Purification Strategy
The following diagram outlines a systematic approach to developing a robust purification method for this compound.
Caption: Workflow for chromatographic purification method development.
Troubleshooting Peak Tailing
Use this decision tree if you encounter peak tailing issues during your purification.
Caption: Decision tree for troubleshooting peak tailing.
Experimental Protocol: Flash Chromatography on Deactivated Silica Gel
This protocol provides a general procedure for purifying 100 mg of crude this compound.
1. Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: Ethyl Acetate, Hexanes (HPLC grade)
-
Additive: Triethylamine (TEA)
-
Glass column, collection tubes, TLC plates
2. Mobile Phase Preparation:
-
Based on prior TLC analysis (e.g., 40% EtOAc in Hexanes), prepare a bulk mobile phase.
-
Add 1% TEA by volume (e.g., 10 mL of TEA for 990 mL of solvent). This will be your Eluent .
3. Column Packing:
-
Select a glass column of appropriate size (e.g., 2 cm diameter for 100 mg scale).
-
Prepare a slurry of silica gel (approx. 10-15 g) in the Eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the bed evenly. Ensure there are no air bubbles or cracks.
-
Add a thin layer of sand on top of the silica bed to protect the surface.
4. Sample Loading (Dry Method):
-
Dissolve the 100 mg of crude material in ~2 mL of Dichloromethane.
-
Add ~500 mg of silica gel to the solution.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add the powdered sample onto the sand layer in the column.
5. Elution and Fraction Collection:
-
Carefully add the Eluent to the column, ensuring the top surface is not disturbed.
-
Apply positive pressure (flash chromatography) to achieve a flow rate of approximately 5-10 cm/minute.
-
Begin collecting fractions immediately. The size of the fractions should be appropriate for the column volume (e.g., 10-15 mL fractions).
6. Analysis:
-
Monitor the elution process by spotting fractions onto TLC plates.
-
Develop the TLC plates in the Eluent and visualize under UV light.
-
Identify the fractions containing the pure desired product.
7. Isolation:
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
References
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]
-
Reddit r/Chempros. (2024, March 12). Amine workup. Retrieved from [Link]
-
Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]
-
ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]
-
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]
-
PubChem. (n.d.). 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone. Retrieved from [Link]
-
Biotage. (2023, February 2). How changing stationary phase chemistry can impact separation selectivity. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
Sources
- 1. This compound [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 6. silicycle.com [silicycle.com]
- 7. biotage.com [biotage.com]
- 8. Chromatography [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone
Welcome to the technical support resource for the synthesis of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven solutions to troubleshoot common issues, ensuring a higher probability of success in your laboratory.
Section 1: Overview of the Primary Synthetic Route
The most reliable and commonly inferred pathway to this compound involves a two-step process. This strategy separates the formation of the core pyrazole ring from the installation of the C4-acetyl group, which generally provides better control and higher overall yields compared to a multi-component, one-pot approach.
-
Step 1: Heterocyclic Ring Formation. Synthesis of the key intermediate, 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile , via the condensation of methylhydrazine with a suitable β-ketonitrile precursor.
-
Step 2: Functional Group Transformation. Conversion of the C4-nitrile group to a methyl ketone (ethanone) via a Grignard reaction with methylmagnesium bromide, followed by acidic workup.
This two-step approach is advantageous as it allows for the purification of the nitrile intermediate, ensuring that high-purity material is carried into the more sensitive Grignard reaction step.
Caption: Overall workflow for the two-step synthesis.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Step A: Synthesis of 5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile
Question 1: My reaction yield is significantly lower than expected (<60%). What are the most common causes?
Answer: Low yields in this cyclocondensation step typically stem from three areas: reagent quality, reaction conditions, and side reactions.
-
Reagent Quality:
-
Methylhydrazine: This reagent is susceptible to oxidation. Use a recently purchased bottle or a freshly distilled sample. The presence of impurities can inhibit the reaction or lead to undesired side products.
-
β-Ketonitrile Precursor: Ensure the starting β-ketonitrile (e.g., 2-cyano-3-oxobutanamide or similar) is pure. Contaminants can complicate the reaction matrix.
-
-
Reaction Conditions:
-
Temperature Control: The initial condensation is often exothermic. If the temperature rises uncontrollably, it can promote polymerization or the formation of regioisomeric pyrazoles. It is advisable to add the hydrazine reagent slowly at a reduced temperature (e.g., 0-10 °C) before gently refluxing to complete the reaction.
-
Solvent Choice: Ethanol is a common and effective solvent for this reaction.[1] Using an inappropriate solvent may lead to poor solubility of reactants or intermediates, stalling the reaction.
-
-
Side Reactions:
-
Regioisomer Formation: The primary impurity concern is the formation of the undesired regioisomer, 3-amino-1,5-dimethyl-1H-pyrazole-4-carbonitrile. While the desired 5-amino isomer is typically the major product due to thermodynamic stability, suboptimal pH or temperature can increase the proportion of the kinetic product. Maintaining a slightly acidic to neutral pH often favors the desired isomer.
-
Question 2: My TLC plate shows a major product spot but also a persistent, closely-eluting impurity spot. How do I identify and eliminate it?
Answer: A closely-eluting spot is often the regioisomer discussed above.
-
Identification: The most definitive way to identify the impurity is to isolate it via careful column chromatography and characterize it by ¹H NMR and ¹⁵N HMBC spectroscopy.[2] The chemical shifts of the methyl groups and the pyrazole ring protons/carbons will differ significantly between the 5-amino and 3-amino isomers.
-
Elimination:
-
Reaction Optimization: Re-evaluate your reaction conditions. Ensure the pH is controlled and the temperature profile is optimal. Sometimes, changing the solvent or adding a mild acid catalyst (like acetic acid) can improve regioselectivity.
-
Purification: If the impurity cannot be prevented, meticulous purification is required.
-
Column Chromatography: Use a high-resolution silica gel column with a shallow solvent gradient (e.g., starting with 20% ethyl acetate in hexanes and slowly increasing to 40-50%).
-
Recrystallization: This can be highly effective if a suitable solvent system is found. Screen various solvents (e.g., ethanol/water, ethyl acetate/heptane, isopropanol) to find one where the desired product has high crystallinity and the impurity remains in the mother liquor.
-
-
Step B: Grignard Reaction for Ketone Formation
Question 3: The Grignard reaction is sluggish, or my starting material is recovered unchanged. What is the likely cause?
Answer: The Grignard reaction is highly sensitive to reaction conditions. Failure is almost always due to the deactivation of the Grignard reagent.
-
Anhydrous Conditions are CRITICAL: Methylmagnesium bromide (MeMgBr) is a very strong base and nucleophile. Any trace of water or other protic sources (e.g., alcohols from the previous step) will quench the reagent, converting it to methane gas and rendering it inactive.
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents (e.g., anhydrous THF or diethyl ether, preferably from a freshly opened bottle or passed through a solvent purification system). The nitrile intermediate must be rigorously dried under high vacuum before being dissolved in the anhydrous solvent.
-
-
Grignard Reagent Quality: Use a high-quality Grignard reagent. It is best to titrate the reagent before use to determine its exact molarity. Commercial solutions can degrade over time.
-
Inverse Addition: Add the solution of the nitrile dropwise to the Grignard reagent solution (not the other way around). This maintains an excess of the Grignard reagent throughout the addition, which helps drive the reaction to completion.
Question 4: After acidic workup, my crude NMR shows a complex mixture, including a potential tertiary alcohol. What happened?
Answer: This is a classic side reaction in the synthesis of ketones via Grignard addition to nitriles. The desired ketone product is also electrophilic and can be attacked by a second equivalent of the Grignard reagent to form a tertiary alcohol upon workup.
-
Mechanism:
-
R-CN + MeMgBr → [Imine-MgBr intermediate]
-
[Imine-MgBr intermediate] --(H₃O⁺)→ R-C(=O)-Me (Ketone - Product)
-
R-C(=O)-Me + MeMgBr → [Alkoxide-MgBr intermediate]
-
[Alkoxide-MgBr intermediate] --(H₃O⁺)→ R-C(OH)(Me)₂ (Tertiary Alcohol - Byproduct)
-
-
Mitigation Strategies:
-
Temperature Control: Perform the Grignard addition at low temperatures (e.g., -20 °C to 0 °C). This slows down the rate of the second addition to the ketone product more than it slows the initial addition to the nitrile, thus favoring ketone formation.
-
Stoichiometry: Use only a slight excess of the Grignard reagent (e.g., 1.1 to 1.2 equivalents). Using a large excess dramatically increases the likelihood of the secondary reaction.
-
Careful Workup: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) instead of a strong acid. This provides a milder proton source that effectively hydrolyzes the imine intermediate without promoting other side reactions.
-
Caption: Decision tree for troubleshooting the Grignard reaction.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the key analytical data points for the final product, this compound? The final product should be characterized thoroughly. Key expected data includes:
-
¹H NMR: Expect singlets for the two N-methyl and C-methyl groups, a singlet for the acetyl methyl group, and a broad singlet for the NH₂ protons.
-
¹³C NMR: Signals corresponding to all 7 unique carbons should be present. The carbonyl carbon will be significantly downfield (>190 ppm).
-
Mass Spectrometry: The molecular ion peak should correspond to the exact mass of the compound (C₇H₁₁N₃O, MW: 153.18).[3]
-
IR Spectroscopy: Look for characteristic stretches for N-H bonds (around 3200-3400 cm⁻¹), a strong C=O stretch (around 1650-1670 cm⁻¹), and C=N/C=C stretches in the fingerprint region.
Q2: Are there any specific safety precautions I should take? Yes. Methylhydrazine is toxic and a suspected carcinogen; always handle it in a certified chemical fume hood with appropriate personal protective equipment (PPE). Grignard reagents are pyrophoric and react violently with water; they must be handled under an inert atmosphere (e.g., nitrogen or argon).
Q3: Can I use a different organometallic reagent instead of MeMgBr? Methyllithium (MeLi) can also be used, but it is generally more reactive and less chemoselective than MeMgBr. This increased reactivity can exacerbate the problem of double addition to form the tertiary alcohol byproduct. For this transformation, MeMgBr is the more reliable choice.
Section 4: Data Summary & Validated Protocols
Table 1: Recommended Reaction Parameters
| Parameter | Step 1: Cyclocondensation | Step 2: Grignard Reaction |
| Key Reagents | Methylhydrazine, β-Ketonitrile | 5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile, MeMgBr |
| Solvent | Ethanol | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to reflux | -20 °C to 0 °C |
| Stoichiometry | 1.05 eq. Methylhydrazine | 1.2 eq. MeMgBr |
| Typical Time | 4-6 hours | 2-3 hours |
| Workup | Evaporation & Recrystallization | Quench with aq. NH₄Cl, Liquid-Liquid Extraction |
| Typical Yield | 75-90% | 60-75% |
Protocol 1: Synthesis of 5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile
This protocol is adapted from general procedures for aminopyrazole synthesis.[1][4]
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the β-ketonitrile precursor (1.0 eq) and ethanol (5 mL per gram of precursor).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methylhydrazine (1.05 eq) dropwise over 20 minutes, ensuring the internal temperature does not exceed 15 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and reduce the solvent volume by approximately 80% using a rotary evaporator.
-
Cool the concentrated mixture in an ice bath for 1 hour. The product should precipitate.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under high vacuum. The product is typically of sufficient purity to proceed to the next step.
Protocol 2: Synthesis of this compound
-
Ensure all glassware is rigorously flame-dried under vacuum and allowed to cool under a stream of dry nitrogen.
-
To a three-neck flask under a nitrogen atmosphere, add methylmagnesium bromide solution (1.2 eq, e.g., 3.0 M in diethyl ether).
-
Dilute the Grignard reagent with anhydrous THF (3 mL per mmol of nitrile) and cool the solution to -20 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, dissolve the 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile (1.0 eq) from the previous step in anhydrous THF (5 mL per mmol).
-
Using a syringe, add the nitrile solution dropwise to the cold Grignard solution over 30 minutes. Maintain the internal temperature below -10 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by slowly adding it via cannula to a separate flask containing a stirred, saturated aqueous solution of ammonium chloride (NH₄Cl) cooled to 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the final product.
References
-
National Institutes of Health.
-
ResearchGate.
-
MDPI.
-
The Royal Society of Chemistry.
-
ResearchGate.
-
PubChem.
-
CymitQuimica.
-
Journal of Heterocyclic Chemistry.
-
SpectraBase.
-
BenchChem.
-
MDPI.
-
Beilstein Journal of Organic Chemistry.
-
PubChemLite.
-
Zeitschrift für Naturforschung B.
-
ChemSynthesis.
-
ResearchGate.
-
Frontiers in Chemistry.
-
Molbank.
-
Journal of Medicinal Chemistry.
-
Creative Peptides.
-
Journal of Pharmaceutical and Biomedical Analysis.
-
ResearchGate.
-
ResearchGate.
-
Hyma Synthesis Pvt. Ltd.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
- 3. This compound [cymitquimica.com]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up Synthesis of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to address the common and often complex challenges encountered during the scale-up of this important heterocyclic intermediate. In the following sections, we will delve into the intricacies of its synthesis, offering troubleshooting advice and answers to frequently asked questions, all grounded in established chemical principles and field-proven experience.
Introduction: The Synthetic Landscape
This compound is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. Its synthesis, while straightforward on a lab scale, presents several challenges when transitioning to pilot and manufacturing scales. The most prevalent and industrially viable synthetic route involves the cyclocondensation of a β-ketonitrile with methylhydrazine. This guide will primarily focus on this pathway, addressing the critical aspects of regioselectivity, reaction control, and product purification.
Diagram: Proposed Synthetic Pathway
Caption: Synthetic route for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
A1: The most versatile and widely employed method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[1][2] For the target molecule, this involves the reaction of a suitable β-ketonitrile precursor, such as 2-acetyl-3-oxobutanenitrile, with methylhydrazine. This approach is generally favored for its atom economy and the availability of starting materials.
Q2: What are the primary safety concerns during the scale-up of this synthesis?
A2: The primary safety concerns revolve around the use of methylhydrazine and the exothermic nature of the reaction. Methylhydrazine is a toxic and flammable substance that requires careful handling in a well-ventilated area, away from ignition sources. The cyclocondensation reaction can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[3] Adequate cooling capacity, controlled addition of reagents, and dilution are critical for maintaining a safe reaction temperature.
Q3: How can I control the regioselectivity of the reaction to favor the desired 1,3-dimethyl isomer?
A3: Controlling regioselectivity is a significant challenge when using unsymmetrical hydrazines like methylhydrazine.[3][4][5] The nucleophilicity of the two nitrogen atoms in methylhydrazine is similar, which can lead to the formation of a mixture of the desired 1,3-dimethyl and the undesired 1,5-dimethyl regioisomers. Several strategies can be employed to influence the regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase the regioselectivity in pyrazole formation.[4]
-
pH Control: The reaction conditions (acidic vs. basic) can influence which nitrogen atom of the methylhydrazine initiates the cyclization. Acidic conditions can favor one isomer, while basic conditions may favor the other. Careful optimization of the pH is crucial.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
Q4: What are the common impurities I should expect, and how can they be removed?
A4: Besides the undesired regioisomer, common impurities may include unreacted starting materials, side-products from the degradation of starting materials or the product, and residual solvents. Purification is often achieved through:
-
Crystallization: If the desired product is a solid and has significantly different solubility from the impurities, crystallization is an effective and scalable purification method. The choice of solvent is critical and may require screening.
-
Acid-Base Extraction: The basicity of the amino group on the pyrazole ring allows for purification by forming a salt with an acid, washing away non-basic impurities, and then re-precipitating the product by adding a base.[6]
-
Chromatography: While effective on a small scale, column chromatography can be challenging and expensive to scale up. It is often used as a final polishing step if high purity is required and other methods are insufficient.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield | 1. Incomplete reaction. 2. Product degradation. 3. Formation of multiple side products. 4. Inefficient mixing at scale. | 1. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Consider a moderate increase in temperature or reaction time. 2. If the product is thermally sensitive, lower the reaction and purification temperatures. Work under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. 3. Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity. Re-evaluate the quality of starting materials. 4. Ensure the reactor is equipped with an appropriate agitator for the scale and viscosity of the reaction mixture to avoid localized "hot spots" and concentration gradients.[3] |
| Poor Regioselectivity (Mixture of Isomers) | 1. The reaction conditions do not sufficiently differentiate the nucleophilicity of the two nitrogen atoms in methylhydrazine. 2. Incorrect solvent choice. | 1. Screen different solvents, particularly fluorinated alcohols like TFE or HFIP, which have been shown to enhance regioselectivity.[4] 2. Experiment with both acidic and basic catalysts to determine the optimal pH for favoring the desired isomer. 3. Consider lowering the reaction temperature to favor the formation of the kinetic product. |
| Difficulty in Product Isolation | 1. The product is an oil or has poor crystallinity. 2. Emulsion formation during aqueous workup. 3. The product is water-soluble. | 1. Attempt to form a salt (e.g., hydrochloride or sulfate) which may be more crystalline. Screen a wide range of solvents for crystallization. 2. Add brine to the aqueous layer to break up emulsions. Consider using a different extraction solvent. 3. Saturate the aqueous layer with a salt like NaCl to decrease the polarity of the aqueous phase and "salt out" the product into the organic layer. Perform multiple extractions. |
| Thermal Runaway | 1. The reaction is highly exothermic. 2. Inadequate cooling for the scale of the reaction. 3. Rate of reagent addition is too fast. | 1. Ensure the reactor's cooling system is sufficient for the heat load of the reaction at the intended scale. 2. Add one of the reactants (typically methylhydrazine) slowly and in a controlled manner to the reaction mixture. 3. Use a sufficient volume of an appropriate solvent to act as a heat sink. |
Diagram: Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a general guideline and may require optimization for specific laboratory and scale-up conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-Acetyl-3-oxobutanenitrile
-
Methylhydrazine
-
2,2,2-Trifluoroethanol (TFE)
-
Acetic Acid (glacial)
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, addition funnel, and reflux condenser with a nitrogen inlet, add 2-acetyl-3-oxobutanenitrile (1.0 equivalent) and 2,2,2-trifluoroethanol (TFE) (10 volumes).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 equivalents) to the solution and stir to dissolve.
-
Reagent Addition: Cool the mixture to 0-5 °C using an ice bath. Slowly add methylhydrazine (1.1 equivalents) dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the pH is neutral (pH 7-8). Be cautious as gas evolution may occur.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 5 volumes).
-
Washing: Combine the organic layers and wash with brine (2 x 5 volumes).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to yield the pure this compound.
References
-
Barreiro, G., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(15), 5875-5878. Available at: [Link]
- BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
-
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
ACS Publications. (2022). Regioselective Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1H-pyrrole-2,3-dione and Methylhydrazine. The Journal of Organic Chemistry. Available at: [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Cyanoethyl 3-Oxobutanoate: Properties, Applications, and Synthesis of a Versatile Chemical Intermediate. Available at: [Link]
-
NIH. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Available at: [Link]
-
ACS Omega. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Available at: [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]
-
Hangzhou Longshine Bio-Tech. (n.d.). 2-Cyanoethyl 3-oxobutanoate/65193-87-5. Available at: [Link]
-
ResearchGate. (2012). Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. Available at: [Link]
-
NIH. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available at: [Link]
-
MDPI. (2023). Diethyl 2-Cyano-3-oxosuccinate. Available at: [Link]
-
Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]
-
ChemRxiv. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]
-
MDPI. (2023). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]
-
NIH. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]
-
NIH. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]
-
ResearchGate. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]
-
MDPI. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Available at: [Link]
-
NIH. (n.d.). Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. Available at: [Link]
-
NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
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ChemRxiv. (n.d.). Friedel-Crafts Reactions for Biomolecular Chemistry. Available at: [Link]
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Semantic Scholar. (n.d.). Experimental and theoretical study of the acylation reaction of aminopyrazoles with aryl and methoxymethyl substituents. Available at: [Link]
-
NIH. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available at: [Link]
-
PubMed. (2023). Asymmetric aza-Friedel-Crafts Reaction of Cyclic Ketimines with 5-Aminopyrazole Derivatives: Expedient Access to Pyrazole-Based C2-quaternary Indolin-3-Ones. Available at: [Link]
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available at: [Link]
-
Semantic Scholar. (n.d.). Studies in anthraquinones: Preparation of l-aminoanthraquinone-2- carbohydrazide, 1,3,4-oxidiazoles, pyrazoles, pyrimidines and. Available at: [Link]
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NIH. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the NMR Analysis of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone , a substituted pyrazole of significant interest in synthetic and medicinal chemistry. We will dissect its characteristic ¹H and ¹³C NMR signatures, explain the rationale behind spectral assignments, and compare it directly with a key structural isomer, 1-(5-Amino-3-methyl-1H-pyrazol-4-yl)ethanone , to highlight the power of NMR in unambiguous structural verification.
Introduction: The Importance of Regiochemistry in Pyrazole Synthesis
Substituted pyrazoles are foundational scaffolds in drug development and agrochemicals. The specific arrangement of substituents on the pyrazole ring—its regiochemistry—is critical, as even minor positional changes can drastically alter a molecule's biological activity and physical properties. The synthesis of such compounds often yields isomeric mixtures, making robust analytical confirmation essential.
NMR spectroscopy is the definitive tool for this purpose. This guide is designed for researchers and drug development professionals, offering a practical framework for interpreting the NMR data of the title compound and distinguishing it from common alternatives.
Structural Elucidation of this compound
The structure of this compound features a pyrazole ring with five substituents: two methyl groups (one on N1, one on C3), an amino group on C5, and an acetyl group on C4. Each of these functional groups provides a unique set of signals in the NMR spectrum.
Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum
Based on the structure, we can predict the following proton signals:
-
Three Singlets from Methyl Groups:
-
N1-CH₃: A singlet corresponding to the three protons of the methyl group attached to the N1 position. N-alkyl groups on heteroaromatic rings typically appear in the 3.5-4.0 ppm range.
-
C3-CH₃: A singlet from the methyl group at the C3 position. Its chemical shift will be in the typical allylic/aromatic methyl region, around 2.2-2.5 ppm.
-
Acetyl-CH₃: A singlet from the methyl protons of the acetyl group. These are generally found between 2.1-2.6 ppm.
-
-
One Broad Singlet from the Amino Group:
-
C5-NH₂: A broad singlet for the two protons of the amino group. Its chemical shift is highly variable (typically 4.5-6.0 ppm) and depends on solvent, concentration, and temperature. In DMSO-d₆, this signal is more readily observed than in CDCl₃.
-
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals:
-
Three Methyl Carbons: Corresponding to the N1-CH₃, C3-CH₃, and acetyl-CH₃ groups. N-methyl carbons are typically found around 35-45 ppm, while the C-methyl carbons will be in the 10-25 ppm range.
-
One Carbonyl Carbon: The acetyl C=O carbon will appear significantly downfield, typically in the 190-200 ppm region.
-
Three Pyrazole Ring Carbons (Quaternary):
-
C4: This carbon, bearing the electron-withdrawing acetyl group, is expected to be relatively deshielded.
-
C3 and C5: These carbons are attached to nitrogen and bear a methyl and an amino group, respectively. Their chemical shifts will be influenced by the heteroatoms and substituents, typically appearing in the 140-160 ppm range.
-
Comparative Analysis: Distinguishing Isomers
To demonstrate the diagnostic power of NMR, we will compare the target compound with its isomer, 1-(5-Amino-3-methyl-1H-pyrazol-4-yl)ethanone .[1] This isomer lacks the N1-methyl group but retains the other substituents, leading to critical and easily identifiable differences in their respective NMR spectra.
Caption: Structure of the comparative isomer, 1-(5-Amino-3-methyl-1H-pyrazol-4-yl)ethanone.
NMR-Based Differentiation
The structural differences lead to clear distinctions in their spectra:
-
Proton Count of Methyl Signals: The most immediate difference in the ¹H NMR spectrum is the number of methyl signals.
-
Target Compound: Possesses three distinct methyl singlets.
-
Isomer: Possesses only two methyl singlets.
-
-
Presence of N-H Signal: The isomer has a proton on the N1 nitrogen of the pyrazole ring.
-
Target Compound: No N-H signal from the pyrazole ring.
-
Isomer: A broad singlet corresponding to the N1-H proton will be present, typically very downfield (>10 ppm), especially in DMSO-d₆.
-
-
Chemical Shifts in ¹³C NMR: The electronic environment of the ring carbons differs significantly. While precise prediction requires computational methods or empirical data, the absence of the N1-methyl group and the presence of N1-H in the isomer will alter the chemical shifts of all pyrazole ring carbons (C3, C4, C5) compared to the target compound.
Summary of Expected NMR Data
| Signal Assignment | This compound | 1-(5-Amino-3-methyl-1H-pyrazol-4-yl)ethanone[1] | Key Differentiator |
| ¹H NMR | |||
| N1-H | Absent | ~10-12 ppm (broad s, 1H) | Presence/Absence of this signal is definitive. |
| C5-NH₂ | ~4.5-6.0 ppm (broad s, 2H) | ~4.5-6.0 ppm (broad s, 2H) | |
| N1-CH₃ | ~3.5-4.0 ppm (s, 3H) | Absent | Presence of a third, downfield methyl singlet confirms the target compound. |
| C3-CH₃ | ~2.2-2.5 ppm (s, 3H) | ~2.2-2.5 ppm (s, 3H) | |
| Acetyl-CH₃ | ~2.1-2.6 ppm (s, 3H) | ~2.1-2.6 ppm (s, 3H) | |
| ¹³C NMR | |||
| C=O | ~190-200 ppm | ~190-200 ppm | |
| C3, C4, C5 (Ring Carbons) | 3 distinct signals | 3 distinct signals with different chemical shifts | 2D NMR (HMBC) would confirm connectivity. |
| N1-CH₃ | ~35-45 ppm | Absent | Confirms N-methylation. |
| C3-CH₃ & Acetyl-CH₃ | 2 signals (~10-25 ppm) | 2 signals (~10-25 ppm) |
Standard Experimental Protocol
To ensure high-quality, reproducible data, a standardized protocol is essential. The following steps provide a robust methodology for acquiring ¹H and ¹³C NMR spectra for these compounds.
Caption: A standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the pyrazole derivative.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended as it effectively dissolves the polar analytes and allows for the clear observation of exchangeable N-H and NH₂ protons.[2] Chloroform-d (CDCl₃) can also be used.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Lock onto the deuterium signal of the solvent and stabilize the sample temperature (typically 298 K).[2]
-
Perform automatic or manual shimming to optimize magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Use a standard quantitative pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -2 to 16 ppm).
-
Acquire a suitable number of scans (e.g., 16) with a relaxation delay (d1) of at least 2 seconds to allow for full magnetization recovery.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon atoms.
-
Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 220 ppm).
-
A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation, followed by phase and baseline correction.
-
Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak is at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C.[2]
-
Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.
-
Assign the peaks based on their chemical shift, multiplicity, and integration, referencing the expected values outlined in Section 3.2. For unambiguous assignment, 2D NMR experiments like HSQC and HMBC are invaluable.
-
Conclusion
The structural characterization of This compound is straightforward using standard 1D NMR techniques. The key diagnostic features in its ¹H NMR spectrum are the presence of three distinct methyl singlets—including one downfield signal characteristic of an N-CH₃ group—and the absence of a pyrazole N-H proton signal. This signature allows for its confident differentiation from plausible isomers such as 1-(5-Amino-3-methyl-1H-pyrazol-4-yl)ethanone. By following the robust experimental protocol provided, researchers can ensure the acquisition of high-quality data for reliable and unambiguous structural verification, a cornerstone of chemical research and development.
References
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Habraken, C. L., & Poels, E. K. (1984). Aminopyrazoles. V. Structure assignment of 1H-pyrazol-3-and 5-amines by means of the 1H NMR δ(4-H)-values of their exo-N-toluenesulfonyl derivatives. Journal of Organic Chemistry. [Online] Available at: [Link]
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Supporting Materials for an unspecified study, detailing standard NMR acquisition parameters. [Online] Available at: [Link]
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PubChem. 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone. National Center for Biotechnology Information. [Online] Available at: [Link]
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Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. [Online] Available at: [Link]
-
Sharma, S., & Kumar, V. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. RSC Advances. [Online] Available at: [Link]
-
El Kodadi, M., Malek, F., & Ramdani, A. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank. [Online] Available at: [Link]
-
Wiley-VCH GmbH. 3-Aminopyrazole 13C NMR Spectrum. SpectraBase. [Online] Available at: [Link]
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"1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone" mass spectrometry data
An In-Depth Technical Guide to the Mass Spectrometric Analysis of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone: A Comparative Approach
Introduction
This compound is a substituted pyrazole, a class of heterocyclic compounds integral to pharmaceutical research and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-bacterial properties.[1] The precise structural characterization of these molecules is paramount for understanding their mechanism of action, metabolism, and for ensuring the quality of synthesized compounds. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of molecular mass and fragmentation patterns.
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the expected mass spectrometry data for this compound. In the absence of a publicly available, experimentally-derived spectrum for this specific molecule, we will leverage established principles of mass spectrometry and data from closely related analogues to predict its fragmentation behavior. This comparative approach not only allows for a robust theoretical analysis but also equips researchers with the knowledge to interpret their own experimental data confidently. We will compare the predicted data with that of simpler pyrazole structures to highlight the diagnostic impact of specific functional groups on fragmentation pathways.
Predicted Mass Spectrum and Fragmentation Pathway
The initial step in any mass spectrometric analysis is the determination of the molecular weight and the observation of the molecular ion. The chemical formula for this compound is C₇H₁₁N₃O, with a calculated molecular weight of approximately 153.18 g/mol .[2]
Under soft ionization techniques like Electrospray Ionization (ESI), we anticipate the formation of a prominent protonated molecular ion, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 154.09. High-resolution mass spectrometry (HRMS) would allow for the confirmation of the elemental composition from this accurate mass measurement.
Under harder ionization conditions, such as Electron Ionization (EI), the molecular ion (M⁺˙) at m/z ≈ 153 would be subject to extensive fragmentation. The fragmentation of pyrazole derivatives is highly dependent on the nature and position of their substituents.[3][4] Based on the structure of our target compound, the following fragmentation pathways are predicted to be most significant:
-
Alpha-Cleavage of the Acetyl Group: The most facile fragmentation is often the loss of a methyl radical (•CH₃) from the acetyl group via alpha-cleavage. This would result in a stable acylium ion, which is a common fragmentation pathway for ketones.
-
Loss of Carbon Monoxide (CO): Following the initial alpha-cleavage, the resulting acylium ion can undergo a neutral loss of carbon monoxide.
-
Pyrazole Ring Fission: The pyrazole ring itself can fragment. Key fragmentation processes for the pyrazole core include the expulsion of a molecule of hydrogen cyanide (HCN) or the loss of a nitrogen molecule (N₂).[4]
-
Cleavage of Substituents: Direct cleavage of the N-methyl group or fragmentation involving the amino group can also occur, though these are often less dominant pathways compared to the highly favorable alpha-cleavage of the ketone.
Predicted Fragmentation Data
The table below summarizes the major predicted ions for this compound under typical EI conditions.
| m/z (Predicted) | Proposed Fragment Structure | Description of Loss |
| 153 | [C₇H₁₁N₃O]⁺˙ | Molecular Ion (M⁺˙) |
| 138 | [C₆H₈N₃O]⁺ | Loss of methyl radical (•CH₃) from acetyl group |
| 110 | [C₅H₈N₃]⁺ | Loss of CO from the m/z 138 fragment |
| 96 | [C₄H₆N₂]⁺˙ | Cleavage of the acetyl group and loss of HCN |
Predicted Fragmentation Pathway Diagram
The following diagram illustrates the primary predicted fragmentation cascade for this compound.
Caption: Predicted EI fragmentation pathway of the target compound.
Comparative Analysis with an Alternative Compound: 1-(1H-pyrazol-4-yl)ethanone
To ground our predictions in experimental reality, we can compare the expected fragmentation of our target molecule with the known mass spectrum of a simpler, structurally related compound: 1-(1H-pyrazol-4-yl)ethanone (also known as 4-acetylpyrazole). This compound lacks the amino and dimethyl substituents, allowing us to isolate the fragmentation behavior of the acetyl-pyrazole core.
The National Institute of Standards and Technology (NIST) provides an experimental EI mass spectrum for 1-(1H-pyrazol-4-yl)ethanone (C₅H₆N₂O, MW: 110.11 g/mol ).[5]
Experimental Data for 1-(1H-pyrazol-4-yl)ethanone
| m/z (Experimental) | Relative Intensity | Proposed Fragment | Description of Loss |
| 110 | High | [C₅H₆N₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 95 | Moderate | [C₄H₃N₂O]⁺ | Loss of methyl radical (•CH₃) |
| 67 | High | [C₄H₅N]⁺˙ | Loss of CO from the m/z 95 fragment |
| 43 | High | [C₂H₃O]⁺ | Acetyl cation |
Data sourced from NIST WebBook.[5]
Comparative Insights
The comparison reveals foundational similarities and key differences:
-
Common Pathways: Both the predicted and experimental spectra show a prominent molecular ion and a significant fragment resulting from the loss of a methyl radical (alpha-cleavage), confirming this as a primary fragmentation driver for 4-acetylpyrazoles.
-
Influence of Substituents: The target molecule, with its amino and N-methyl groups, has a higher molecular weight (153 vs. 110). The electron-donating nature of the amino group is expected to stabilize the molecular ion, potentially altering the relative intensities of the fragment ions compared to the unsubstituted analogue. The presence of additional methyl groups provides alternative fragmentation routes (e.g., loss of •CH₃ from the ring) that are absent in the simpler compound. This comparative analysis underscores how mass spectrometry can be used to pinpoint specific structural features.
Recommended Experimental Protocol for Analysis
To obtain high-quality, verifiable mass spectrometry data for this compound, a dual-platform approach using both Liquid Chromatography (LC) and Gas Chromatography (GC) as inlet systems is recommended. This provides complementary data from both soft (ESI) and hard (EI) ionization techniques.
Instrumentation
-
LC-MS: A high-performance liquid chromatograph coupled to a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
GC-MS: A gas chromatograph coupled to a mass spectrometer, capable of standard Electron Ionization (EI) at 70 eV.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized compound.
-
Dissolve in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 100 µg/mL stock solution.
-
Perform serial dilutions to a final concentration of ~1 µg/mL for analysis.
-
-
LC-ESI-MS/MS Analysis (for Accurate Mass and Precursor/Product Ion Relationship):
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (Positive ESI Mode):
-
Scan Range: m/z 50-500.
-
Source Conditions: Optimize capillary voltage, gas flow, and temperature for maximal signal of the target compound.
-
Acquisition Mode: Perform a full MS scan to identify the [M+H]⁺ ion, followed by a data-dependent MS/MS experiment to fragment the precursor ion at m/z 154.09.
-
-
-
GC-EI-MS Analysis (for Fragmentation Fingerprint):
-
Chromatography:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
Inlet Temperature: 250°C.
-
-
Mass Spectrometry (EI Mode):
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 40-400.
-
Source Temperature: 230°C.
-
-
Experimental Workflow Diagram
Caption: Recommended workflow for MS analysis of the target compound.
Conclusion
The structural elucidation of novel pyrazole derivatives like this compound is critically dependent on modern analytical techniques. Mass spectrometry provides indispensable information regarding molecular weight and structural motifs through fragmentation analysis. By predicting the fragmentation pattern based on established chemical principles and comparing it with known spectra of simpler analogues, we have built a robust framework for interpreting experimental data. The primary predicted fragmentation pathways involve the alpha-cleavage of the acetyl group, followed by the loss of carbon monoxide, alongside characteristic pyrazole ring fissions. The recommended dual-platform analytical approach, combining LC-ESI-MS/MS for accurate mass and GC-EI-MS for a detailed fragmentation fingerprint, constitutes a self-validating system that ensures high confidence in structural assignment for researchers in pharmaceutical and chemical sciences.
References
- BRBOT-SARANOVIC, A., & KATUSIN-RAZEM, D. Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of the Serbian Chemical Society.
- Santos, L., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar.
-
ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link].
-
El-Emary, T. I., & El-Bahaie, S. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Available at: [Link].
-
Mphahane, N., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link].
-
PubChem. 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone. Available at: [Link].
-
El Kodadi, M., et al. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank, 2004(1), M369. Available at: [Link].
-
NIST. Ethanone, 1-(1H-pyrazol-4-yl)-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available at: [Link].
- Sci-Hub. Synthesis of 5‐amino‐1,3‐dimethylpyrazol‐4‐yl aryl ketones. Journal of Heterocyclic Chemistry.
-
SpectraBase. 1-[5-amino-1,3-di(phenyl)pyrazol-4-yl]ethanone. Available at: [Link].
- TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
- National Institutes of Health (NIH). 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone.
-
MDPI. N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. Available at: [Link].
-
PubMed Central (PMC). Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one. Available at: [Link].
-
MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available at: [Link].
- ResearchGate.
- ResearchGate. mass spectral study on the fragmentation of 3-[2-(3,5-dimethyl-1h-pyrazol-1-yl)thiazol-4-yl]-2h-chromen-2-one by am1 method.
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A Comparative Guide to the Structural Analysis of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive analysis of the crystallographic characteristics of aminopyrazole derivatives, with a specific focus on 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone. While a definitive crystal structure for this specific compound is not publicly available, this document offers a comparative analysis of closely related aminopyrazole structures to predict its crystallographic properties. Furthermore, it outlines a detailed, field-proven experimental protocol for determining the crystal structure of novel compounds like the one in focus, providing researchers with a practical framework for their own investigations.
Introduction: The Critical Role of Crystal Structure in Drug Development
The three-dimensional arrangement of molecules in a solid-state crystal lattice is a fundamental property that dictates many of the bulk characteristics of a substance. In the pharmaceutical industry, understanding and controlling the crystal structure of an active pharmaceutical ingredient (API) is of paramount importance. Different crystal forms of the same compound, known as polymorphs, can exhibit significant variations in solubility, dissolution rate, bioavailability, stability, and manufacturability.
This compound serves as a key intermediate in the synthesis of various biologically active molecules, including potent kinase inhibitors for cancer therapy.[1][2] The arrangement of its functional groups—an amino group, a ketone, and two methyl groups on a pyrazole core—suggests a high potential for specific intermolecular interactions, such as hydrogen bonding, which would govern its crystal packing and, consequently, its physicochemical properties. An in-depth analysis of its crystal structure is therefore a crucial step in optimizing its use in drug development and manufacturing.
Comparative Structural Analysis of Aminopyrazole Derivatives
In the absence of a published crystal structure for this compound, we can infer its likely structural characteristics by examining the crystal structures of closely related aminopyrazole derivatives. This comparative approach allows for the prediction of hydrogen bonding motifs, molecular planarity, and potential for polymorphism.
Key Structural Features of Aminopyrazoles
Aminopyrazole derivatives are known to form robust hydrogen-bonding networks, which significantly influence their crystal packing.[3][4] The amino group (–NH2) acts as a hydrogen bond donor, while the pyrazole nitrogen atoms and the carbonyl oxygen of the acetyl group can act as hydrogen bond acceptors.
Analysis of Structurally Similar Compounds
To provide a basis for comparison, we will consider the crystal structures of two representative aminopyrazole derivatives:
-
Analog A: 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone: This compound shares the pyrazole core and an acetyl group. Its crystal structure reveals intermolecular hydrogen bonds that link the molecules into a two-dimensional network.[5]
-
Analog B: 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione: This molecule, while more complex, demonstrates the strong hydrogen-bonding capabilities of the amino group on a pyrazole ring, forming sheets within the crystal lattice.[4]
| Crystallographic Parameter | Analog A: 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone [5] | Analog B: 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione [4] | Predicted for this compound |
| Crystal System | Monoclinic | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/c | P2₁/c | P2₁/c or similar centrosymmetric space group |
| Key Hydrogen Bonds | O-H···N, N-H···O | N-H···N, N-H···S | N-H···O (intermolecular), N-H···N (intermolecular) |
| Molecular Conformation | The oxime and acetyl groups adopt a transoid conformation. | The dihedral angle between the pyrazole and phenyl rings is 59.83°. | The acetyl group is likely to be coplanar with the pyrazole ring to maximize conjugation. |
Predicted Crystal Structure of this compound
Based on the analysis of its analogs, we can predict that the crystal structure of this compound will be characterized by:
-
Strong Intermolecular Hydrogen Bonding: The amino group will likely form hydrogen bonds with the carbonyl oxygen of neighboring molecules, creating chains or sheets.
-
Planar Molecular Conformation: The pyrazole ring and the acetyl group are expected to be largely coplanar to facilitate electronic delocalization.
-
Dense Packing: The presence of multiple hydrogen bonds and the relatively planar molecular shape will likely lead to an efficiently packed crystal lattice.
The predicted hydrogen bonding network is illustrated in the diagram below:
Caption: Predicted intermolecular hydrogen bonding in the crystal lattice.
Experimental Protocol for Crystal Structure Determination
The definitive method for determining the crystal structure of a small molecule is single-crystal X-ray diffraction (SC-XRD).[6][7] The following protocol outlines the key steps for obtaining high-quality crystals and analyzing the resulting diffraction data.
Step 1: Crystal Growth
Obtaining a single crystal of suitable size and quality is often the most challenging step.[7] Several methods can be employed, and often, a systematic screening of conditions is necessary.
-
Slow Evaporation: This is the simplest and most common method.[8][9][10]
-
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent over several days.
-
-
Vapor Diffusion: This technique is excellent for small quantities of material.[9]
-
Dissolve the compound in a small amount of a relatively non-volatile solvent.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble.
-
Over time, the anti-solvent vapor will diffuse into the solution, reducing the compound's solubility and promoting crystallization.
-
-
Slow Cooling: This method is effective for compounds whose solubility is highly temperature-dependent.[10]
-
Prepare a saturated solution of the compound at an elevated temperature.
-
Slowly cool the solution to room temperature or below. A Dewar flask filled with warm water can provide a slow and steady cooling rate.
-
Step 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer and placed in a diffractometer.[6][7]
Caption: Workflow for single-crystal X-ray diffraction data collection.
-
Mounting: The crystal is carefully mounted on a loop or a glass fiber.
-
Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage. It is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[7]
Step 3: Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.[11]
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction data. The quality of the final structure is assessed using metrics such as the R-factor.
Conclusion
While the specific crystal structure of this compound remains to be experimentally determined, a comparative analysis of its structural analogs provides valuable insights into its likely solid-state properties. The presence of strong hydrogen-bonding motifs is predicted to be a dominant feature, influencing its crystal packing and, by extension, its physicochemical behavior. The detailed experimental protocol provided herein offers a clear roadmap for researchers to elucidate the definitive crystal structure of this and other novel compounds, a critical step in advancing their potential applications in drug development.
References
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- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1199–1207.
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Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
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Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]
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JoVE. (2022). Protein Crystallization for X-ray Crystallography. Retrieved from [Link]
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MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]
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ResearchGate. (2015). Can anyone please suggest the best method to grow the crystals for organic compounds. Retrieved from [Link]
- Hol, W. G. J. (2000). x Ray crystallography. Proceedings of the American Thoracic Society, 1(1), 93–100.
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ResearchGate. (n.d.). General structure of the aminopyrazole derivatives studied by Lim et al. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structures of the pyrazole derivatives (1-12). Retrieved from [Link]
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National Institutes of Health. (n.d.). 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone. Retrieved from [Link]
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ChemSynthesis. (n.d.). 1-(5,5-dimethyl-4,5-dihydro-1H-pyrazol-3-yl)ethanone. Retrieved from [Link]
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PubChem. (n.d.). 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone. Retrieved from [Link]
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National Institutes of Health. (n.d.). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]
-
PubMed Central. (n.d.). Crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione. Retrieved from [Link]
-
ResearchGate. (n.d.). The crystal structure of 2,2-dimethyl-5-(((1-methyl-1H-pyrazol-5-yl)- amino)methylene)-1,3-dioxane-4,6-dione, C11H13N3O4. Retrieved from [Link]
-
Sci-Hub. (n.d.). Synthesis of 5‐amino‐1,3‐dimethylpyrazol‐4‐yl aryl ketones. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2016). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]
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A Comparative Guide to Pyrazole Derivatives in Drug Discovery: Spotlight on 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone
In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, offers a versatile and synthetically accessible template for the development of novel therapeutics.[3][4] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[5][6] This guide provides a comparative analysis of a specific aminopyrazole derivative, 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone, and situates it within the broader context of other prominent pyrazole-based therapeutic agents. We will delve into structure-activity relationships, supporting experimental data, and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource.
Featured Compound: this compound
This compound, also known as 4-acetyl-5-amino-1,3-dimethylpyrazole, represents a functionalized aminopyrazole. The presence of the amino group at the C5 position and the acetyl group at C4 makes it a valuable synthon for further chemical modifications and a potential pharmacophore in its own right.
Chemical Properties: [7]
-
Molecular Formula: C₇H₁₁N₃O
-
Molecular Weight: 153.18 g/mol
-
CAS Number: 179810-58-3
While specific, extensive biological data for this exact molecule is not widespread in publicly accessible literature, its structural motifs—particularly the 5-aminopyrazole core—are prevalent in a range of highly active kinase inhibitors.[8][9] The amino group often acts as a crucial hydrogen bond donor, interacting with the hinge region of the ATP-binding pocket of various kinases.[10]
Comparative Analysis with Key Pyrazole Derivatives
To understand the potential and positioning of this compound, we will compare its structural class to two major families of pyrazole-based drugs: COX-2 inhibitors and kinase inhibitors.
Anti-inflammatory Pyrazoles: The Coxib Legacy
Perhaps the most famous pyrazole-based drugs are the selective COX-2 inhibitors, such as Celecoxib.[11] These agents revolutionized the treatment of inflammatory conditions like arthritis by selectively targeting the COX-2 isoenzyme, which is upregulated during inflammation, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[12][13]
Mechanism of Action: Celecoxib, a diaryl-substituted pyrazole, utilizes its trifluoromethyl and p-sulfonamidophenyl moieties to bind selectively to a side pocket within the COX-2 enzyme active site, an interaction not possible with the more constricted COX-1 active site.[11][14]
Structural Comparison:
-
Celecoxib: Features two aryl groups at positions 3 and 5, and a sulfonamide group on the N1-phenyl ring. This specific arrangement is critical for its COX-2 selectivity.
-
This compound: Lacks the large aryl substituents and the sulfonamide group characteristic of the coxib class. Its smaller, more polar nature suggests it is unlikely to function as a classic COX-2 inhibitor via the same mechanism. However, some pyrazole derivatives have shown anti-inflammatory activity through other pathways, such as the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[15][16]
Caption: Mechanisms of action for two major classes of pyrazole drugs.
Pyrazole Derivatives as Kinase Inhibitors
The 5-aminopyrazole scaffold is a cornerstone in the design of kinase inhibitors, which are critical in oncology and immunology.[9] This is where this compound and its analogues demonstrate significant potential. Kinase inhibitors typically function by competing with ATP for binding in the enzyme's active site.[17]
Structure-Activity Relationship (SAR):
-
The Hinge-Binding Amino Group: The amino group at the C5 position is often crucial for potent kinase inhibition. It forms key hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine portion of ATP.[10]
-
N1-Substitution: The substituent at the N1 position often dictates selectivity. For instance, in FGFR inhibitors, a 2-methyl-3H-benzimidazol-5-yl group at this position was found to be optimal for potent and selective activity.[18]
-
C4-Substitution: The group at the C4 position projects out of the ATP binding pocket and can be modified to improve potency, selectivity, and pharmacokinetic properties. The acetyl group in our featured compound could serve as a handle for introducing larger, more complex moieties to target specific sub-pockets of a kinase.[19]
Inhibitors from the aminopyrazole class have been developed to be highly potent and selective for specific kinases, such as JNK3, by exploiting subtle differences in the active site compared to other closely related kinases like p38.[8] The planar nature of the pyrazole ring system is a key feature contributing to this selectivity.[8]
Experimental Data Summary
The following table summarizes the inhibitory activities of several representative pyrazole derivatives against their respective targets, illustrating the potency that can be achieved with this scaffold.
| Compound Class | Example Compound | Target | IC₅₀ Value | Reference |
| Kinase Inhibitor | SR-3576 (Aminopyrazole) | JNK3 | 7 nM | [8] |
| Kinase Inhibitor | CH5183284 (Aminopyrazole) | FGFR1 | 8.6 nM | [18] |
| Kinase Inhibitor | Compound 49 | EGFR Tyrosine Kinase | 0.26 µM | [6] |
| Kinase Inhibitor | Compound 49 | HER-2 Tyrosine Kinase | 0.20 µM | [6] |
| COX-2 Inhibitor | Celecoxib | COX-2 | 0.04 µM | [15] |
| COX-2 Inhibitor | Compound 6f | COX-2 | 1.15 µM | [15] |
Experimental Protocol: General Synthesis of a Substituted Pyrazole
The synthesis of pyrazole derivatives is well-established, with the most common method being the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine or a substituted hydrazine.[3][20] This is often referred to as the Knorr pyrazole synthesis.
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The Structure-Activity Relationship of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone: A Comparative Guide for Medicinal Chemists
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile framework for designing potent and selective therapeutic agents.[2] This guide delves into the structure-activity relationship (SAR) of a specific, yet foundational, aminopyrazole derivative: 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone . We will dissect this molecule, exploring how modifications to its constituent parts can modulate biological activity, with a particular focus on its potential as a kinase inhibitor and anticancer agent. This analysis is supported by comparative data from structurally related analogs and established experimental protocols.
The 4-Acyl-5-Aminopyrazole Scaffold: A Hub of Biological Activity
The this compound core is a member of the broader 4-acyl-5-aminopyrazole family. These compounds have garnered significant interest as versatile intermediates and bioactive molecules in their own right.[2][3] The arrangement of the amino and acetyl groups on the pyrazole ring creates a unique electronic and steric environment that is conducive to interactions with various biological targets, most notably protein kinases.[4]
The general structure of our topic compound can be broken down into four key regions for SAR analysis:
-
N1-Methyl Group: Influences solubility, metabolism, and steric interactions.
-
C3-Methyl Group: Affects steric bulk and electronic properties of the pyrazole ring.
-
C4-Ethanone (Acetyl) Group: A key interaction point, often involved in hydrogen bonding.
-
C5-Amino Group: Crucial for hydrogen bonding and can be a site for further derivatization.
The following sections will explore the impact of modifications at each of these positions, drawing comparisons with relevant analogs from the scientific literature.
Structure-Activity Relationship Analysis
The Significance of the Pyrazole Core and N-Substitution
The pyrazole ring itself is a critical pharmacophore. Its aromatic nature allows for π-π stacking interactions with aromatic residues in protein binding pockets.[2] The two adjacent nitrogen atoms can act as hydrogen bond acceptors, while the N-H of an unsubstituted pyrazole can act as a hydrogen bond donor.[2]
In our target molecule, the pyrazole is N1-methylated. N-alkylation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties.
-
Impact of N1-Substitution: Studies on related aminopyrazole scaffolds have shown that the nature of the substituent at the N1 position can significantly impact biological activity. For instance, in a series of 3-aminopyrazole-based kinase inhibitors, small alkyl groups on the pyrazole ring led to non-selective inhibitors.[5] In contrast, N-acylation at the N1 position of 3-aminopyrazoles resulted in a complete loss of activity against NF-κB-inducing kinase (NIK).[6] This suggests that for certain targets, a small, neutral substituent like a methyl group at N1 is tolerated, but larger or acyl groups may be detrimental.
-
N1 versus N2 Isomers: The position of substitution on the pyrazole ring (N1 vs. N2) is also critical. A study on N-acetyl-3-aminopyrazoles revealed that the N2-acetyl analog was a selective NIK inhibitor, whereas the N1-acetyl analog was inactive.[6] This highlights the importance of the precise orientation of substituents for target engagement. For this compound, the N1-methylation directs the orientation of the rest of the molecule within a binding pocket.
The Role of the C3-Methyl Group
The substituent at the C3 position contributes to the steric and electronic profile of the molecule.
-
Steric Influence: In a series of pyrazole-based N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, 3,5-dialkyl substitution on the pyrazole ring was found to be important for activity, with mono- or unsubstituted analogs being devoid of activity.[7] This suggests that a certain level of steric bulk at the C3 and C5 positions is required for optimal binding. The C3-methyl group in our target compound fulfills this requirement to some extent.
-
Electronic Contribution: The methyl group is a weak electron-donating group, which can subtly influence the electron density of the pyrazole ring and its ability to participate in electronic interactions.
The C4-Ethanone Moiety: A Key Interaction Point
The acetyl group at the C4 position is a key feature of this scaffold and is likely to be a primary point of interaction with biological targets.
-
Hydrogen Bonding: The carbonyl oxygen of the ethanone group is a strong hydrogen bond acceptor. In the context of kinase inhibition, this group can form crucial hydrogen bonds with hinge region residues in the ATP-binding pocket.
-
Modifications to the Acyl Group: The nature of the acyl group can be varied to optimize potency and selectivity. For example, replacing the methyl of the acetyl group with larger or more complex moieties can probe the depth and nature of the binding pocket. A study on N-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives showed that different acyl groups significantly impacted anticancer activity.[8]
The C5-Amino Group: An Essential Anchor
The 5-amino group is a critical determinant of the biological activity of this class of compounds.
-
Hydrogen Bond Donor: The primary amine can act as a hydrogen bond donor, which is often essential for anchoring the molecule into its binding site. For instance, in some kinase inhibitors, the amino group forms hydrogen bonds with the backbone of the kinase hinge region.[5]
-
Derivatization Potential: The amino group also serves as a handle for further chemical modification. However, substitution on the exocyclic NH2 group of 3-aminopyrazoles led to a complete loss of NIK inhibitory activity, indicating that for some targets, a free amino group is essential.[6]
Comparative Analysis of Biological Activity
| Compound/Analog | Target/Cell Line | IC50/Activity | Key Structural Differences from Target Compound | Reference |
| Target Compound | - | - | - | - |
| This compound | ||||
| Analogs | ||||
| 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | EGFR kinase | 0.07 µM | Phenyl groups at C3 and C5, carbothioamide at N1, dihydro pyrazole | [9] |
| N(2)-acetyl-3-aminopyrazole derivative (3a) | NIK | 8.4 µM | Acetyl group at N2, no C4-acyl group | [6] |
| N(2)-cyclobutyl-3-aminopyrazole derivative (3e) | NIK | 2.9 µM | Cyclobutyl at N2, no C4-acyl group | [6] |
| 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate (11a) | HepG2 (liver cancer) | 54.25% growth | Carboxylate at C4, nitrophenylamino at C5, unsubstituted N1 | [3] |
| 1-acetyl-3,5-diphenyl-4,5-dihydropyrazole derivative (D5) | Ehrlich Ascites Carcinoma (EAC) | 0.09 µM | Phenyl groups at C3 and C5, acetyl at N1, dihydro pyrazole | [10] |
Interpretation of Comparative Data:
The data from these analogs suggest that the 4-acyl-5-aminopyrazole scaffold is a promising starting point for the development of potent anticancer and kinase inhibitors. The high potency of some analogs, such as the EGFR kinase inhibitor and the EAC inhibitor, highlights the potential of this chemical space. However, it is also clear that the specific substitution pattern is critical for activity and selectivity. The findings from the NIK inhibitor series, where N2-acylation was key, underscore the nuanced SAR of this scaffold.
Experimental Protocols
To facilitate further research and comparison, we provide a general protocol for a common assay used to evaluate compounds of this class.
In Vitro Kinase Inhibition Assay (Example: CDK2)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against a specific kinase, such as Cyclin-Dependent Kinase 2 (CDK2).
Materials:
-
Recombinant human CDK2/Cyclin E enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate peptide (e.g., a histone H1-derived peptide)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.
-
In a 384-well plate, add 2.5 µL of the test compound dilutions to the appropriate wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Add 2.5 µL of a 2x kinase/substrate solution (containing CDK2/Cyclin E and the substrate peptide in kinase buffer) to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution (in kinase buffer) to each well. The final ATP concentration should be close to the Km for the enzyme.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Visualizing the Structure-Activity Landscape
To better understand the key SAR takeaways, the following diagram illustrates the general principles for modifying the 4-acyl-5-aminopyrazole scaffold.
Caption: Key SAR points for the 4-acyl-5-aminopyrazole scaffold.
Conclusion and Future Directions
This compound represents a simple yet promising scaffold in medicinal chemistry. The analysis of its structure-activity relationship, through comparison with related analogs, reveals several key principles for designing more potent and selective derivatives. The C5-amino and C4-carbonyl groups appear to be critical for target engagement, likely through hydrogen bonding, while the N1 and C3 methyl groups provide a necessary steric and electronic foundation.
Future research should focus on a systematic exploration of the SAR of this specific scaffold. This would involve:
-
Varying the N1-substituent: Exploring the impact of different alkyl and aryl groups on activity and selectivity.
-
Modifying the C3-substituent: Investigating the effect of larger or more functionalized groups at this position.
-
Diversifying the C4-acyl group: Synthesizing and testing analogs with different ketones, amides, or other hydrogen bond acceptors.
-
Probing the C5-amino group: While often required to be unsubstituted, exploring mono-substitution with small alkyl groups could be informative.
By applying the principles outlined in this guide and undertaking a systematic medicinal chemistry campaign, it is highly probable that novel and potent drug candidates can be developed from the versatile this compound scaffold.
References
- BenchChem. (2025). Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays.
- Dantu, A. S. C., & Shankaraiah, N. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 906-932.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole Core-Containing Kinase Inhibitors.
-
Gaber, M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.[11]
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Abdel-Wahab, B. F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3764.[3]
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- MDPI. (2024).
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Abdel-Aziz, M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.[4]
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A Researcher's Guide to the Comparative Bioactivity of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone
This guide provides a comprehensive framework for researchers and drug development professionals to investigate the bioactivity of the novel pyrazole compound, 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone. We will refer to this molecule as Pyra-1 . The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with activities spanning anti-inflammatory, anticancer, and antimicrobial applications[1][2]. This guide outlines a systematic approach to characterize the biological potential of Pyra-1 through direct comparison with rationally selected compounds, supported by detailed experimental protocols and data interpretation strategies.
Chemical Profile and Rationale for Investigation
Pyra-1 is a substituted aminopyrazole with the following structure:
The structure of Pyra-1 is notable for three key features that suggest a high potential for bioactivity:
-
The Pyrazole Core: This aromatic heterocyclic ring is a "privileged scaffold" known for its metabolic stability and ability to engage in various interactions with biological targets[4].
-
The 5-Amino Group: The exocyclic amine at position 5 is a critical feature. In similar pyrazole structures, this group has been shown to form key hydrogen bonds with target proteins, such as threonine residues in the ATP binding pocket of kinases, contributing significantly to potency and selectivity[5].
-
The 4-Acetyl Group: The placement of an acetyl moiety at position 4 acts as a hydrogen bond acceptor and can influence the molecule's electronic properties and orientation within a binding site.
Given that various aminopyrazole derivatives have demonstrated potent antimicrobial and cytotoxic activities, this investigation will prioritize these two areas[6][7]. A closely related compound, (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, was previously identified as having a novel antipsychotic-like profile, indicating that this scaffold can penetrate the central nervous system and modulate complex biological pathways[8]. This precedent further justifies a thorough investigation of Pyra-1's bioactivity.
Selection of Comparator Compounds: A Structure-Activity Relationship (SAR) Approach
A robust comparative study hinges on the selection of appropriate controls. The following compounds are proposed to elucidate the specific contributions of Pyra-1's functional groups and to benchmark its performance against established agents.
| Compound ID | Structure | Rationale for Inclusion |
| Pyra-1 (Test) | CC1=NN(C)C(=C1C(=O)C)N | The primary molecule of interest. |
| Comp-A (SAR Control) | CC1=NN(C)C=C1C(=O)C | 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone . Lacks the 5-amino group. This comparison will directly probe the necessity of the amino moiety for the observed bioactivity. |
| Comp-B (Positive Control) | Celecoxib | A well-known pyrazole-containing drug (NSAID and COX-2 inhibitor). While its mechanism is specific, it serves as a benchmark for a highly optimized, biologically active pyrazole. |
| Comp-C (Standard Drug) | Doxorubicin / Ciprofloxacin | Doxorubicin will be the standard for cytotoxicity assays, and Ciprofloxacin will be the standard for antimicrobial assays. These provide a clinical reference for potency. |
The rationale behind this selection is to create a self-validating experimental design. By comparing Pyra-1 to Comp-A, we can directly infer the importance of the 5-amino group, a key tenet of structure-activity relationship studies[9][10]. Comp-B and Comp-C provide necessary benchmarks against other bioactive pyrazoles and clinically relevant drugs, respectively.
Proposed Experimental Workflow and Protocols
The following workflow provides a systematic path from initial screening to preliminary mechanistic insights.
Caption: Hypothetical inhibition of a receptor tyrosine kinase by Pyra-1.
A kinase inhibition assay would quantify the concentration of Pyra-1 required to inhibit 50% of a specific kinase's activity (IC₅₀). This provides direct evidence of a molecular target and a clear path for further optimization and drug development efforts.
Conclusion
This guide provides a structured, evidence-based framework for the initial bioactivity assessment of this compound (Pyra-1). By employing a rational set of comparators and standardized protocols, researchers can efficiently determine if Pyra-1 possesses meaningful cytotoxic or antimicrobial properties. The proposed structure-activity relationship analysis and potential for mechanistic follow-up studies will ensure that the resulting data is both robust and insightful, paving the way for potential therapeutic development.
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[9]Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). European Journal of Medicinal Chemistry. Available at: [11]Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry. Available at: [12]Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry. Available at: [13]Studies on aminopyrazoles: antibacterial activity of some novel pyrazol. (2000). Il Farmaco. Available at: [6]Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Pharmaceuticals. Available at: [14]Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. (n.d.). ProBiologists. Available at: [1]A Review on Recent Trends in the Bioactive Studies of Pyrazole Derivatives. (2020). Asian Journal of Research in Chemistry. Available at: [15]Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. (2002). Journal of Medicinal Chemistry. Available at: [10]Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1999). Journal of Medicinal Chemistry. Available at: [2]Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. Available at: [4]Review: biologically active pyrazole derivatives. (2021). Semantic Scholar. Available at: [16]A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. Available at: [17]Biologically active pyrazole derivatives. (n.d.). ResearchGate. Available at: [18]Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.). SciSpace. Available at: [7]Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2021). ACS Omega. Available at: [19]Studies on aminopyrazoles: antibacterial activity of some novel pyrazol. (2000). ResearchGate. Available at: [20]Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Available at: [21]Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). ResearchGate. Available at: [22]Cytotoxicity study of pyrazole derivatives. (2008). Bangladesh Journal of Pharmacology. Available at: [23]Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2021). ACS Omega. Available at: [3]this compound. (n.d.). CymitQuimica. Available at: 8(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents. (1995). Journal of Medicinal Chemistry. Available at: [24]Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. (2016). Journal of Medicinal Chemistry. Available at: [5]Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. (2006). Journal of Medicinal Chemistry. Available at: [25]Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters. Available at:
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A Comparative Guide to the Analytical Methods for 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone
Prepared by: Dr. Gemini, Senior Application Scientist
This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone (Synonyms: 4-acetyl-5-amino-1,3-dimethylpyrazole)[1]. As a key intermediate and building block in pharmaceutical and chemical synthesis, robust and reliable analytical methods are paramount for ensuring purity, monitoring reaction kinetics, and performing quality control.
This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond simple protocol listings to explain the causality behind methodological choices, ensuring each technique is presented as a self-validating system. We will explore chromatographic and spectroscopic techniques, offering detailed protocols and comparative data to guide the selection of the most appropriate method for a given analytical challenge.
Section 1: Chromatographic Techniques for Separation and Quantification
Chromatographic methods are the cornerstone for assessing the purity of this compound and quantifying it in complex mixtures. The choice between liquid and gas chromatography hinges on the analyte's volatility and thermal stability, as well as the specific requirements for sensitivity and resolution.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for routine purity analysis and quantification due to its high resolution, sensitivity, and applicability to non-volatile or thermally labile compounds. The target analyte possesses strong chromophores within its substituted pyrazole ring system, making it ideally suited for UV detection.
Expertise & Experience: Why Reversed-Phase HPLC?
The structure of this compound, with its polar amino group and non-polar methyl and acetyl groups, confers a moderate polarity. This makes Reversed-Phase (RP) HPLC the ideal separation mode. A C18 stationary phase provides sufficient hydrophobic interaction to retain the molecule, while a polar mobile phase (typically a mixture of acetonitrile or methanol and water) allows for controlled elution. The acidic nature of a buffered mobile phase (e.g., with formic or acetic acid) is crucial for ensuring the amino group is protonated, leading to sharp, symmetrical peak shapes and reproducible retention times.
Workflow for HPLC Analysis
Caption: General workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of pyrazole isomers and related impurities, GC-MS is an exceptionally powerful technique.[2] It provides not only separation but also definitive structural information through mass spectral fragmentation patterns.[3] Given that our target molecule has a moderate molecular weight and is sufficiently volatile, GC-MS is a viable and highly informative alternative to HPLC.
Expertise & Experience: Why a DB-5ms Column?
The choice of a non-polar or low-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is standard for the analysis of a wide range of semi-volatile compounds.[2] This stationary phase separates compounds primarily based on their boiling points and subtle differences in polarity. The temperature programming is critical; starting at a low temperature allows for the trapping of the analyte at the head of the column, while a gradual ramp ensures efficient separation from any closely related impurities. The mass spectrometer provides an orthogonal level of detection, allowing for the deconvolution of co-eluting peaks and confident identification based on fragmentation.
Workflow for GC-MS Analysis
Caption: General workflow for GC-MS analysis.
Section 2: Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical identity and structure of this compound. NMR provides a complete map of the carbon-hydrogen framework, while FTIR confirms the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR are required for a complete characterization. The expected spectra are relatively simple and clean, reflecting the molecule's symmetry and structure.
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Group | ¹H Shift (ppm, predicted) | ¹³C Shift (ppm, predicted) | Rationale & Notes |
| N1-CH₃ | ~3.6 - 3.8 | ~35 - 40 | The methyl group on the N1 position of the pyrazole ring. |
| C3-CH₃ | ~2.3 - 2.5 | ~12 - 16 | The methyl group at the C3 position. |
| C(O)-CH₃ | ~2.4 - 2.6 | ~28 - 32 | The acetyl methyl group, deshielded by the adjacent carbonyl. |
| NH₂ | ~5.0 - 6.0 (broad) | N/A | A broad singlet, exchangeable with D₂O. Its position is solvent-dependent. |
| Pyrazole C3 | N/A | ~148 - 152 | Quaternary carbon attached to a methyl group and nitrogen. |
| Pyrazole C4 | N/A | ~105 - 110 | Quaternary carbon substituted with the acetyl group. |
| Pyrazole C5 | N/A | ~155 - 160 | Quaternary carbon bearing the amino group. |
| C=O | N/A | ~195 - 200 | The characteristic chemical shift for a ketone carbonyl carbon. |
Note: These are estimated values based on data from similar pyrazole structures.[4][5][6] Actual shifts may vary depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups. The spectrum provides a unique "fingerprint" for the molecule. The synthesis and characterization of many related pyrazole compounds have been confirmed using FTIR.[7][8][9]
Predicted Characteristic FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Confirms the presence of the crucial amino group. Often appears as a doublet.[7] |
| 3000 - 2850 | C-H Stretch | Methyl (-CH₃) | Indicates the aliphatic C-H bonds of the three methyl groups. |
| ~1650 - 1630 | C=O Stretch | Ketone (-C(O)CH₃) | Strong, sharp absorption confirming the acetyl group.[4] |
| ~1600 - 1550 | N-H Bend | Primary Amine (-NH₂) | Bending vibration of the amino group. |
| ~1580 - 1450 | C=N and C=C Stretch | Pyrazole Ring | Vibrations characteristic of the aromatic pyrazole core. |
Structure-Spectra Correlation Diagram
Caption: Key structural features and their corresponding spectral signals.
Section 3: Comparative Summary
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Purity assessment, quantification, stability testing | High precision and accuracy, robust, widely available, non-destructive. | Requires reference standard for quantification, limited structural information. |
| GC-MS | Impurity identification, analysis of volatile side-products | Excellent separation for volatile compounds, provides molecular weight and structural data via fragmentation.[2][3] | Potential for thermal degradation of the analyte, requires derivatization for non-volatile compounds. |
| NMR | Unambiguous structure elucidation and confirmation | Provides complete structural map (C-H framework), can quantify without a specific reference standard (qNMR). | Lower sensitivity than chromatographic methods, expensive instrumentation. |
| FTIR | Functional group identification, rapid identity check | Fast, non-destructive, provides a molecular "fingerprint".[9] | Provides limited information on overall structure, not suitable for quantification of mixtures. |
Detailed Experimental Protocols
Protocol 1: HPLC-UV Purity Method
This protocol describes a general-purpose reversed-phase method for determining the purity of this compound.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter both phases through a 0.45 µm membrane filter and degas.
-
-
Standard & Sample Preparation:
-
Diluent: 50:50 Acetonitrile/Water.
-
Standard Stock Solution: Accurately weigh ~10 mg of reference standard and dissolve in 10.0 mL of diluent (1 mg/mL).
-
Working Standard: Dilute stock solution to ~0.1 mg/mL with diluent.
-
Sample Solution: Accurately weigh ~10 mg of the sample and dissolve in 10.0 mL of diluent. Dilute to a final concentration of ~0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Elution Program: Isocratic, 70% Mobile Phase A / 30% Mobile Phase B. (Note: A gradient may be required to elute more non-polar impurities).
-
Run Time: 10 minutes.
-
-
System Suitability:
-
Inject the working standard five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
-
Analysis & Calculation:
-
Inject the sample solution.
-
Calculate the purity by area percent: % Purity = (Area of Main Peak / Sum of All Peak Areas) * 100.
-
Protocol 2: GC-MS Identification Method
This protocol is adapted from established methods for pyrazole analysis and is suitable for identity confirmation and impurity profiling.[2]
-
Sample Preparation:
-
Dissolve ~1 mg of the sample in 1 mL of Dichloromethane or Ethyl Acetate.
-
-
GC-MS Conditions:
-
GC Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at 15 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40 - 450 m/z.
-
-
Data Analysis:
-
Identify the peak corresponding to the analyte in the Total Ion Chromatogram (TIC).
-
Examine the mass spectrum of the peak. Confirm the presence of the molecular ion (M⁺) at m/z 167.
-
Analyze the fragmentation pattern for characteristic losses (e.g., loss of CH₃, COCH₃).
-
References
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Kuhn, B. L., et al. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available from: [Link].
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The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link].
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El Kodadi, M., Malek, F., & Ramdani, A. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank, 2004(1), M369. Available from: [Link].
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Li, J., et al. (2014). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods, 6(23), 9452-9459. Available from: [Link].
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- 5. pubs.acs.org [pubs.acs.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Characterization of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone: A Multifaceted Approach to Structural Elucidation
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth comparative analysis of the essential analytical techniques for the characterization of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone , a substituted pyrazole with significant potential in medicinal chemistry. We will delve into the principles, practical applications, and expected outcomes of key spectroscopic and chromatographic methods, offering a logical and efficient workflow for comprehensive analysis.
The pyrazole scaffold is a privileged structure in drug discovery, and its derivatives exhibit a wide range of biological activities.[1] The subject of this guide, this compound (Molecular Formula: C₇H₁₁N₃O, Molecular Weight: 169.19 g/mol ), is a key intermediate in the synthesis of various bioactive molecules.[2] Accurate characterization is the bedrock upon which all subsequent biological and pharmacological studies are built.
The Characterization Workflow: A Strategic Overview
A robust characterization strategy for a novel compound like this compound involves a multi-technique approach to gain orthogonal information, ensuring a high degree of confidence in the assigned structure and purity. The logical flow of this process is depicted below.
Caption: A logical workflow for the comprehensive characterization of a synthesized compound.
Spectroscopic Characterization: Unveiling the Molecular Architecture
Spectroscopic techniques are the cornerstone of structural elucidation, providing detailed information about the connectivity of atoms and the functional groups present in a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Connectivity
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Spectral Data (in CDCl₃, 300 MHz):
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| -NH₂ | ~4.5-5.5 | Broad Singlet | 2H | Amino group protons |
| N-CH₃ | ~3.6 | Singlet | 3H | N-methyl group protons |
| C-CH₃ | ~2.4 | Singlet | 3H | C-methyl group protons |
| COCH₃ | ~2.2 | Singlet | 3H | Acetyl group protons |
Causality Behind Experimental Choices: The choice of a deuterated solvent like Chloroform-d (CDCl₃) is crucial as it dissolves the compound without producing a large solvent signal in the ¹H NMR spectrum. The use of a 300 MHz or higher field magnet provides better signal dispersion and resolution.
¹³C NMR Spectroscopy: This technique provides information about the number of different types of carbon atoms and their chemical environment.
Expected ¹³C NMR Spectral Data (in CDCl₃, 75 MHz):
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C=O | ~195 |
| C5 (C-NH₂) | ~155 |
| C3 (C-CH₃) | ~148 |
| C4 (C-COCH₃) | ~105 |
| N-CH₃ | ~35 |
| C-CH₃ | ~14 |
| COCH₃ | ~30 |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and set the reference (e.g., TMS at 0 ppm). Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts in both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands (KBr pellet):
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretching | Amino group (-NH₂) |
| 2950-2850 | C-H stretching | Methyl groups (-CH₃) |
| ~1650 | C=O stretching | Ketone (acetyl group) |
| ~1600 | C=C & C=N stretching | Pyrazole ring |
| ~1550 | N-H bending | Amino group (-NH₂) |
Experimental Protocol for IR Spectroscopy (KBr Pellet):
-
Sample Preparation: Grind a small amount (1-2 mg) of the dry sample with anhydrous potassium bromide (KBr) in a mortar and pestle.
-
Pellet Formation: Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the pellet in the IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern.
Expected Mass Spectrometry Data:
-
Molecular Ion Peak (M⁺): m/z = 169.0902 (calculated for C₇H₁₁N₃O)
-
Common Fragmentation Pathways: Loss of the acetyl group (CH₃CO•, 43 Da) leading to a fragment at m/z 126.
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a beam of high-energy electrons to generate positively charged ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
Chromatographic Analysis: Assessing Purity and Quantitation
Chromatographic techniques are essential for determining the purity of a synthesized compound and for developing quantitative analytical methods.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is a highly versatile and sensitive technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable.[3][4]
Typical RP-HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile (ACN) and water (with 0.1% formic acid or TFA for better peak shape) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., determined from the UV-Vis spectrum) |
| Injection Volume | 10 µL |
Causality Behind Experimental Choices: A C18 column is a good starting point for moderately polar compounds like the target molecule. The addition of an acid to the mobile phase helps to protonate the amino group, leading to sharper and more symmetrical peaks.
Experimental Protocol for HPLC Analysis:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration. Prepare a series of dilutions for linearity checks.
-
Instrument Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Data Acquisition: Inject the sample and standards and record the chromatograms.
-
Data Analysis: Determine the retention time of the main peak and calculate the purity based on the peak area percentage.
Sources
A Comparative Guide to the Biological Efficacy of the 4-Acyl-5-Aminopyrazole Scaffold, Featuring 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique structural and electronic properties make it an ideal framework for the design of potent and selective inhibitors of various enzyme families, particularly protein kinases. This guide provides a comparative analysis of the biological efficacy of a specific subclass of pyrazole-containing compounds: 4-acyl-5-aminopyrazoles. As a representative of this class, we will focus on the potential of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone . While specific efficacy data for this exact molecule is not extensively available in the public domain, by examining its close structural analogs, we can gain valuable insights into the therapeutic potential of this chemical series.
This guide will delve into the inhibitory activity of the 4-acyl-5-aminopyrazole scaffold against two critical kinase targets implicated in major diseases: Cyclin-Dependent Kinase 2 (CDK2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK). We will present a comparative analysis of the potency of aminopyrazole derivatives against these kinases, benchmarked against established, commercially available inhibitors. Furthermore, we will provide detailed experimental protocols for key assays and visualize the relevant signaling pathways and experimental workflows to offer a comprehensive resource for researchers in the field of drug discovery.
Key Kinase Targets: CDK2 and p38 MAPK
Cyclin-Dependent Kinase 2 (CDK2): A Gatekeeper of the Cell Cycle
CDK2 is a member of the serine/threonine protein kinase family that plays a crucial role in regulating the cell cycle, specifically the transition from G1 to S phase and progression through the S phase.[3] Dysregulation of CDK2 activity, often through the overexpression of its cyclin partners (Cyclin E and Cyclin A), is a common feature of many human cancers.[3] Consequently, inhibiting CDK2 is a promising therapeutic strategy to induce cell cycle arrest and apoptosis in cancer cells.[3][4]
p38 Mitogen-Activated Protein Kinase (p38 MAPK): A Key Mediator of Inflammation and Stress Responses
The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress.[5] Activation of p38 MAPK leads to the phosphorylation of numerous downstream substrates, resulting in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6][7] Chronic activation of this pathway is implicated in a range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.[8] Therefore, inhibitors of p38 MAPK are of significant interest as potential anti-inflammatory therapeutics.[9]
Comparative Efficacy Analysis: The 4-Acyl-5-Aminopyrazole Scaffold in Kinase Inhibition
The 4-acyl-5-aminopyrazole scaffold has emerged as a versatile starting point for the development of potent kinase inhibitors. The following sections provide a comparative analysis of the efficacy of this scaffold against CDK2 and p38 MAPK, with IC50 values of representative analogs presented alongside those of well-established inhibitors.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Several studies have highlighted the potential of pyrazole-based compounds as CDK2 inhibitors.[3][4] The data below showcases the inhibitory potency of aminopyrazole analogs and compares them to commercially available CDK2 inhibitors.
Table 1: Inhibitory Activity of Aminopyrazole Analogs against CDK2
| Compound | Structure | CDK2 IC50 (µM) | Reference |
| Compound 29 | Pyrazolo[1,5-a]pyrimidine derivative | 17.12 (antiproliferative against MCF-7) | [3] |
| Compound 30 | Pyrazole derivative | 60% inhibition at 10 µM | [3] |
| CAN508 | Di-amino pyrazole derivative | 0.35 | [10] |
| Compound 15 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative | 0.005 (Ki) | [11] |
Table 2: Inhibitory Activity of Commercially Available CDK2 Inhibitors
| Compound | Structure | CDK2 IC50 | Reference |
| Roscovitine (Seliciclib) | Purine analog | 0.7 µM | [2][10][12][13][14][15] |
| Dinaciclib (SCH 727965) | Pyridopyrimidine derivative | 1 nM | [3][7][16][17] |
| AT7519 | Pyrazole derivative | 47 nM | [11][18][19][20][21] |
| INX-315 | Pyrimidine derivative | 4 nM | [22] |
Structure-Activity Relationship (SAR) Insights:
The data suggests that the pyrazole scaffold is a promising starting point for developing potent CDK2 inhibitors. The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold, in particular, has yielded compounds with nanomolar potency.[11] The substitution pattern on the pyrazole and the nature of the fused ring system significantly influence the inhibitory activity. Further optimization of the 4-acyl-5-aminopyrazole core, including the acyl substituent and the alkyl groups on the pyrazole nitrogen, could lead to the discovery of novel and potent CDK2 inhibitors.
p38 MAP Kinase Inhibition
The 5-aminopyrazole scaffold has been successfully exploited to develop potent and selective p38 MAPK inhibitors.[9] The following tables compare the efficacy of these compounds with that of established p38 MAPK inhibitors.
Table 3: Inhibitory Activity of 5-Aminopyrazole Analogs against p38α MAPK
| Compound | Structure | p38α IC50 (nM) | Reference |
| RO3201195 | 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanone derivative | Data not specified, but identified as a highly selective inhibitor | [6] |
| Compound 2j | 5-amino-pyrazole derivative | Potent and selective inhibitor | [9] |
| BIRB 796 (Doramapimod) | N-pyrazole, N'-aryl urea derivative | 38 | [6][23][24][25][26] |
Table 4: Inhibitory Activity of Commercially Available p38 MAPK Inhibitors
| Compound | Structure | p38α IC50 (nM) | Reference |
| SB203580 | Pyridinylimidazole derivative | 50 | [1][27][28][29] |
| SB202190 | Pyridinylimidazole derivative | 50 | [5][9][30] |
| BIRB 796 (Doramapimod) | Diaryl urea derivative | 38 | [6][23][24][25][26] |
Structure-Activity Relationship (SAR) Insights:
The 5-aminopyrazole scaffold has proven to be a highly effective core for developing p38 MAPK inhibitors. The N-pyrazole, N'-aryl urea series, which includes the clinical candidate BIRB 796, demonstrates the potential of this scaffold to yield highly potent and selective compounds.[7] X-ray crystallography studies have revealed that the 5-amino group forms a key hydrogen bond with the hinge region of the kinase, a critical interaction for potent inhibition.[6] The substituents on the pyrazole ring and the aryl urea portion can be modified to optimize potency, selectivity, and pharmacokinetic properties.[7]
Experimental Methodologies
To facilitate further research and validation of novel 4-acyl-5-aminopyrazole derivatives, this section provides detailed protocols for essential in vitro assays.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[16]
Materials:
-
Kinase of interest (e.g., recombinant human CDK2/Cyclin A or p38α MAPK)
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (e.g., this compound)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution (e.g., 10-point, 1:3) in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2 µL of the kinase solution (at 2X the final desired concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture (at 2.5X the final desired concentration).
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Anti-Proliferative Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[27]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for CDK2, THP-1 for p38 MAPK)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the appropriate drug concentrations.
-
Include a vehicle control (medium with the highest concentration of DMSO, typically <0.1%).
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz (DOT language).
Caption: Inhibition of the p38 MAPK pathway by 4-acyl-5-aminopyrazole derivatives.
Caption: General experimental workflow for evaluating a novel kinase inhibitor.
Conclusion and Future Directions
The 4-acyl-5-aminopyrazole scaffold represents a promising framework for the design of novel kinase inhibitors. The available data on its analogs demonstrate potent inhibitory activity against key therapeutic targets such as CDK2 and p38 MAPK. The versatility of the pyrazole core allows for extensive chemical modification, providing a rich opportunity for optimizing potency, selectivity, and pharmacokinetic properties.
While this guide has provided a comparative analysis based on existing literature, a crucial next step is the detailed biological evaluation of "this compound" itself. Future research should focus on:
-
Synthesis and Purification: Development of an efficient and scalable synthesis route for the title compound and a library of its derivatives.
-
In Vitro Profiling: Comprehensive screening against a panel of kinases to determine its potency and selectivity profile.
-
Cellular Activity: Evaluation of its anti-proliferative and anti-inflammatory effects in relevant cell-based models.
-
Mechanism of Action Studies: Elucidation of its binding mode through X-ray crystallography and confirmation of target engagement in cells via techniques like Western blotting.
-
In Vivo Efficacy: Assessment of its therapeutic potential in animal models of cancer and inflammatory diseases.
By systematically exploring the structure-activity relationships within the 4-acyl-5-aminopyrazole series, it is highly probable that novel and effective clinical candidates can be identified, further cementing the importance of the pyrazole scaffold in modern drug discovery.
References
-
SB203580 | p38 MAPK inhibitor - Cellagen Technology. (n.d.). Cellagen Technology. Retrieved January 12, 2026, from [Link]
-
Roscovitine in cancer and other diseases - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase - PubMed. (2006). PubMed. Retrieved January 12, 2026, from [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - ScienceDirect. (n.d.). ScienceDirect. Retrieved January 12, 2026, from [Link]
-
Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed. (2002). PubMed. Retrieved January 12, 2026, from [Link]
-
AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - NIH. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
AT7519, a Potent Multi-targeted CDK Inhibitor, is Active in CLL Patient Samples Independent of Stage. (n.d.). ASH Publications. Retrieved January 12, 2026, from [Link]
-
Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed. (2023). PubMed. Retrieved January 12, 2026, from [Link]
-
IC 50 values of structural classes of CDK2 inhibitors analyzed for proliferation and survival. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed. (2010). PubMed. Retrieved January 12, 2026, from [Link]
-
TABLE 1 IC 50 values for the p38 MAPK inhibitor PCG and the MKK 1... - ResearchGate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
The IC 50 Result of the Target Compounds against CDK2 En- zyme - ResearchGate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Reported IC 50 values of the selected inhibitors in nM. | Download Table - ResearchGate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Graph showing IC50 inhibition of compounds 3a and 6 against p38α MAPK... - ResearchGate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation - PubMed. (2022). PubMed. Retrieved January 12, 2026, from [Link]
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- 1. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
- 17. Dinaciclib | SCH 727965 | CDK inhibitor | TargetMol [targetmol.com]
- 18. selleckchem.com [selleckchem.com]
- 19. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 20. astx.com [astx.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. selleckchem.com [selleckchem.com]
- 25. p38 MAP Kinase Inhibitor X, BIRB 796 [sigmaaldrich.com]
- 26. selleck.co.jp [selleck.co.jp]
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- 28. apexbt.com [apexbt.com]
- 29. medchemexpress.com [medchemexpress.com]
- 30. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe Disposal of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling and disposal of 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone (CAS No. 179810-58-3)[1]. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of analogous pyrazole derivatives and hazardous research chemicals. A conservative approach is paramount to ensure personnel safety and environmental protection.
Hazard Assessment and Chemical Profile
Due to its chemical structure—a substituted pyrazole—this compound should be handled as a potentially hazardous substance. Pyrazole derivatives are a class of compounds recognized for their diverse pharmacological activities and, as such, warrant careful handling[2]. The primary hazards are associated with its constituent chemical groups:
-
Amino Pyrazole Core: Similar aminopyrazole compounds are known to be harmful if swallowed and may cause skin, eye, and respiratory irritation[3][4].
-
Acetyl Group: While the acetyl group itself is common in organic molecules, its presence on the aminopyrazole ring can influence the compound's reactivity and toxicological profile.
Given these characteristics, this compound must be treated as hazardous chemical waste. Under no circumstances should it be discharged down the drain or disposed of in regular trash[2].
Summary of Potential Hazards (Based on Analogous Compounds):
| Hazard Type | Potential Effect | Source Analogy |
| Acute Oral Toxicity | Harmful if swallowed. | [3][5] |
| Skin Irritation/Corrosion | May cause skin irritation. | [3][4] |
| Eye Irritation/Damage | May cause serious eye irritation. | [3][4] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust. | [3] |
| Environmental Hazard | Potential for persistence and environmental harm if not disposed of correctly. | [2] |
Personal Protective Equipment (PPE) and Handling
Before handling this compound, ensure that appropriate personal protective equipment is worn.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: A lab coat or other protective clothing is mandatory to prevent skin exposure.
-
Respiratory Protection: If handling the solid in a way that generates dust, use a NIOSH/MSHA-approved respirator.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[6].
Disposal Protocol
The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general step-by-step guide.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect pure, unadulterated this compound and any grossly contaminated items (e.g., weighing paper, spatulas) in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.
-
-
Liquid Waste (Solutions):
-
Collect solutions containing the compound in a separate, leak-proof, and chemically compatible container.
-
If possible, segregate halogenated and non-halogenated solvent waste.
-
-
Empty Containers:
-
"Empty" containers that held the compound must be triple-rinsed with a suitable solvent.
-
The first rinsate must be collected and disposed of as hazardous waste[2]. Subsequent rinsates can often be disposed of with the appropriate solvent waste stream.
-
Step 2: Waste Container Labeling
Proper labeling is critical for safe disposal. Each waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all constituents and their approximate concentrations.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
Step 3: Storage of Hazardous Waste
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from sources of ignition, heat, and incompatible materials.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to transport the waste off-site yourself.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Contain: If it is safe to do so, prevent the spread of the spill using appropriate absorbent materials.
-
Clean-up:
-
For small spills of the solid, carefully sweep or vacuum the material and place it into a designated hazardous waste container. Avoid generating dust.
-
For small liquid spills, use an inert absorbent material, and place the contaminated material into the hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Personal Contamination:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- Thermo Fisher Scientific.
- TCI Chemicals.
-
PubChem. 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone. [Link]
- AK Scientific, Inc. 2-Methyl-5-(methylaminomethyl)
- Fisher Scientific.
Sources
A Proactive Safety Framework: Personal Protective Equipment for Handling 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone
As researchers and drug development professionals, our work frequently involves compounds with limited published safety data. 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone (CAS No. 179810-58-3) is one such chemical.[1] In these situations, a proactive and conservative approach to safety is not just recommended; it is essential. This guide provides a comprehensive, risk-based framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when handling this compound. Our approach is built on synthesizing data from structurally similar aminopyrazole derivatives to anticipate potential hazards and establish robust safety protocols.
Hazard Assessment: An Evidence-Based Approach from Structural Analogues
While a specific Safety Data Sheet (SDS) for this compound is not extensively documented, the hazards associated with related aminopyrazole and dimethylpyrazole compounds provide a strong basis for our safety assessment. Analysis of these analogues consistently indicates the following potential hazards:
-
Skin Irritation: Direct contact may cause skin irritation, characterized by redness, itching, or inflammation.[2][3][4][5]
-
Serious Eye Irritation: The compound is likely to be a significant eye irritant, potentially causing serious damage upon contact.[2][3][4][5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2][3][4][5]
-
Harmful if Swallowed: Oral toxicity is a potential concern, as noted for similar pyrazole derivatives.[6][7]
Given these potential risks, all handling procedures must be designed to prevent skin and eye contact, inhalation, and ingestion.
Core PPE Recommendations: Your Last Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard.[8] The selection of appropriate PPE should always be preceded by engineering controls (e.g., fume hoods) and administrative controls.
Table 1: Recommended PPE for Handling this compound
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Safety Goggles | Must be chemical splash goggles meeting EN166, ANSI Z87.1, or equivalent national standards.[9][10] They provide a full seal around the eyes, offering superior protection from splashes and fine dust compared to safety glasses. |
| Face Shield | To be worn in addition to safety goggles when there is a significant risk of splashes (e.g., handling bulk quantities, during vigorous dissolution, or cleaning spills).[9] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a standard and effective choice. Always inspect gloves for tears or punctures before use. For prolonged tasks or when handling larger quantities, consider double-gloving.[8] Contaminated gloves must be disposed of properly.[6][9] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat with long sleeves and a secure front closure is mandatory. This protects against incidental contact and small splashes.[9][11] |
| Chemical-Resistant Apron | Recommended when handling larger volumes (>50 mL) of solutions containing the compound to provide an additional layer of protection over the lab coat. | |
| Respiratory Protection | Engineering Controls | All handling of the solid compound or its solutions should occur within a certified chemical fume hood to minimize inhalation exposure.[2] |
| Air-Purifying Respirator | If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates (e.g., an N95 or P100) should be used.[8][12] Proper fit-testing and training are required as per OSHA standards.[8] |
Operational Plans: Integrating Safety into Your Workflow
Effective safety relies on established, repeatable procedures. The following protocols provide step-by-step guidance for key operational stages.
The choice of PPE is dynamic and depends on the specific task. The following flowchart illustrates a logical process for selecting the appropriate level of protection.
Sources
- 1. This compound [cymitquimica.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. pppmag.com [pppmag.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
